molecular formula C49H58FN9O7S B2926427 ACBI1 CAS No. 2375564-55-7

ACBI1

Cat. No.: B2926427
CAS No.: 2375564-55-7
M. Wt: 936.12
InChI Key: IVARZBJJMMUJHI-SQKKEFIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACBI1 is a useful research compound. Its molecular formula is C49H58FN9O7S and its molecular weight is 936.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,4R)-N-[[2-[2-[4-[[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl]methyl]phenoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H58FN9O7S/c1-30-42(67-29-53-30)32-11-12-33(26-52-45(62)39-24-34(60)28-59(39)46(63)43(48(2,3)4)54-47(64)49(50)15-16-49)41(23-32)66-22-21-65-35-13-9-31(10-14-35)27-57-17-19-58(20-18-57)38-25-37(55-56-44(38)51)36-7-5-6-8-40(36)61/h5-14,23,25,29,34,39,43,60-61H,15-22,24,26-28H2,1-4H3,(H2,51,56)(H,52,62)(H,54,64)/t34-,39+,43-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVARZBJJMMUJHI-SQKKEFIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCOC5=CC=C(C=C5)CN6CCN(CC6)C7=CC(=NN=C7N)C8=CC=CC=C8O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O)OCCOC5=CC=C(C=C5)CN6CCN(CC6)C7=CC(=NN=C7N)C8=CC=CC=C8O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H58FN9O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

936.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ACBI1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACBI1 is a potent and selective degrader of the BAF (Brg1/Brm-associated factors) chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1. As a Proteolysis Targeting Chimera (PROTAC), this compound utilizes the endogenous ubiquitin-proteasome system to induce the degradation of these key epigenetic regulators. This targeted protein degradation leads to significant anti-proliferative effects and the induction of apoptosis in various cancer cell lines, particularly those with a dependency on the BAF complex for survival. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Targeted Protein Degradation

This compound is a heterobifunctional molecule composed of a ligand that binds to the bromodomain of SMARCA2, SMARCA4, and PBRM1, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] The primary mechanism of action of this compound involves the formation of a ternary complex between the target protein (SMARCA2, SMARCA4, or PBRM1), this compound, and the VHL E3 ligase.[4] This proximity induces the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple target protein molecules.

dot

This compound Mechanism of Action

Quantitative Data on this compound Activity

The potency of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data.

Table 1: Degradation Potency (DC50) of this compound
Target ProteinCell LineDC50 (nM)Reference
SMARCA2MV-4-116[1][2][5]
SMARCA4MV-4-1111[1][2][5]
PBRM1MV-4-1132[1][2][5]
SMARCA2NCI-H15683.3[6]
PBRM1NCI-H156815.6[6]
Table 2: Anti-proliferative Activity (IC50) of this compound
Cell LineIC50 (nM)Reference
MV-4-1128[5]
MV-4-1129[7]
SK-MEL-577[5]
NCI-H156868[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the mechanism of action of this compound.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity and thermodynamics of the interaction between this compound, the target protein bromodomain, and the VHL E3 ligase complex.

Protocol:

  • Protein and Ligand Preparation:

    • Recombinant SMARCA2 bromodomain (SMARCA2BD) and the VCB (VHL-ElonginC-ElonginB) complex are purified to >95% purity.

    • This compound is dissolved in DMSO to create a 10 mM stock solution and then diluted to 20 µM in the ITC buffer (20 mM BIS-TRIS propane, 150 mM NaCl, 1 mM TCEP, pH 7.4) with a final DMSO concentration of 0.2%.[1]

  • ITC Experiment:

    • Experiments are performed on a MicroCal PEAQ-ITC or ITC200 instrument at 25°C.[5]

    • Binary Titration: A solution of SMARCA2BD (200 µM) is titrated into the this compound solution (20 µM).[1]

    • Ternary Titration: A solution of the VCB complex (168 µM) is titrated into the pre-formed this compound-SMARCA2BD complex.[1]

  • Data Analysis:

    • The raw ITC data is analyzed using the instrument's software to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interactions.

Whole-Cell Proteomics

Objective: To assess the selectivity of this compound-mediated protein degradation across the cellular proteome.

Protocol:

  • Cell Culture and Treatment:

    • MV-4-11 cells are cultured under standard conditions.

    • Cells are treated with 333 nM of this compound or the inactive cis-ACBI1 control for 8 hours.[5]

  • Protein Extraction and Digestion:

    • Cells are harvested, lysed, and the protein concentration is determined.

    • Proteins are reduced, alkylated, and digested into peptides using trypsin.

  • Tandem Mass Tag (TMT) Labeling and Mass Spectrometry:

    • Peptides are labeled with TMT reagents for quantitative analysis.

    • The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

  • Data Analysis:

    • The raw mass spectrometry data is processed to identify and quantify proteins. The relative abundance of proteins in this compound-treated cells is compared to the control to identify significantly degraded proteins.

Cellular Proliferation and Apoptosis Assays

Objective: To evaluate the effect of this compound on cancer cell viability and the induction of programmed cell death.

Protocol:

  • Cell Viability Assay (e.g., CellTiter-Glo®):

    • Cancer cell lines (e.g., MV-4-11, SK-MEL-5) are seeded in 96-well plates.

    • Cells are treated with a dose range of this compound for 7 days.

    • Cell viability is measured by quantifying ATP levels using a luminescent assay.

  • Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay):

    • SK-MEL-5 cells are treated with 0.3 µM this compound.[5][7]

    • At various time points, caspase-3/7 activity is measured using a luminogenic substrate. An increase in luminescence indicates caspase activation and apoptosis.[8][9]

  • PARP Cleavage Western Blot:

    • Cell lysates from treated and untreated cells are prepared.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with antibodies specific for full-length and cleaved PARP. The appearance of the cleaved PARP fragment is an indicator of apoptosis.[10][11]

Signaling Pathways and Cellular Consequences

The degradation of SMARCA2, SMARCA4, and PBRM1 by this compound has profound effects on cellular signaling and function, primarily through the disruption of the BAF chromatin remodeling complex.

Disruption of BAF Complex and Transcriptional Regulation

The BAF complex plays a critical role in regulating gene expression by altering chromatin structure.[2][12] The degradation of the ATPase subunits SMARCA2 and SMARCA4 impairs the complex's ability to remodel nucleosomes, leading to widespread changes in gene transcription. This is particularly impactful in cancer cells that have a synthetic lethal dependency on one of these subunits.[13] For example, SMARCA4-mutant cancers are often dependent on SMARCA2 for survival.[2]

dot

References

ACBI1 PROTAC Degrader: A Technical Guide to its Function and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ACBI1 is a potent, selective, and cooperative proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of the BAF chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3][4][5] This technical guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research and drug development.

Core Mechanism of Action

This compound is a bifunctional molecule composed of a ligand that binds to the bromodomains of SMARCA2, SMARCA4, and PBRM1, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1][2][6] Its mechanism of action follows the PROTAC-mediated protein degradation pathway:

  • Ternary Complex Formation: this compound simultaneously binds to the target protein (SMARCA2, SMARCA4, or PBRM1) and the VHL E3 ligase, forming a ternary complex.[2][7] This proximity is crucial for the subsequent steps.

  • Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.

  • Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome, freeing up this compound to engage another target protein molecule.[2]

This catalytic cycle of target engagement, ubiquitination, and degradation leads to a profound and sustained reduction in the levels of SMARCA2, SMARCA4, and PBRM1.

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its degradation potency and anti-proliferative activity in various cell lines.

Table 1: Degradation Potency (DC50) of this compound

Target ProteinCell LineDC50 (nM)Treatment Duration
SMARCA2MV-4-11618 hours[1][8][9]
SMARCA4MV-4-111118 hours[1][8][9]
PBRM1MV-4-113218 hours[1][8][9]
SMARCA2NCI-H15683.318 hours[8][9]
PBRM1NCI-H156815.618 hours[8][9]

Table 2: Anti-proliferative Activity (IC50) of this compound

Cell LineIC50 (nM)Treatment Duration
MV-4-11297 days[2]
NCI-H156868Not Specified
SK-MEL-5777 days[2]

Table 3: Ternary Complex Formation and Binding Affinity

Assay TypeParameterValue (nM)
TR-FRETTernary Complex IC5026[1]
TR-FRETBinary IC50 (vs. SMARCA2BD)770[1]
Fluorescence PolarizationBinary Ki (vs. SMARCA2BD)450
Fluorescence PolarizationTernary Ki16

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the function of this compound.

Cellular Degradation Assay (Western Blotting)

This protocol outlines the steps to determine the degradation of target proteins in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., MV-4-11)

  • This compound

  • cis-ACBI1 (negative control)

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-PBRM1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in a multi-well plate. After 24 hours, treat the cells with a serial dilution of this compound, cis-ACBI1, or DMSO for the desired time (e.g., 18 hours).

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities to determine the extent of protein degradation.

Apoptosis Assay (Annexin V Staining)

This protocol describes how to measure apoptosis induced by this compound using Annexin V and propidium iodide (PI) staining followed by flow cytometry.

Materials:

  • Cell line of interest (e.g., SK-MEL-5)

  • This compound

  • cis-ACBI1 (negative control)

  • DMSO (vehicle control)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with this compound, cis-ACBI1, or DMSO for the desired time (e.g., 100 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Staining:

    • Wash the cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.

Ternary Complex Formation Assay (TR-FRET)

This protocol provides a method to assess the formation of the ternary complex between the target protein, this compound, and the VHL E3 ligase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • Recombinant biotinylated SMARCA2 bromodomain (BD)

  • Recombinant VCB (VHL-ElonginB-ElonginC) complex

  • This compound

  • TR-FRET donor (e.g., Europium-labeled anti-tag antibody)

  • TR-FRET acceptor (e.g., Streptavidin-conjugated fluorophore)

  • Assay buffer

  • Microplate reader with TR-FRET capability

Procedure:

  • Assay Setup: In a microplate, combine the biotinylated SMARCA2 BD, the VCB complex, and a serial dilution of this compound in the assay buffer.

  • Incubation: Incubate the plate at room temperature to allow for ternary complex formation.

  • Detection Reagent Addition: Add the TR-FRET donor and acceptor reagents to the wells.

  • Measurement: After another incubation period, measure the TR-FRET signal on a compatible plate reader. A high TR-FRET signal indicates the proximity of the donor and acceptor, signifying the formation of the ternary complex.

  • Data Analysis: Plot the TR-FRET signal against the this compound concentration and fit the data to a suitable model to determine the IC50 for ternary complex formation.

In Vitro Ubiquitination Assay

This is a general protocol that can be adapted to demonstrate this compound-dependent ubiquitination of its target proteins.

Materials:

  • Recombinant target protein (SMARCA2, SMARCA4, or PBRM1)

  • Recombinant VCB complex

  • This compound

  • Ubiquitin

  • E1 activating enzyme

  • E2 conjugating enzyme (e.g., UBE2D2)

  • ATP

  • Ubiquitination buffer

  • SDS-PAGE and Western blotting reagents as described in Protocol 3.1.

  • Anti-ubiquitin antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the target protein, VCB complex, this compound, ubiquitin, E1, E2, and ATP in the ubiquitination buffer. Include control reactions lacking this compound, VCB, or ATP.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding Laemmli sample buffer and boiling.

  • Analysis: Analyze the reaction products by SDS-PAGE and Western blotting. Probe the membrane with an anti-target protein antibody to observe a ladder of higher molecular weight bands corresponding to the poly-ubiquitinated target protein. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.

Mandatory Visualizations

Signaling Pathway Diagram

ACBI1_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitination & Degradation This compound This compound TernaryComplex Ternary Complex (Target-ACBI1-VHL) This compound->TernaryComplex Binds Target Target Protein (SMARCA2/SMARCA4/PBRM1) Target->TernaryComplex Binds VHL VHL E3 Ligase VHL->TernaryComplex Binds PolyUbTarget Poly-ubiquitinated Target TernaryComplex->PolyUbTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbTarget->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Experimental_Workflow cluster_0 Cell-Based Assays cluster_1 Biochemical Assays Start Cell Culture (e.g., MV-4-11) Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment DegradationAssay Western Blot (Target Protein Levels) Treatment->DegradationAssay ApoptosisAssay Flow Cytometry (Annexin V/PI Staining) Treatment->ApoptosisAssay ProliferationAssay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->ProliferationAssay DataAnalysis Data Analysis & Interpretation DegradationAssay->DataAnalysis Quantify DC50 ApoptosisAssay->DataAnalysis ProliferationAssay->DataAnalysis Calculate IC50 RecombinantProteins Purified Proteins (Target, VHL, E1, E2, Ub) TernaryAssay TR-FRET / FP Assay (Ternary Complex Formation) RecombinantProteins->TernaryAssay UbiquitinationAssay In Vitro Ubiquitination (Western Blot for Ub-Target) RecombinantProteins->UbiquitinationAssay TernaryAssay->DataAnalysis Determine Ternary IC50/Ki UbiquitinationAssay->DataAnalysis

References

discovery and synthesis of ACBI1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of ACBI1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, cooperative, and selective PROTAC (Proteolysis-Targeting Chimera) degrader of the BAF (SWI/SNF) chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the PBAF-specific subunit PBRM1.[1][2][3][4] Developed through a structure-based design approach, this compound serves as a high-quality chemical probe for studying the biological consequences of BAF complex degradation in cancer and other diseases.[2][5] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and Design Rationale

The discovery of this compound was driven by the therapeutic potential of targeting the BAF (Brg1/Brm-associated factors) chromatin remodeling complex, which is mutated in approximately 20% of human cancers.[4][5] Specifically, cancers with mutations in the SMARCA4 ATPase are often dependent on its paralog, SMARCA2, for survival, creating a synthetic lethal vulnerability.[4]

This compound was developed as a PROTAC, a bifunctional molecule designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5][6] The design of this compound involved a collaboration between the University of Dundee and Boehringer Ingelheim.[5] The key components of this compound are:

  • A Target Binder: A ligand that binds to the bromodomain of SMARCA2 and SMARCA4.[1][4]

  • An E3 Ligase Ligand: A moiety that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][5]

  • A Linker: A chemical linker that connects the two binding moieties.[1][4]

A critical aspect of this compound's development was the use of structure-based design. Researchers utilized co-crystallization of ternary complexes, which consist of the target protein, a precursor PROTAC molecule, and the VHL E3 ligase.[2][5] This structural information allowed for the rational optimization of the molecule's architecture to enhance protein-protein interactions within the ternary complex, leading to the highly potent and cooperative this compound in just two design iterations.[2][5]

ACBI1_Design_Workflow cluster_0 Discovery Phase cluster_1 Structure-Based Optimization cluster_2 Final Probe Initial_Concept Identify SMARCA2/4 Bromodomain as Target Ligand_Selection Select SMARCA BD Ligand and VHL Ligand Initial_Concept->Ligand_Selection Initial_PROTAC Synthesize Precursor PROTAC Ligand_Selection->Initial_PROTAC Crystallography Solve Ternary Complex Co-Crystal Structure (Target:PROTAC:VHL) Initial_PROTAC->Crystallography Analysis Analyze Protein-Protein Interactions Crystallography->Analysis Rational_Design Optimize Linker and Exit Vectors Analysis->Rational_Design Guided by structural data ACBI1_Synthesis Synthesize Optimized Probe (this compound) Rational_Design->ACBI1_Synthesis Two design cycles Validation Biophysical and Cellular Validation ACBI1_Synthesis->Validation ACBI1_Mechanism_of_Action SMARCA2_4 Target Protein (SMARCA2/4) Ternary_Complex Ternary Complex (SMARCA2/4-ACBI1-VHL) SMARCA2_4->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb Poly-Ubiquitination Ternary_Complex->PolyUb Catalyzes Ub Ubiquitin (Ub) Ub->PolyUb ATP Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Executes ACBI1_Synthesis_Workflow cluster_synthesis Modular Synthesis cluster_coupling Fragment Unification cluster_final Final Product A SMARCA BD Ligand Synthesis D Couple Linker to SMARCA BD Ligand A->D B Linker Synthesis B->D C VHL Ligand Synthesis E Couple VHL Ligand to Linker-BD Ligand Conjugate C->E D->E F Purification and Characterization E->F G This compound F->G Degradation_Assay_Workflow Start Seed cells in multi-well plates Incubate_1 Incubate overnight to allow adherence Start->Incubate_1 Treat Treat with serial dilutions of this compound or DMSO control Incubate_1->Treat Incubate_2 Incubate for specified time (e.g., 18 hours) Treat->Incubate_2 Lyse Wash cells with PBS and lyse with RIPA buffer Incubate_2->Lyse Quantify Determine total protein concentration (e.g., BCA assay) Lyse->Quantify Analyze Analyze protein levels via Western Blot or automated capillary electrophoresis Quantify->Analyze Result Normalize target protein to loading control and calculate DC50 Analyze->Result

References

An In-depth Technical Guide to the ACBI1 Target Protein Degradation Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACBI1 is a potent and selective heterobifunctional degrader that induces the degradation of the SWI/SNF chromatin remodeling complex ATPases, SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1. As a Proteolysis Targeting Chimera (PROTAC), this compound functions by recruiting these target proteins to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to their ubiquitination and subsequent proteasomal degradation. This guide provides a comprehensive overview of the this compound-mediated degradation pathway, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Introduction

The SWI/SNF chromatin remodeling complexes are critical regulators of gene expression, and their dysregulation is implicated in a variety of cancers. This compound represents a powerful chemical tool to probe the functions of the ATPase subunits of these complexes and holds therapeutic potential. This document serves as a technical resource for researchers working with or developing similar targeted protein degraders.

Mechanism of Action

This compound is a bifunctional molecule composed of a ligand that binds to the bromodomain of SMARCA2, SMARCA4, and PBRM1, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The primary mechanism of action involves the formation of a ternary complex between the target protein, this compound, and the VHL E3 ligase complex. This proximity induces the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][2] A non-degrading control compound, cis-ACBI1, is available to differentiate the effects of protein degradation from mere inhibition.[1]

ACBI1_Mechanism cluster_0 Cellular Environment This compound This compound Ternary_Complex Ternary Complex (Target-ACBI1-VHL) This compound->Ternary_Complex Binds Target Target Protein (SMARCA2/4, PBRM1) Target->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Fragments Proteasome->Degraded_Fragments Degradation

Figure 1: this compound Mechanism of Action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound-mediated degradation and its cellular effects.

Table 1: Degradation Potency (DC50)

Target ProteinCell LineDC50 (nM)Reference
SMARCA2MV-4-116[3][4][5][6][7]
SMARCA4MV-4-1111[3][4][5][6][7]
PBRM1MV-4-1132[3][4][5][6][7]

Table 2: Anti-proliferative Activity (IC50)

Cell LineIC50 (nM)Reference
MV-4-1129[3]
NCI-H156868[3]

Table 3: Biochemical Binding Affinity

Assay TypeTargetAffinity (nM)Reference
TR-FRET (Binary)SMARCA2 BDIC50: 770[8]
TR-FRET (Ternary)SMARCA2 BD + VHLIC50: 26[8]
Fluorescence Polarization (Binary)SMARCA2 BDKi: 450[8]
Fluorescence Polarization (Ternary)SMARCA2 BD + VHLKi: 16[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Isothermal Titration Calorimetry (ITC)

This protocol is adapted from studies characterizing PROTAC ternary complex formation.[9]

ITC_Workflow cluster_workflow ITC Experimental Workflow Prep_Sample 1. Sample Preparation - Dialyze protein and ligand into matched buffer. - Buffer: 20 mM BIS-TRIS propane, 150 mM NaCl, 1 mM TCEP, pH 7.4. - Dilute this compound to 20 µM in buffer with 0.2% DMSO. Prep_Instrument 2. Instrument Setup - Use a MicroCal PEAQ-ITC or similar. - Set temperature to 25°C. Prep_Sample->Prep_Instrument Titration 3. Titration - Load this compound solution into the sample cell. - Load SMARCA2 bromodomain (200 µM) into the syringe for binary interaction. - For ternary interaction, titrate VCB complex (168 µM) into the formed this compound-SMARCA2BD complex. Prep_Instrument->Titration Data_Acquisition 4. Data Acquisition - Perform sequential injections and record the heat change. Titration->Data_Acquisition Data_Analysis 5. Data Analysis - Fit the data to a single-binding-site model. - Determine stoichiometry (n), dissociation constant (Kd), and enthalpy of binding (ΔH). Data_Acquisition->Data_Analysis

Figure 2: Isothermal Titration Calorimetry Workflow.
Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the degradation of target proteins in cells treated with this compound.

  • Cell Culture and Treatment:

    • Culture MV-4-11 or other relevant cells in appropriate media.

    • Seed cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified time (e.g., 18 hours). Include a vehicle control (DMSO) and a negative control (cis-ACBI1).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins on a polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies and dilutions:

      • Rabbit anti-SMARCA2 (1:1000)

      • Rabbit anti-SMARCA4 (1:1000)

      • Rabbit anti-PBRM1 (1:1000)

      • Rabbit anti-β-actin (1:25000, as a loading control)

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect chemiluminescence using an imaging system.

  • Data Analysis:

    • Quantify band intensities and normalize to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Determine DC50 values by fitting the data to a dose-response curve.

Mass Spectrometry for Proteome-wide Selectivity

This protocol provides a general workflow for assessing the selectivity of this compound-induced degradation across the proteome.

MS_Proteomics_Workflow cluster_workflow Mass Spectrometry Proteomics Workflow Cell_Treatment 1. Cell Treatment - Treat MV-4-11 cells with this compound (e.g., 333 nM) and cis-ACBI1 for 8 hours. Lysis_Digestion 2. Lysis and Digestion - Lyse cells and quantify protein. - Reduce, alkylate, and digest proteins with trypsin. Cell_Treatment->Lysis_Digestion TMT_Labeling 3. TMT Labeling - Label peptides from different treatment groups with tandem mass tags (TMT) for multiplexed analysis. Lysis_Digestion->TMT_Labeling LC_MSMS 4. LC-MS/MS Analysis - Separate labeled peptides by liquid chromatography. - Analyze by tandem mass spectrometry. TMT_Labeling->LC_MSMS Data_Analysis 5. Data Analysis - Identify and quantify proteins. - Determine the fold change in protein abundance in this compound-treated vs. control samples. - Assess the statistical significance of changes. LC_MSMS->Data_Analysis

Figure 3: Mass Spectrometry Proteomics Workflow.
Cell Viability Assay

This protocol is used to determine the anti-proliferative effects of this compound.

  • Cell Seeding:

    • Seed cells (e.g., MV-4-11, NCI-H1568) in a 96-well plate at an appropriate density.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound (e.g., 0-10000 nM).

    • Incubate for 3-7 days.

  • Viability Measurement:

    • Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels.

  • Data Analysis:

    • Normalize viability data to vehicle-treated controls.

    • Calculate IC50 values by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable tool for studying the biological roles of SMARCA2, SMARCA4, and PBRM1. Its potent and selective degradation of these key chromatin remodelers provides a means for acute protein knockdown, enabling detailed investigation of their downstream effects. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies and to develop next-generation targeted protein degraders.

References

ACBI1: A Potent and Selective PROTAC Degrader of SMARCA2 and SMARCA4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of ACBI1, a potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the BAF (SWI/SNF) complex ATPase subunits, SMARCA2 and SMARCA4, as well as the accessory subunit PBRM1. This document details the mechanism of action, quantitative performance data, and key experimental protocols relevant to the study and application of this compound.

Introduction: The BAF Complex and the PROTAC Approach

The BAF (SWI/SNF) chromatin remodeling complexes are crucial regulators of gene expression, and their subunits are mutated in approximately 20% of human cancers[1]. The catalytic core of these complexes relies on one of two mutually exclusive ATPases, SMARCA2 (BRM) or SMARCA4 (BRG1)[2][3]. In certain cancers, the mutational loss of one paralog creates a dependency on the other for survival, a concept known as synthetic lethality. For instance, SMARCA4-mutant cancers often become dependent on SMARCA2, making SMARCA2 an attractive therapeutic target in these contexts[1][4].

Targeting these ATPases with traditional small-molecule inhibitors has been challenging. However, the development of PROTACs offers an alternative strategy. PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target protein[4][5]. This compound is a first-in-class chemical tool developed through a structure-based design approach to target SMARCA2 and SMARCA4 for degradation[4][6].

This compound: Mechanism of Action

This compound is composed of a ligand that binds to the bromodomain of SMARCA2 and SMARCA4, a flexible linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase[7][8][9][10]. By simultaneously binding the target protein and VHL, this compound facilitates the formation of a stable ternary complex. This proximity enables the VHL E3 ligase complex to catalyze the transfer of ubiquitin to lysine residues on the surface of SMARCA2/4. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

ACBI1_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation This compound This compound Ternary_Complex SMARCA2/4 :: this compound :: VHL (Ternary Complex) This compound->Ternary_Complex Binds SMARCA2_4 SMARCA2 / SMARCA4 (Target Protein) SMARCA2_4->Ternary_Complex Recruits VHL VHL E3 Ligase Complex VHL->Ternary_Complex Recruits Ubiquitination Poly-ubiquitination of Target Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Proteasome->this compound Recycled Proteasome->VHL Recycled Degradation Degraded SMARCA2/4 (Amino Acids) Proteasome->Degradation Results in

This compound Mechanism of Action.

Quantitative Analysis of this compound-Mediated Degradation

This compound is a potent degrader of SMARCA2, SMARCA4, and PBRM1. Its efficacy has been quantified across various cancer cell lines, with degradation concentration (DC50) and anti-proliferative (IC50) values in the low nanomolar range.

Table 1: Degradation Potency (DC50) of this compound

Target Protein Cell Line DC50 (nM) Treatment Duration Reference(s)
SMARCA2 MV-4-11 6 18 hours [2][7][8][9][10][11]
SMARCA4 MV-4-11 11 18 hours [2][7][8][9][10][11]
PBRM1 MV-4-11 32 18 hours [2][7][8][9][10][11]
SMARCA2 NCI-H1568 3.3 18 hours [2]

| PBRM1 | NCI-H1568 | 15.6 | 18 hours |[2] |

Table 2: Anti-proliferative Activity (IC50) of this compound

Cell Line IC50 (nM) Treatment Duration Reference(s)
MV-4-11 28 - 29 7 days [4][7]

| NCI-H1568 | 68 | 7 days |[7] |

Selectivity and Therapeutic Rationale

Proteomic studies have demonstrated that this compound is highly selective. In MV-4-11 cells treated with 333 nM of this compound for 8 hours, only SMARCA2, SMARCA4, and PBRM1 were significantly degraded out of more than 6,500 quantified proteins[1][2]. This selectivity is critical for minimizing off-target effects. A stereoisomer, cis-ACBI1, serves as a negative control as its conformation prevents binding to VHL, thereby abrogating degradation activity while maintaining target engagement[1][3].

The therapeutic potential of this compound is particularly evident in SMARCA4-mutant cancers. These tumors lose the function of SMARCA4 and become dependent on the remaining SMARCA2 for survival. By degrading SMARCA2, this compound effectively targets this synthetic lethal vulnerability, leading to potent anti-proliferative effects and apoptosis in SMARCA4-deficient cancer cells[4][6][11].

Logical_Relationship cluster_cancer SMARCA4-Mutant Cancer Cell SMARCA4 SMARCA4 (Mutated / Inactive) SMARCA2 SMARCA2 (Active) Survival Cell Proliferation & Survival SMARCA2->Survival Drives Apoptosis Apoptosis / Cell Death Survival->Apoptosis Inhibition leads to This compound This compound Degradation SMARCA2 Degradation This compound->Degradation Induces Degradation->SMARCA2 Targets Degradation->Apoptosis

Therapeutic Rationale of this compound.

Key Experimental Protocols

5.1. Cellular Degradation Assay via Western Blot

This protocol is used to determine the DC50 of this compound in a chosen cell line.

  • Cell Culture and Seeding : Culture cells (e.g., MV-4-11) under standard conditions. Seed cells in multi-well plates to achieve 70-80% confluency at the time of harvest.

  • Compound Treatment : Prepare serial dilutions of this compound (and cis-ACBI1 as a negative control) in culture medium from a DMSO stock. Treat cells for a specified duration (e.g., 18 hours).

  • Cell Lysis : Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot : Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.

  • Immunoblotting : Block the membrane and probe with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, Vinculin).

  • Detection : Use a species-appropriate HRP-conjugated secondary antibody and an ECL substrate for chemiluminescent detection.

  • Data Analysis : Quantify band intensities using densitometry. Normalize target protein levels to the loading control and plot the percentage of remaining protein against the compound concentration to calculate the DC50 value.

5.2. Proteome-wide Selectivity Analysis via Mass Spectrometry

This workflow outlines the process for assessing the global selectivity of this compound.

Experimental_Workflow start Start: Culture MV-4-11 Cells treatment Treat with this compound, cis-ACBI1, or DMSO (e.g., 333 nM, 8h) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion labeling Peptide Labeling (TMT or Label-Free) digestion->labeling lcms LC-MS/MS Analysis labeling->lcms analysis Data Analysis: Protein Quantification, Statistical Testing lcms->analysis end End: Volcano Plot of Protein Abundance Changes analysis->end

Proteomics Workflow for Selectivity.
  • Cell Treatment & Lysis : Treat cells (e.g., MV-4-11) with this compound, cis-ACBI1, and a vehicle control (DMSO) in biological triplicate[2]. Harvest and lyse the cells.

  • Protein Preparation : Quantify and normalize protein amounts from each sample. Reduce, alkylate, and digest proteins into peptides using an enzyme like trypsin.

  • Peptide Labeling : For quantitative proteomics, peptides can be labeled with isobaric tags (e.g., TMT) or analyzed using a label-free quantification (LFQ) workflow like diaPASEF[1].

  • LC-MS/MS : Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry.

  • Data Analysis : Process the raw mass spectrometry data to identify and quantify peptides and proteins. Perform statistical analysis (e.g., moderated t-test) to identify proteins that are significantly up- or down-regulated in response to this compound treatment compared to controls[1]. The results are often visualized using a volcano plot[2].

Conclusion

This compound is a potent, selective, and well-characterized PROTAC degrader of the BAF complex subunits SMARCA2, SMARCA4, and PBRM1. It serves as an invaluable chemical tool for studying the consequences of acute BAF complex inactivation in vitro and in vivo[1]. Its mechanism of exploiting the synthetic lethal relationship in SMARCA4-mutant cancers provides a strong rationale for the development of SMARCA2/4 degraders as a novel therapeutic strategy[4][6]. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug developers aiming to utilize this compound in their studies.

References

The Biological Activity of ACBI1 in Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACBI1 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of key epigenetic regulators, demonstrating significant anti-proliferative and pro-apoptotic activity in various cancer cell models. This document provides an in-depth technical guide on the biological activity of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways and workflows.

Introduction

The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes, also known as BAF complexes in vertebrates, play a crucial role in regulating gene expression by altering the structure of chromatin. Mutations and dysregulation of BAF complex subunits are implicated in approximately 20% of human cancers, making them attractive targets for therapeutic intervention[1]. This compound is a novel chemical probe designed to hijack the cell's natural protein disposal system to eliminate key BAF complex ATPases, offering a powerful tool to study their function and a potential therapeutic avenue.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule that acts as a PROTAC. It is composed of a ligand that binds to the bromodomain of the BAF ATPase subunits SMARCA2 and SMARCA4, as well as the PBAF complex member PBRM1, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase[2][3][4]. By simultaneously binding to both the target protein and the E3 ligase, this compound facilitates the formation of a ternary complex. This proximity induces the poly-ubiquitination of the target protein by the E3 ligase, marking it for degradation by the 26S proteasome. This targeted degradation leads to the depletion of SMARCA2, SMARCA4, and PBRM1 within the cancer cell[5].

ACBI1_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation This compound This compound Ternary_Complex This compound-SMARCA2/4-VHL Ternary Complex This compound->Ternary_Complex Binds SMARCA2_4 SMARCA2/SMARCA4 (Target Protein) SMARCA2_4->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ubiquitination Poly-ubiquitination of Target Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Marks for Degradation Target Protein Degradation Proteasome->Degradation Mediates

Figure 1. Mechanism of action of this compound as a PROTAC degrader.

Quantitative Biological Activity of this compound

The efficacy of this compound has been quantified in various cancer cell lines, demonstrating potent degradation of its targets and subsequent anti-proliferative effects.

Target Degradation Potency (DC50)

The half-maximal degradation concentration (DC50) represents the concentration of this compound required to degrade 50% of the target protein.

Cell LineTarget ProteinDC50 (nM)Reference
MV-4-11 (AML)SMARCA26[1][2][3][4][6]
MV-4-11 (AML)SMARCA411[1][2][3][4][6]
MV-4-11 (AML)PBRM132[1][2][3][4][6]
NCI-H1568 (NSCLC)SMARCA23.3[7]
NCI-H1568 (NSCLC)PBRM115.6[7]
Anti-proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) reflects the concentration of this compound needed to inhibit 50% of cancer cell proliferation.

Cell LineCell TypeIC50 (nM)Reference
MV-4-11Acute Myeloid Leukemia (AML)28 - 29[6][7]
SK-MEL-5Melanoma (SMARCA4 deficient)77[7][8]
NCI-H1568Non-Small Cell Lung Cancer (NSCLC)68[6]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize the biological activity of this compound.

Cell Viability Assay

This assay determines the anti-proliferative effects of this compound.

  • Cell Seeding: Cancer cells (e.g., MV-4-11, SK-MEL-5) are seeded in 96-well plates at an appropriate density.

  • Treatment: Cells are treated with a serial dilution of this compound (e.g., 1 nM to 10,000 nM) for a specified duration (e.g., 3 to 7 days)[6][8].

  • Viability Measurement: Cell viability is assessed using a commercially available kit, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls to calculate IC50 values.

Cell_Viability_Workflow cluster_workflow Cell Viability Assay Workflow A Seed cancer cells in 96-well plate B Treat with serial dilutions of this compound A->B C Incubate for 3-7 days B->C D Add CellTiter-Glo® reagent C->D E Measure luminescence D->E F Calculate IC50 values E->F

Figure 2. Workflow for a typical cell viability assay.

Western Blotting for Protein Degradation

This technique is used to quantify the degradation of target proteins.

  • Cell Lysis: Cells treated with this compound for a specific time (e.g., 18 hours) are harvested and lysed to extract total protein[7].

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection and Quantification: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified using densitometry software. The levels of target proteins are normalized to the loading control[7].

Apoptosis Assay

This assay measures the induction of programmed cell death by this compound.

  • Treatment: Cells are treated with this compound at a specific concentration (e.g., 0.3 µM) for a defined period (e.g., 100 hours)[6][8].

  • Staining: Cells are stained with fluorescent markers for apoptosis, such as Annexin V (to detect early apoptosis) and propidium iodide (PI) or a similar viability dye (to detect late apoptosis and necrosis).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.

  • Real-time Analysis: Alternatively, real-time apoptosis can be monitored using live-cell imaging systems with reagents that detect caspase-3/7 activity[8].

Signaling Pathway Context: Disruption of the BAF Complex

This compound-mediated degradation of the core ATPase subunits, SMARCA2 and SMARCA4, leads to the disruption of the BAF chromatin remodeling complex. This complex is essential for maintaining chromatin structure and regulating gene expression programs that are critical for cancer cell survival and proliferation[1][5]. In SMARCA4-mutant cancers, cells often become dependent on the residual activity of SMARCA2. By degrading SMARCA2, this compound exploits this synthetic lethality, leading to cell death[3][9]. Similarly, in cancers dependent on SMARCA4, its degradation by this compound leads to anti-tumor effects[3].

BAF_Complex_Disruption cluster_pathway Impact of this compound on BAF Complex Signaling This compound This compound Degradation Degradation of SMARCA2/SMARCA4 This compound->Degradation BAF_disruption Disruption of BAF Complex Function Degradation->BAF_disruption Chromatin Altered Chromatin Accessibility BAF_disruption->Chromatin Gene_expression Dysregulated Gene Expression Chromatin->Gene_expression Cell_cycle Cell Cycle Arrest Gene_expression->Cell_cycle Apoptosis Apoptosis Gene_expression->Apoptosis

Figure 3. Signaling consequences of this compound-mediated BAF complex disruption.

Proteome-wide Selectivity

To assess the specificity of this compound, quantitative mass spectrometry-based proteomics has been performed. In MV-4-11 cells treated with 333 nM of this compound for 8 hours, significant degradation was observed for SMARCA2, SMARCA4, and PBRM1 with minimal off-target effects on the broader proteome, highlighting the selectivity of this compound[7][10].

Conclusion

This compound is a highly potent and selective PROTAC degrader of the BAF complex ATPases SMARCA2 and SMARCA4, and the PBAF-specific subunit PBRM1. It exhibits robust anti-proliferative and pro-apoptotic activity in various cancer cell lines, particularly those with a dependency on these chromatin remodelers. The detailed quantitative data and experimental protocols provided herein serve as a valuable resource for researchers investigating the role of the BAF complex in cancer and for the development of novel targeted therapeutics. The high selectivity and potent activity of this compound establish it as a critical tool for advancing our understanding of epigenetic regulation in oncology.

References

Cellular Effects of ACBI1 Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACBI1 is a potent, selective, and cooperative proteolysis-targeting chimera (PROTAC) that potently degrades the BAF (SWI/SNF) complex ATPase subunits SMARCA2 and SMARCA4, along with the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3][4] As a heterobifunctional molecule, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][3][4] This targeted protein degradation offers a powerful tool to probe the function of the BAF complex and presents a promising therapeutic strategy for cancers dependent on these proteins, such as certain SMARCA4-mutant cancers and acute myeloid leukemia.[1][3][5] This technical guide provides a comprehensive overview of the cellular effects of this compound treatment, including its mechanism of action, quantitative degradation and anti-proliferative data, and detailed experimental protocols.

Mechanism of Action

This compound functions by inducing the formation of a ternary complex between the target protein (SMARCA2, SMARCA4, or PBRM1), the VHL E3 ubiquitin ligase, and itself. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome. The degradation of these key chromatin remodeling proteins leads to downstream cellular effects, including cell growth inhibition and apoptosis.

ACBI1_Mechanism_of_Action cluster_this compound This compound (PROTAC) cluster_Target Target Proteins cluster_E3_Ligase E3 Ubiquitin Ligase Complex cluster_Proteasome Proteasomal Degradation This compound This compound Bromodomain_Ligand Bromodomain Ligand This compound->Bromodomain_Ligand Binds to Linker Linker This compound->Linker VHL_Ligand VHL Ligand This compound->VHL_Ligand Binds to p1 This compound->p1 SMARCA2 SMARCA2 Bromodomain_Ligand->SMARCA2 Recruits SMARCA4 SMARCA4 Bromodomain_Ligand->SMARCA4 Recruits PBRM1 PBRM1 Bromodomain_Ligand->PBRM1 Recruits VHL VHL VHL_Ligand->VHL Recruits Ubiquitin Ubiquitin SMARCA2->Ubiquitin Ubiquitination SMARCA2->p1 SMARCA4->Ubiquitin Ubiquitination SMARCA4->p1 PBRM1->Ubiquitin Ubiquitination PBRM1->p1 VHL->p1 Proteasome 26S Proteasome Ubiquitin->Proteasome Targeting for Degradation Degraded Protein Fragments Degraded Protein Fragments Proteasome->Degraded Protein Fragments Cellular Effects Anti-proliferative Effects Apoptosis Degraded Protein Fragments->Cellular Effects Leads to

Diagram 1: Mechanism of action of this compound.

Quantitative Data

The efficacy of this compound has been quantified through degradation (DC50) and anti-proliferative (IC50) assays in various cancer cell lines.

Table 1: Degradation Potency (DC50) of this compound
Target ProteinCell LineDC50 (nM)Reference
SMARCA2MV-4-116[1][2][4]
SMARCA4MV-4-1111[1][2][4]
PBRM1MV-4-1132[1][2][4]
Table 2: Anti-proliferative Activity (IC50) of this compound
Cell LineIC50 (nM)Reference
MV-4-1128[3]

Cellular Signaling Pathways Affected by this compound Treatment

The degradation of SMARCA2, SMARCA4, and PBRM1 by this compound impacts several downstream signaling pathways critical for cancer cell proliferation and survival.

Signaling_Pathways cluster_Targets Target Degradation cluster_Pathways Affected Signaling Pathways cluster_Outcomes Cellular Outcomes This compound This compound Treatment SMARCA2 SMARCA2 Degradation This compound->SMARCA2 Induces SMARCA4 SMARCA4 Degradation This compound->SMARCA4 Induces PBRM1 PBRM1 Degradation This compound->PBRM1 Induces Wnt Wnt Signaling SMARCA4->Wnt Modulates Cell_Cycle Cell Cycle Progression SMARCA4->Cell_Cycle Regulates DNA_Replication DNA Replication SMARCA4->DNA_Replication Regulates Chemokine Chemokine/Chemokine Receptor Interaction PBRM1->Chemokine Regulates AKT_mTOR AKT-mTOR Signaling PBRM1->AKT_mTOR Inhibits NFkB NF-κB Pathway PBRM1->NFkB Inhibits Proliferation Decreased Cell Proliferation Wnt->Proliferation Apoptosis Induction of Apoptosis Wnt->Apoptosis Cell_Cycle->Proliferation Cell_Cycle->Apoptosis DNA_Replication->Proliferation DNA_Replication->Apoptosis Chemokine->Proliferation Chemokine->Apoptosis AKT_mTOR->Proliferation AKT_mTOR->Apoptosis NFkB->Proliferation NFkB->Apoptosis

Diagram 2: Downstream signaling pathways affected by this compound.

Experimental Protocols

Western Blotting for Target Protein Degradation

This protocol details the procedure for assessing the degradation of SMARCA2, SMARCA4, and PBRM1 in response to this compound treatment.

Materials:

  • This compound (stock solution in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-PBRM1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 18 hours).

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to the plate and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to quantify protein degradation relative to the loading control.

Western_Blot_Workflow start Start: Cell Culture treatment This compound Treatment start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Quantify Protein Degradation analysis->end

Diagram 3: Western blot experimental workflow.
Cell Proliferation Assay

This protocol describes how to measure the anti-proliferative effects of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

  • This compound (stock solution in DMSO)

  • Cell culture medium

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density appropriate for a 7-day proliferation assay.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) in fresh culture medium. Include a DMSO-only control.

  • Incubation: Incubate the plate for 7 days at 37°C in a humidified incubator with 5% CO2.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the DMSO control.

    • Plot the normalized values against the log of the this compound concentration.

    • Calculate the IC50 value using a non-linear regression curve fit.

Apoptosis Assay

This protocol outlines a method for detecting apoptosis induced by this compound treatment using a caspase-based assay.

Materials:

  • This compound (stock solution in DMSO)

  • Cell culture medium

  • 96-well clear-bottom black plates

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well clear-bottom black plate.

  • Compound Treatment: Treat cells with this compound at a concentration known to induce apoptosis (e.g., 300 nM) and a DMSO control.[6] A positive control for apoptosis (e.g., staurosporine) should also be included.

  • Incubation: Incubate the plate for a specified time (e.g., 100 hours) at 37°C.[7]

  • Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.

    • Gently mix the contents of the wells.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Compare the luminescence signal from this compound-treated cells to the DMSO control to determine the fold-increase in caspase-3/7 activity, indicative of apoptosis.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of the BAF complex and a promising lead compound for the development of novel cancer therapeutics. Its ability to potently and selectively degrade SMARCA2, SMARCA4, and PBRM1 leads to significant anti-proliferative and pro-apoptotic effects in susceptible cancer cell lines. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the cellular effects of this compound and explore its therapeutic potential.

References

The Role of ACBI1 in Elucidating BAF Complex Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The BAF (BRG1/BRM-associated factor) complex, a key ATP-dependent chromatin remodeler, is frequently mutated in human cancers, making its subunits attractive therapeutic targets. ACBI1 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of specific BAF complex subunits, namely the ATPases SMARCA2 and SMARCA4, and the polybromo-associated BAF (PBAF) complex component PBRM1.[1][2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its utility as a chemical probe to dissect BAF complex function, and detailed protocols for key experiments to assess its effects.

Introduction to the BAF Chromatin Remodeling Complex

The mammalian SWI/SNF (mSWI/SNF) or BAF complex utilizes the energy from ATP hydrolysis to modulate chromatin structure, thereby regulating gene expression, DNA repair, and replication.[1][4] The BAF complex is not a single entity but exists in at least three major forms: the canonical BAF (cBAF), polybromo-associated BAF (PBAF), and non-canonical or GLTSCR1/1L-associated BAF (gBAF/ncBAF) complexes.[5][6][7] These complexes share a core set of subunits but are defined by the presence of unique components that dictate their genomic localization and functional specificity.[5][6][8]

Mutations in genes encoding BAF subunits are found in over 20% of human cancers, highlighting their critical role in tumor suppression.[1][9] The ATPase subunits, SMARCA4 (BRG1) and SMARCA2 (BRM), are central to the complex's remodeling activity. In some cancers, the loss of one ATPase creates a dependency on the other, a concept known as synthetic lethality, which provides a therapeutic window for targeted interventions.

This compound: A Chemical Probe for Targeted BAF Subunit Degradation

This compound is a heterobifunctional molecule that acts as a PROTAC. It is composed of a ligand that binds to the bromodomain of SMARCA2 and SMARCA4, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By simultaneously binding to a target BAF subunit and VHL, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2][10]

Mechanism of Action

The primary role of this compound is to hijack the cell's ubiquitin-proteasome system to selectively eliminate target proteins. This induced proximity leads to the polyubiquitination of the BAF subunit by the VHL E3 ligase complex, marking it for degradation by the 26S proteasome. This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple target protein molecules.

ACBI1_Mechanism This compound Mechanism of Action This compound This compound Ternary_Complex SMARCA2/4-ACBI1-VHL Ternary Complex This compound->Ternary_Complex Binds SMARCA2_4 SMARCA2/4 (Bromodomain) SMARCA2_4->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Poly_Ub Polyubiquitinated SMARCA2/4 Ternary_Complex->Poly_Ub Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation Degrades

Diagram 1: this compound-mediated degradation of SMARCA2/4.
Downstream Consequences of this compound Treatment

Degradation of SMARCA2/4 and PBRM1 by this compound leads to significant cellular effects. In cancer cell lines dependent on these subunits, this compound treatment results in potent anti-proliferative effects and the induction of apoptosis.[2][11] Mechanistically, the loss of these BAF subunits causes widespread changes in chromatin accessibility, particularly at enhancer regions, leading to altered gene expression programs.[4] This ultimately disrupts the oncogenic transcription programs that drive cancer cell proliferation and survival.

Quantitative Data on this compound Activity

The potency of this compound has been quantified in various cancer cell lines. The following tables summarize key degradation (DC50) and anti-proliferative (IC50) data.

Cell Line Target Protein DC50 (nM) Treatment Duration Reference
MV-4-11SMARCA2618 hours[2][12]
MV-4-11SMARCA41118 hours[2][12]
MV-4-11PBRM13218 hours[2][12]
NCI-H1568SMARCA23.318 hours[2]
NCI-H1568PBRM115.618 hours[2]
Cell Line IC50 (nM) Treatment Duration Reference
MV-4-1128 - 297 days[2][11][10]
SK-MEL-5777 days[10]
NCI-H1568683-7 days[11]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound.

Cell Viability Assay

This protocol determines the anti-proliferative effect of this compound.

Cell_Viability_Workflow Cell Viability Assay Workflow Start Seed cells in 96-well plates Treat Treat with serial dilutions of this compound and cis-ACBI1 Start->Treat Incubate Incubate for 3-7 days Treat->Incubate Add_Reagent Add CellTiter-Glo or MTT reagent Incubate->Add_Reagent Measure Measure luminescence or absorbance Add_Reagent->Measure Analyze Calculate IC50 values Measure->Analyze

Diagram 2: Workflow for cell viability assessment.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MV-4-11, SK-MEL-5, NCI-H1568) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound and its inactive diastereomer, cis-ACBI1 (as a negative control), in cell culture medium. Add the compounds to the wells.

  • Incubation: Incubate the plates for 3 to 7 days at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement: Assess cell viability using a commercially available kit such as CellTiter-Glo® (Promega) which measures ATP levels (luminescence), or an MTT-based assay which measures metabolic activity (absorbance).[13]

  • Data Analysis: Normalize the readings to vehicle-treated controls and plot the dose-response curves to calculate the half-maximal inhibitory concentration (IC50) values.

Western Blotting for Protein Degradation

This protocol quantifies the degradation of target proteins.

Protocol:

  • Cell Treatment: Plate cells and treat with various concentrations of this compound for a specified time course (e.g., 18 hours).

  • Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBS-T.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

      • Rabbit anti-SMARCA2 (e.g., Sigma #HPA029981)

      • Rabbit anti-SMARCA4 (e.g., Abcam #ab108318)

      • Rabbit anti-PBRM1 (e.g., Bethyl Laboratories #A301-591A-M)

      • Rabbit anti-β-actin (e.g., Cell Signaling Technology #4970S) as a loading control.[2]

    • Wash and incubate with an appropriate HRP-conjugated or fluorescent secondary antibody (e.g., donkey anti-rabbit IRDye 800CW).[2]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate or an infrared imaging system. Quantify band intensities and normalize to the loading control to determine the percentage of protein degradation and calculate DC50 values.

Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS)

This protocol assesses the integrity of the BAF complex after this compound treatment.

CoIP_MS_Workflow Co-IP-MS Workflow Start Treat cells with This compound or control Lyse Lyse cells under non-denaturing conditions Start->Lyse IP Immunoprecipitate BAF complex (e.g., anti-SMARCC2) Lyse->IP Wash Wash beads to remove non-specific binders IP->Wash Elute Elute protein complexes Wash->Elute Digest In-solution or in-gel tryptic digest Elute->Digest LC_MS LC-MS/MS analysis Digest->LC_MS Analyze Identify and quantify co-precipitated proteins LC_MS->Analyze

Diagram 3: Workflow for Co-IP-MS analysis of BAF complex integrity.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound or a control. Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody targeting a core BAF subunit (e.g., SMARCC2/BAF170 or ARID1A) coupled to protein A/G beads.[2]

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound protein complexes.

  • Sample Preparation for MS: Eluted proteins can be run on an SDS-PAGE gel for in-gel digestion or digested directly in-solution with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins in the immunoprecipitate. Compare the abundance of BAF subunits in this compound-treated versus control samples to assess complex integrity.

Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)

This protocol measures changes in chromatin accessibility following this compound treatment.

Protocol:

  • Cell Treatment and Nuclei Isolation: Treat cells with this compound for the desired time. Harvest the cells and isolate nuclei using a lysis buffer containing a non-ionic detergent.

  • Tagmentation: Resuspend the nuclei in a transposition reaction mix containing the Tn5 transposase, which will simultaneously cut and ligate sequencing adapters into accessible chromatin regions. Incubate at 37°C.[4]

  • DNA Purification: Purify the tagmented DNA using a column-based kit.

  • Library Amplification: Amplify the library by PCR, using a minimal number of cycles to avoid bias.

  • Sequencing: Sequence the amplified libraries using a next-generation sequencing platform with paired-end reads.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the reference genome.

    • Call peaks of accessible chromatin using a peak-calling algorithm (e.g., MACS2).

    • Perform differential accessibility analysis between this compound-treated and control samples to identify regions with significant changes.

    • Correlate changes in accessibility with genomic features (e.g., promoters, enhancers) and perform motif analysis to identify transcription factors whose binding sites are affected.

RNA Sequencing (RNA-seq)

This protocol analyzes global gene expression changes induced by this compound.

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with this compound. Extract total RNA using a column-based kit or TRIzol reagent, including a DNase treatment step.

  • Library Preparation:

    • Assess RNA quality and quantity.

    • Perform poly(A) selection to enrich for mRNA.

    • Fragment the mRNA and synthesize cDNA.

    • Ligate sequencing adapters and amplify the library.

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Perform quality control of raw reads.

    • Align reads to the reference genome or transcriptome using a splice-aware aligner (e.g., STAR).

    • Quantify gene or transcript expression levels (e.g., using featureCounts or RSEM).

    • Perform differential gene expression analysis (e.g., using DESeq2 or edgeR) to identify genes that are significantly up- or down-regulated upon this compound treatment.

    • Perform pathway and gene set enrichment analysis to identify the biological processes affected by the observed gene expression changes.

BAF Complex Subunit Composition

The following diagram illustrates the subunit composition of the major BAF complex subtypes, highlighting the targets of this compound.

Diagram 4: Subunit composition of BAF subtypes. This compound targets are highlighted.

Conclusion

This compound serves as an invaluable chemical tool for the functional interrogation of the BAF chromatin remodeling complex. Its ability to induce rapid and specific degradation of the key ATPase subunits SMARCA2 and SMARCA4, as well as the PBAF-specific subunit PBRM1, allows for the acute dissection of their roles in maintaining chromatin structure, regulating gene expression, and sustaining cancer cell viability. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals aiming to leverage this compound to explore BAF complex vulnerabilities in cancer and other diseases.

References

ACBI1: A Chemical Probe for BAF Complex Degradation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The SWI/SNF chromatin remodeling complex, also known as the BAF (BRG1/BRM-associated factor) complex, plays a critical role in regulating gene expression by controlling the architecture of chromatin.[1] Mutations and dysregulation of BAF complex subunits are implicated in approximately 20% of human cancers, making it a compelling target for therapeutic intervention.[1][2][3] this compound is a potent and selective chemical probe that induces the degradation of key BAF complex subunits, offering a powerful tool to investigate BAF complex biology and its role in disease.[2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and visualizations of relevant pathways and workflows.

This compound is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[5][6] Specifically, this compound consists of a ligand that binds to the bromodomain of the BAF complex ATPase subunits SMARCA2 and SMARCA4, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][7][8] This targeted degradation approach allows for the acute and profound knockdown of these key BAF components, enabling the study of the functional consequences of their loss.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's activity in various cell lines.

Table 1: Degradation Potency (DC50) of this compound

Cell LineTarget ProteinDC50 (nM)Treatment Time
MV-4-11SMARCA2618 h
MV-4-11SMARCA41118 h
MV-4-11PBRM13218 h
NCI-H1568SMARCA23.318 h
NCI-H1568PBRM115.618 h

Data compiled from multiple sources.[3][7][8][9][10]

Table 2: Anti-proliferative Activity (IC50) of this compound

Cell LineIC50 (nM)Treatment Time
MV-4-11297 days
NCI-H1568683-7 days
SK-MEL-5777 days

Data compiled from multiple sources.[4][5][7]

Mechanism of Action and Signaling Pathway

This compound functions by inducing the formation of a ternary complex between the target BAF subunit (SMARCA2/4) and the VHL E3 ligase. This proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

ACBI1_Mechanism_of_Action This compound This compound Ternary_Complex Ternary Complex (SMARCA2/4-ACBI1-VHL) This compound->Ternary_Complex Binds SMARCA2_4 SMARCA2/4 (BAF Complex) SMARCA2_4->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of SMARCA2/4 Proteasome->Degradation Mediates

Caption: Mechanism of this compound-induced degradation of SMARCA2/4.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell Culture and Treatment
  • Cell Lines: MV-4-11 (acute myeloid leukemia), NCI-H1568 (non-small cell lung cancer), and SK-MEL-5 (melanoma) cells are commonly used.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • This compound Preparation: this compound is typically dissolved in DMSO to create a stock solution (e.g., 10 mM) and then diluted to the final desired concentration in cell culture medium.[10]

  • Treatment: Cells are seeded at an appropriate density and treated with varying concentrations of this compound or the negative control, cis-ACBI1, for the indicated time periods (e.g., 8, 18, or 24 hours for degradation studies; 3-7 days for proliferation assays).[4][9]

Western Blotting for Protein Degradation
  • Cell Lysis: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., Vinculin or GAPDH).[11]

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis is performed to quantify the extent of protein degradation relative to the vehicle-treated control.

Mass Spectrometry-based Proteomics for Selectivity
  • Sample Preparation: Cells are treated with this compound or vehicle control, harvested, and lysed. Proteins are extracted, reduced, alkylated, and digested (e.g., with trypsin).

  • Isobaric Labeling (e.g., TMT): The resulting peptides are labeled with tandem mass tags (TMT) for multiplexed quantitative analysis.[4]

  • LC-MS/MS Analysis: Labeled peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: The raw data is processed to identify and quantify proteins. The abundance of each protein in the this compound-treated sample is compared to the control to determine selectivity. Statistical analysis is performed to identify significantly downregulated proteins.[2]

Cell Viability and Apoptosis Assays
  • Cell Viability (e.g., CellTiter-Glo):

    • Cells are seeded in 96-well plates and treated with a dilution series of this compound for 3-7 days.

    • CellTiter-Glo reagent is added to each well to measure cellular ATP levels, which correlate with cell viability.

    • Luminescence is read on a plate reader, and IC₅₀ values are calculated.[11]

  • Apoptosis Assay (e.g., Annexin V/PI Staining):

    • Cells are treated with this compound for a specified time (e.g., 100 hours).[7]

    • Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).

    • The percentage of apoptotic cells (Annexin V positive) is determined by flow cytometry.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing this compound.

ACBI1_Characterization_Workflow cluster_invitro In Vitro Characterization cluster_incell In-Cell Validation Biochemical_Assay Biochemical Assays (FP, TR-FRET, SPR) Ternary_Complex_Formation Ternary Complex Formation Analysis Biochemical_Assay->Ternary_Complex_Formation Binding_Affinity Binding Affinity (Ki, Kd) Ternary_Complex_Formation->Binding_Affinity Cell_Treatment Cell Treatment (Dose & Time Course) Degradation_Assay Degradation Assay (Western Blot) Cell_Treatment->Degradation_Assay Proteomics Proteomics (MS) for Selectivity Cell_Treatment->Proteomics Phenotypic_Assay Phenotypic Assays (Viability, Apoptosis) Cell_Treatment->Phenotypic_Assay

Caption: Experimental workflow for the characterization of this compound.

BAF_Complex_Logic BAF_Complex BAF (SWI/SNF) Complex SMARCA2_4_ATPase SMARCA2/4 ATPase Subunits BAF_Complex->SMARCA2_4_ATPase Contains Other_Subunits Other BAF Subunits BAF_Complex->Other_Subunits Contains Chromatin_Remodeling Chromatin Remodeling SMARCA2_4_ATPase->Chromatin_Remodeling Drives Gene_Expression Gene Expression Regulation Chromatin_Remodeling->Gene_Expression Enables This compound This compound Treatment Degradation SMARCA2/4 Degradation This compound->Degradation Induces Complex_Disruption BAF Complex Disruption Degradation->Complex_Disruption Leads to Altered_Gene_Expression Altered Gene Expression Complex_Disruption->Altered_Gene_Expression Causes Cellular_Phenotype Anti-proliferative Phenotype Altered_Gene_Expression->Cellular_Phenotype Results in

References

The Advent of ACBI1: A Technical Guide to its Application in Chromatin Remodeling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACBI1 has emerged as a potent and selective chemical tool for dissecting the intricate roles of the BAF (SWI/SNF) chromatin remodeling complex in cellular processes and disease. As a proteolysis-targeting chimera (PROTAC), this compound does not inhibit its targets but rather induces their degradation, offering a powerful method for acute and profound protein knockdown. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on chromatin remodeling. It consolidates quantitative data from key studies, details experimental protocols for its use in chromatin analysis, and presents visual workflows and pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound: A PROTAC-Mediated BAF Complex Degrader

This compound is a synthetic, heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery to eliminate key components of the BAF chromatin remodeling complex.[1][2] It is a first-in-class chemical probe that allows for the acute and profound knockdown of the ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[2][3] The BAF complex plays a crucial role in regulating chromatin structure by utilizing the energy of ATP hydrolysis to mobilize nucleosomes, thereby influencing gene expression, DNA repair, and replication.[2] Mutations and dysregulation of BAF complex subunits are implicated in a significant percentage of human cancers, making them attractive therapeutic targets.[2]

This compound's utility lies in its ability to induce rapid and specific degradation of its targets, allowing for the study of the immediate consequences of their loss on chromatin accessibility, gene transcription, and cellular phenotype.[4] This provides a distinct advantage over genetic approaches, which may involve compensatory mechanisms that can obscure the primary functions of the target proteins.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions as a PROTAC, a molecule with two distinct ends connected by a linker. One end binds to the target proteins (SMARCA2, SMARCA4, and PBRM1) via their bromodomains, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This induced proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of the target proteins and their subsequent degradation by the proteasome.[3]

ACBI1_Mechanism_of_Action cluster_ternary Ternary Complex Formation This compound This compound SMARCA2_4 SMARCA2/SMARCA4 (BAF Complex) This compound->SMARCA2_4 Binds to Bromodomain VHL VHL E3 Ligase This compound->VHL Ternary_Complex Ternary Complex (SMARCA2/4-ACBI1-VHL) Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of SMARCA2/SMARCA4 Proteasome->Degradation Mediates ACBI1_Chromatin_Impact This compound This compound Treatment Degradation Degradation of SMARCA2/SMARCA4 This compound->Degradation Chromatin_Accessibility Decreased Chromatin Accessibility (ATAC-seq) Degradation->Chromatin_Accessibility Histone_Modification Reduced H3K27ac (ChIP-seq) Degradation->Histone_Modification TF_Binding Altered Transcription Factor Binding (ChIP-seq) Chromatin_Accessibility->TF_Binding Histone_Modification->TF_Binding Gene_Expression Changes in Gene Expression TF_Binding->Gene_Expression ATAC_seq_Workflow Start Start with 50,000 cells Cell_Lysis Cell Lysis (release nuclei) Start->Cell_Lysis Tagmentation Tagmentation (Tn5 transposase, 37°C) Cell_Lysis->Tagmentation DNA_Purification DNA Purification Tagmentation->DNA_Purification PCR_Amplification PCR Amplification DNA_Purification->PCR_Amplification Library_QC Library QC & Sequencing PCR_Amplification->Library_QC Data_Analysis Data Analysis (Peak Calling, Differential Accessibility) Library_QC->Data_Analysis ChIP_seq_Workflow Start Start with Cross-linked Cells Chromatin_Shearing Chromatin Shearing (Sonication) Start->Chromatin_Shearing Immunoprecipitation Immunoprecipitation (Specific Antibody) Chromatin_Shearing->Immunoprecipitation Washing Washing to Remove Non-specific Binding Immunoprecipitation->Washing Elution_Reverse Elution & Reverse Cross-linking Washing->Elution_Reverse DNA_Purification DNA Purification Elution_Reverse->DNA_Purification Library_Prep_Seq Library Preparation & Sequencing DNA_Purification->Library_Prep_Seq Data_Analysis Data Analysis (Peak Calling, Differential Enrichment) Library_Prep_Seq->Data_Analysis

References

ACBI1: A Technical Whitepaper on its Initial Characterization as a PROTAC Degrader of BAF Complex Subunits

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of the initial studies and characterization of ACBI1, a first-in-class chemical probe designed as a Proteolysis Targeting Chimera (PROTAC). This compound potently and cooperatively degrades the BAF (SWI/SNF) chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3] Developed through a structure-based design approach, this compound functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent proteasomal degradation.[4][5][6] This guide details the molecule's mechanism of action, biochemical and cellular activity, selectivity, and the key experimental protocols used in its initial validation.

Introduction and Rationale

The BAF (SWI/SNF) chromatin remodeling complexes play a critical role in regulating gene expression by controlling nucleosome positioning on DNA.[4][7] These complexes are involved in essential cellular processes, including transcription and DNA repair.[3][7] Mutations in BAF complex subunits are implicated in approximately 20% of all human cancers.[3][4] The complex typically contains one of two mutually exclusive ATPases: SMARCA2 or SMARCA4.[3] Notably, cancer cells with inactivating mutations in SMARCA4 often become dependent on the residual activity of SMARCA2 for survival, a concept known as synthetic lethality.[3][7]

While small-molecule inhibitors targeting the bromodomains of SMARCA2/4 have been developed, they failed to produce significant anti-proliferative effects, as the bromodomain function is not essential for cell proliferation.[8] This highlighted the need for a different therapeutic modality. This compound was developed as a PROTAC to induce the actual degradation of these proteins, thereby eliminating their function entirely.[5][9] This molecule serves as a powerful chemical tool to study the consequences of acute BAF complex inactivation and explore the therapeutic potential of this approach.[3][4]

Mechanism of Action

This compound is a bifunctional molecule composed of three key components: a ligand that binds to the bromodomains of SMARCA2, SMARCA4, and PBRM1; a ligand for the E3 ubiquitin ligase VHL; and a linker connecting the two.[1][2][10] By simultaneously binding the target protein and VHL, this compound induces the formation of a ternary complex.[4] This proximity leads to the VHL-mediated poly-ubiquitination of the target protein, marking it for recognition and degradation by the cell's proteasome.[4] The design of this compound was guided by high-resolution co-crystal structures of the ternary complex, which enabled the rational optimization of its potency and cooperativity.[5][6][9]

ACBI1_Mechanism_of_Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation This compound This compound SMARCA SMARCA2 / SMARCA4 (Bromodomain) This compound->SMARCA Binds VHL VHL E3 Ligase This compound->VHL Recruits Proteasome Proteasome SMARCA->Proteasome Targeting VHL->SMARCA Poly-ubiquitination Ub Ubiquitin (Ub) Degraded Degraded Fragments Proteasome->Degraded Degradation

This compound Mechanism of Action.

Quantitative Data Presentation

The activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings from initial characterization studies.

Table 1: Cellular Degradation Potency (DC₅₀)

The half-maximal degradation concentration (DC₅₀) represents the concentration of this compound required to degrade 50% of the target protein.

Target ProteinCell LineDC₅₀ (nM)Citation(s)
SMARCA2MV-4-116[1][2][3][9][10]
SMARCA4MV-4-1111[1][2][3][9][10]
PBRM1MV-4-1132[1][2][3][9][10]
SMARCA2NCI-H15683.3[11]
PBRM1NCI-H156815.6[11]
Table 2: Anti-Proliferative Activity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) reflects the concentration of this compound needed to inhibit cell proliferation by 50%.

Cell LineIC₅₀ (nM)Negative Control (cis-ACBI1) IC₅₀ (nM)Citation(s)
MV-4-11 (AML)291400[4][9]
SK-MEL-5 (Melanoma)77> 10,000[4][9]
Table 3: Biophysical and Biochemical Potency (SMARCA2)

These assays measure the direct binding and complex formation efficiency of this compound.

Assay TypeParameterPotency Value (nM)Citation(s)
Fluorescence PolarizationBinary IC₅₀770[12]
Fluorescence PolarizationTernary IC₅₀26[12]
TR-FRETBinary Kᵢ450[12]
TR-FRETTernary Kᵢ16[12]

Cellular Characterization and Selectivity

Anti-Proliferative Effects and Apoptosis

This compound induces potent anti-proliferative effects in cancer cell lines that are dependent on the BAF complex.[9] In the SMARCA4-deficient melanoma cell line SK-MEL-5, treatment with this compound leads to a significant increase in caspase activity, comparable to the chemotherapeutic agent doxorubicin, confirming the induction of apoptosis.[9] These effects are on-target, as they can be counteracted by the overexpression of SMARCA2.[4] The inactive diastereomer, cis-ACBI1, which is incapable of binding to VHL, shows significantly reduced or no activity, demonstrating that the anti-proliferative effects are a direct result of protein degradation.[4][9]

Proteome-Wide Selectivity

The selectivity of this compound was assessed using multiplexed isobaric tagging mass spectrometry to quantify its effects on the whole proteome.[7] In MV-4-11 cells treated with 333 nM this compound for 8 hours, significant degradation was observed almost exclusively for SMARCA2, SMARCA4, and PBRM1.[11][12] These results confirm that this compound is a highly selective degrader with minimal off-target protein degradation across the proteome.[7][12]

Synthetic_Lethality cluster_WT Normal / SMARCA4-WT Cancer Cell cluster_Mutant SMARCA4-Mutant Cancer Cell cluster_Treatment Treatment with this compound S4_WT SMARCA4 (Functional) Survival_WT Cell Survival S4_WT->Survival_WT Redundant Function S2_WT SMARCA2 (Functional) S2_WT->Survival_WT Redundant Function S4_Mut SMARCA4 (Mutated/ Non-functional) S2_Dep SMARCA2 (Dependency) Survival_Mut Cell Survival S2_Dep->Survival_Mut Essential for Viability Degradation SMARCA2 Degradation S2_Dep->Degradation Targets This compound This compound This compound->Degradation Apoptosis Cell Death (Apoptosis) Degradation->Apoptosis

Logical relationship of synthetic lethality targeted by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these initial findings.

Cell-Based Protein Degradation Assays
  • Cell Culture: MV-4-11 (AML) or NCI-H1568 (non-small cell lung cancer) cells are cultured under standard conditions.

  • Compound Treatment: Cells are seeded and treated with a dose range of this compound or the negative control cis-ACBI1 for a specified duration (typically 18 hours).[4][9][11]

  • Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Total protein concentration in the lysates is determined using a BCA or similar protein assay.

  • Analysis: Equal amounts of total protein are analyzed. Historically, this was done via SDS-PAGE and Western blotting with specific antibodies for SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH). More quantitative modern methods, such as capillary electrophoresis-based immunoassays (Wes), were also used.[4]

  • Data Interpretation: Protein band intensities are quantified, normalized to the loading control, and then expressed as a percentage of the vehicle (DMSO) treated control. DC₅₀ values are calculated from the resulting dose-response curves.

Degradation_Workflow start Seed Cells (e.g., MV-4-11) treat Treat with this compound Dose Range (18h) start->treat lyse Harvest & Lyse Cells treat->lyse quant Quantify Total Protein (BCA Assay) lyse->quant analyze Analyze Protein Levels (Capillary Electrophoresis or Western Blot) quant->analyze calc Normalize & Calculate DC₅₀ Values analyze->calc end Results calc->end

Experimental workflow for determining DC₅₀ values.
Cell Proliferation Assay

  • Cell Seeding: Cancer cells (e.g., MV-4-11, SK-MEL-5) are seeded in multi-well plates.

  • Compound Addition: A serial dilution of this compound or control compounds is added to the wells.

  • Incubation: Cells are incubated for an extended period, typically 7 days, to allow for effects on proliferation to manifest.[4][9]

  • Viability Measurement: Cell viability is assessed by measuring cellular ATP content using a commercial reagent such as CellTiter-Glo®.[4] The resulting luminescence is proportional to the number of viable cells.

  • Data Analysis: Luminescence readings are normalized to vehicle-treated controls, and IC₅₀ values are determined by fitting the data to a four-parameter dose-response curve.

Proteomic Selectivity Analysis
  • Cell Culture and Treatment: MV-4-11 cells are grown in large-scale culture and treated with this compound (e.g., 333 nM), cis-ACBI1, or DMSO vehicle for 8 hours in biological triplicate.[11][12]

  • Sample Preparation: Cells are lysed, and proteins are digested into peptides (e.g., with trypsin). Peptides are then labeled with tandem mass tags (TMT) for multiplexed analysis.

  • Mass Spectrometry: Labeled peptides are combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

  • Data Analysis: The MS data is processed to identify and quantify thousands of proteins across all samples. The abundance of each protein in the this compound-treated samples is compared to the DMSO control. Statistical analysis (e.g., a two-tailed t-test) is used to identify proteins with a significant change in abundance.[11]

Conclusion

The initial characterization of this compound establishes it as a potent, selective, and cell-active PROTAC degrader of the BAF complex subunits SMARCA2, SMARCA4, and PBRM1.[3][9][12] Its development, guided by structural biology, provides a powerful tool for dissecting BAF complex biology and validating the therapeutic hypothesis of targeting SMARCA2 in SMARCA4-deficient cancers.[6][9] The data summarized herein provides a foundational guide for researchers utilizing this compound to explore vulnerabilities in cancer and other diseases related to chromatin remodeling.

References

Methodological & Application

Application Notes and Protocols for ACBI1 In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ACBI1 is a potent and cooperative Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of key epigenetic regulators. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its in vitro characterization.

This compound functions by hijacking the cell's natural protein disposal system. It is a heterobifunctional molecule composed of a ligand that binds to the bromodomains of the BAF (SWI/SNF) chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2] This is connected via a linker to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This dual binding brings the target proteins into close proximity with the E3 ligase, leading to their polyubiquitination and subsequent degradation by the proteasome.[3] The degradation of these critical chromatin remodelers has been shown to induce anti-proliferative effects and apoptosis in cancer cells, particularly those dependent on the BAF complex for survival.[4][5]

Data Presentation

The following tables summarize the in vitro potency of this compound across various cell lines and assays.

Table 1: Degradation Potency (DC50) of this compound

Cell LineTarget ProteinDC50 (nM)Assay Conditions
MV-4-11SMARCA2618-hour treatment
MV-4-11SMARCA41118-hour treatment
MV-4-11PBRM13218-hour treatment
NCI-H1568SMARCA23.318-hour treatment
NCI-H1568PBRM115.618-hour treatment

Table 2: Anti-proliferative Activity (IC50) of this compound

Cell LineIC50 (nM)Assay Conditions
MV-4-1128 - 297-day treatment
SK-MEL-5777-day treatment
NCI-H1568683 to 7-day treatment

Experimental Protocols

Herein are detailed protocols for the in vitro evaluation of this compound.

Protein Degradation Assay via Western Blot

This protocol details the assessment of SMARCA2, SMARCA4, and PBRM1 degradation upon this compound treatment.

a. Cell Culture and Treatment:

  • Seed cells (e.g., MV-4-11, NCI-H1568) in appropriate culture vessels and grow to 70-80% confluency.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 18 hours). Include a vehicle control (DMSO) and a negative control (cis-ACBI1, if available).

b. Cell Lysis:

  • After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors.[6]

  • For adherent cells, scrape the cells off the plate. For suspension cells, pellet and resuspend in lysis buffer.[6]

  • Incubate the lysate on ice for 10-15 minutes.

  • Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.[6]

  • Collect the supernatant and determine the protein concentration using a BCA assay.

c. Western Blotting:

  • Denature 20-30 µg of protein lysate by boiling in SDS-PAGE sample buffer for 5-10 minutes.

  • Separate the proteins on an SDS-PAGE gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities to determine the extent of protein degradation relative to the vehicle control.

Cell Viability Assay (CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP levels, which is indicative of metabolically active cells.[1]

  • Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for the desired time period (e.g., 3-7 days).

  • Equilibrate the plate to room temperature for approximately 30 minutes.[7]

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.[7][8]

  • Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.[7]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the luminescence signal against the log of the this compound concentration.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed and treat cells with this compound as described for the desired duration (e.g., 100 hours).[1]

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[2]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2]

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.[2]

  • Analyze the samples by flow cytometry within one hour.

  • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

  • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Mandatory Visualization

ACBI1_Mechanism_of_Action cluster_cell Cancer Cell This compound This compound VHL VHL E3 Ligase This compound->VHL Binds to SMARCA2_4 SMARCA2/4/ PBRM1 This compound->SMARCA2_4 Binds to Ub Ubiquitin VHL->Ub Recruits Proteasome Proteasome SMARCA2_4->Proteasome Targeted for Degradation Apoptosis Apoptosis SMARCA2_4->Apoptosis Degradation leads to Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degrades into Ub->SMARCA2_4 Polyubiquitination

Caption: Mechanism of action of this compound leading to protein degradation and apoptosis.

Western_Blot_Workflow start Start: Cell Treatment with this compound lysis Cell Lysis (RIPA Buffer) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (1 hour at RT) primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis: Quantify Degradation detection->analysis

Caption: Experimental workflow for Western Blot analysis of protein degradation.

ACBI1_Signaling_Pathway This compound This compound Ternary_Complex SMARCA2/4-ACBI1-VHL Ternary Complex This compound->Ternary_Complex Degradation SMARCA2/4/PBRM1 Degradation Ternary_Complex->Degradation via Proteasome Chromatin Altered Chromatin Accessibility Degradation->Chromatin Gene_Expression Dysregulated Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Caspase Caspase Activation Apoptosis->Caspase Mediated by

Caption: Signaling pathway initiated by this compound-induced protein degradation.

References

Application Notes and Protocols for SMARCA2 Degradation via ACBI1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SMARCA2, also known as BRM, is a key component of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors. The ATPase activity of SMARCA2 is vital for this process. In certain cancer types, particularly those with mutations in the related SMARCA4 gene, cancer cells become dependent on SMARCA2 for survival, making it a compelling therapeutic target.

ACBI1 is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of SMARCA2 and its paralog SMARCA4.[1][2][3][4][5][6][7][8] this compound functions by forming a ternary complex between the target protein (SMARCA2), an E3 ubiquitin ligase (von Hippel-Lindau, VHL), and itself.[1][5][7][8][9] This proximity leads to the ubiquitination of SMARCA2 and its subsequent degradation by the proteasome. These application notes provide a detailed protocol for utilizing this compound to induce SMARCA2 degradation in cell culture and for quantifying this degradation using western blotting.

Mechanism of Action: this compound-mediated SMARCA2 Degradation

ACBI1_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation This compound This compound Ternary_Complex SMARCA2-ACBI1-VHL Ternary Complex This compound->Ternary_Complex SMARCA2 SMARCA2 (Target Protein) SMARCA2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination of SMARCA2 Ternary_Complex->Ubiquitination Ub Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_SMARCA2 Degraded SMARCA2 Proteasome->Degraded_SMARCA2

Caption: Mechanism of this compound-induced SMARCA2 degradation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound-mediated degradation of SMARCA2.

Table 1: In Vitro Degradation Potency of this compound

Cell LineTarget ProteinDC50 (nM)Treatment Time
MV-4-11SMARCA2618 hours
MV-4-11SMARCA41118 hours
MV-4-11PBRM13218 hours
NCI-H1568SMARCA23.318 hours

Table 2: Recommended Antibody and Reagent Concentrations for Western Blot

ReagentRecommended Concentration/Dilution
Primary Anti-SMARCA2 Antibody1:1000 - 1:2000
HRP-conjugated Secondary Antibody1:2000 - 1:10000
Protein Lysate per Lane20-30 µg
Blocking Buffer (BSA or non-fat milk)5% (w/v) in TBST

Experimental Protocol: Western Blot for SMARCA2 Degradation

This protocol details the steps for treating cells with this compound and subsequently performing a western blot to analyze SMARCA2 protein levels.

Materials
  • Cell line of interest (e.g., MV-4-11)

  • This compound (and cis-ACBI1 as a negative control, if available)

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktail

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (6-8% recommended for large proteins like SMARCA2)

  • Tris-Glycine-SDS running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibody: Anti-SMARCA2 (recommended dilutions vary by manufacturer, e.g., 1:1000)

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Experimental Workflow

Western_Blot_Workflow cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Electrophoresis and Transfer cluster_3 Immunodetection A 1. Seed Cells B 2. Treat with this compound (e.g., 1-1000 nM for 18h) A->B C 3. Harvest and Lyse Cells B->C D 4. Quantify Protein Concentration (BCA Assay) C->D E 5. Prepare Samples with Laemmli Buffer and Heat D->E F 6. SDS-PAGE E->F G 7. Protein Transfer to Membrane F->G H 8. Blocking G->H I 9. Primary Antibody Incubation (Anti-SMARCA2 & Loading Control) H->I J 10. Secondary Antibody Incubation I->J K 11. ECL Detection and Imaging J->K

Caption: Western blot workflow for SMARCA2 analysis.

Step-by-Step Procedure

1. Cell Seeding and Treatment: a. Seed cells at a density that will result in 70-80% confluency at the time of harvest. b. Allow cells to adhere overnight (for adherent cells). c. Prepare a stock solution of this compound in DMSO. d. Treat cells with the desired concentrations of this compound (a dose-response from 1 nM to 1000 nM is recommended). Include a DMSO-only vehicle control. A typical treatment time to observe degradation is 18 hours.[1]

2. Cell Lysis: a. After treatment, wash the cells once with ice-cold PBS. b. Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells. c. For adherent cells, scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

4. Sample Preparation for Electrophoresis: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x. c. Heat the samples at 95-100°C for 5-10 minutes.

5. SDS-PAGE: a. Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder. b. Run the gel according to the manufacturer's recommendations. Due to the large size of SMARCA2 (~181-200 kDa), a lower percentage gel (e.g., 6-8%) and longer run time may be necessary.[2]

6. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure complete transfer, which may require longer transfer times or cooling for large proteins.

7. Immunoblotting: a. Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary anti-SMARCA2 antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Perform the same incubation and washing steps for the loading control antibody.

8. Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using an appropriate imaging system.

9. Data Analysis: a. Quantify the band intensities for SMARCA2 and the loading control using image analysis software. b. Normalize the SMARCA2 band intensity to the corresponding loading control band intensity. c. Compare the normalized SMARCA2 levels in this compound-treated samples to the vehicle control to determine the extent of degradation.

References

Application Notes and Protocols for Immunoprecipitation of the BAF Complex with ACBI1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACBI1 is a potent, selective, and cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of the ATPase subunits of the BAF (Brg1/Brm-associated factors) chromatin remodeling complex, SMARCA2 and SMARCA4, as well as the PBAF-specific subunit PBRM1.[1][2] As a bifunctional molecule, this compound recruits these BAF complex components to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] This targeted degradation provides a powerful tool to study the functional roles of the BAF complex in various biological processes, including gene regulation and cancer biology.

Immunoprecipitation (IP) coupled with mass spectrometry (IP-MS) is a critical technique to elucidate the composition of protein complexes and to study the effects of compounds like this compound on these complexes. This document provides detailed application notes and protocols for the immunoprecipitation of the BAF complex following treatment with this compound, enabling researchers to investigate the consequences of this compound-mediated degradation on BAF complex integrity and interactions.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and selectivity of this compound in degrading its target proteins.

Table 1: Degradation Efficacy of this compound in MV-4-11 Cells

Target ProteinDC50 (nM)Cell LineTreatment Time
SMARCA26MV-4-1118 hours
SMARCA411MV-4-1118 hours
PBRM132MV-4-1118 hours

Data sourced from Farnaby W, et al. Nat Chem Biol. 2019.[1]

Table 2: Summary of a Representative Immunoprecipitation-Mass Spectrometry (IP-MS) Experiment

ParameterDescription
Cell Line MV-4-11 (human acute myeloid leukemia)
Treatment 1 µM this compound or DMSO (vehicle control)
Treatment Duration 8 hours and 18 hours
Bait Protein A core BAF complex subunit (e.g., SMARCC1/BAF155)
Expected Outcome Reduced levels of SMARCA2, SMARCA4, and PBRM1 in the this compound-treated immunoprecipitate compared to the DMSO control, while other BAF complex subunits may remain associated.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the mechanism of action of this compound and the experimental workflow for immunoprecipitation.

ACBI1_Mechanism This compound Mechanism of Action This compound This compound Ternary Ternary Complex (BAF-ACBI1-VHL) This compound->Ternary Binds to BAF BAF Complex (SMARCA2/4, PBRM1) BAF->Ternary Recruited to VHL VHL E3 Ligase VHL->Ternary Recruited to Ub_BAF Ubiquitinated BAF Subunits Ternary->Ub_BAF Promotes Ubiquitination Ub Ubiquitin Ub->Ub_BAF Proteasome Proteasome Ub_BAF->Proteasome Targeted for Degradation Degradation Degradation Products Proteasome->Degradation Degrades into

Caption: Mechanism of this compound-induced degradation of BAF complex subunits.

IP_Workflow Immunoprecipitation Workflow cluster_cell_culture Cell Culture and Treatment cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Culture 1. Culture MV-4-11 cells Treatment 2. Treat with this compound or DMSO Cell_Culture->Treatment Harvest 3. Harvest cells Treatment->Harvest Lysis 4. Lyse cells in IP Lysis Buffer Harvest->Lysis Preclear 5. Pre-clear lysate Lysis->Preclear Antibody_Incubation 6. Incubate with anti-BAF antibody Preclear->Antibody_Incubation Bead_Incubation 7. Add Protein A/G beads Antibody_Incubation->Bead_Incubation Wash 8. Wash beads Bead_Incubation->Wash Elution 9. Elute protein complexes Wash->Elution MS_Analysis 10. Analyze by Mass Spectrometry Elution->MS_Analysis

Caption: Experimental workflow for the immunoprecipitation of the BAF complex.

Experimental Protocols

This section provides a detailed protocol for the immunoprecipitation of the BAF complex from cells treated with this compound, optimized for subsequent analysis by mass spectrometry.

Materials
  • Cell Line: MV-4-11 (or other suitable cell line)

  • Compound: this compound (and DMSO as vehicle control)

  • Antibodies:

    • Rabbit monoclonal antibody against a core BAF subunit (e.g., SMARCC1/BAF155, Cell Signaling Technology, #12854)

    • Normal Rabbit IgG (as a negative control)

  • Beads: Protein A/G magnetic beads

  • Reagents:

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Phosphate-Buffered Saline (PBS), ice-cold

    • IP Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitor cocktails just before use.

    • Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40

    • Elution Buffer for Mass Spectrometry: 50 mM Ammonium Bicarbonate, pH 8.0

Protocol

1. Cell Culture and Treatment:

1.1. Culture MV-4-11 cells in RPMI-1640 medium supplemented with 10% FBS to a density of approximately 1 x 10^6 cells/mL.

1.2. Treat the cells with 1 µM this compound or an equivalent volume of DMSO (vehicle control) for the desired time (e.g., 8 or 18 hours).

2. Cell Lysis:

2.1. Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.

2.2. Wash the cell pellet once with ice-cold PBS and centrifuge again.

2.3. Resuspend the cell pellet in ice-cold IP Lysis Buffer (e.g., 1 mL per 1 x 10^7 cells).

2.4. Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

2.6. Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube.

3. Immunoprecipitation:

3.1. Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation. Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

3.2. Antibody Incubation: Add 2-5 µg of the anti-BAF subunit antibody (e.g., anti-SMARCC1) or normal rabbit IgG to the pre-cleared lysate.

3.3. Incubate overnight at 4°C with gentle rotation.

3.4. Immune Complex Capture: Add 30 µL of pre-washed Protein A/G magnetic beads to each sample.

3.5. Incubate for 2-4 hours at 4°C with gentle rotation.

4. Washing:

4.1. Pellet the beads on a magnetic stand and discard the supernatant.

4.2. Resuspend the beads in 1 mL of ice-cold Wash Buffer.

4.3. Repeat the wash step three more times for a total of four washes. Ensure to completely remove the supernatant after the final wash.

5. Elution:

5.1. After the final wash, resuspend the beads in 50 µL of Elution Buffer.

5.2. Incubate at room temperature for 15 minutes with gentle agitation.

5.3. Pellet the beads on a magnetic stand and carefully transfer the supernatant containing the eluted protein complexes to a new tube.

6. Sample Preparation for Mass Spectrometry:

6.1. The eluted sample is now ready for downstream processing for mass spectrometry analysis, which typically involves reduction, alkylation, and tryptic digestion. Follow standard protocols for in-solution or on-bead digestion as per your mass spectrometry facility's guidelines.

Conclusion

The use of this compound in conjunction with immunoprecipitation provides a robust method for investigating the role of BAF complex ATPase subunits in cellular processes. The detailed protocols and application notes herein serve as a comprehensive guide for researchers to effectively utilize this powerful chemical probe in their studies of chromatin remodeling and cancer biology. Careful execution of these protocols will enable the generation of high-quality data for a deeper understanding of BAF complex function and the therapeutic potential of its targeted degradation.

References

Application Notes and Protocols for ACBI1 Animal Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACBI1 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of the BAF (SWI/SNF) complex ATPases, SMARCA2 and SMARCA4, as well as the PBAF complex member PBRM1.[1][2] It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] Mutations in the BAF complex are implicated in approximately 20% of human cancers, making it a compelling target for therapeutic intervention.[1] Notably, cancers with mutations in SMARCA4 often exhibit a synthetic lethal dependency on the paralog protein SMARCA2.[3] this compound has demonstrated potent anti-proliferative effects and induction of apoptosis in various cancer cell lines, particularly those harboring SMARCA4 mutations.[4][5][6] These application notes provide a comprehensive guide for the design and execution of preclinical animal model studies to evaluate the in vivo efficacy and pharmacodynamics of this compound.

Mechanism of Action: this compound-Mediated Protein Degradation

This compound is a heterobifunctional molecule composed of a ligand that binds to the bromodomain of SMARCA2/4 and PBRM1, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1][2][7] This trimolecular complex formation facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.

ACBI1_Mechanism cluster_0 Ternary Complex Formation This compound This compound SMARCA2_4 SMARCA2/4 PBRM1 This compound->SMARCA2_4 Binds to Bromodomain VHL VHL E3 Ligase This compound->VHL Recruits Proteasome Proteasome SMARCA2_4->Proteasome Targeted for Degradation VHL->SMARCA2_4 Ubiquitination Degraded_Protein Proteasome->Degraded_Protein Degrades Ub Ubiquitin

Caption: this compound-mediated degradation of SMARCA2/4 and PBRM1.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of this compound.

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

Cell LineCancer TypeTargetDC50 (nM)[4][6]IC50 (nM)[6]
MV-4-11Acute Myeloid LeukemiaSMARCA2629
SMARCA411
PBRM132
NCI-H1568Non-Small Cell Lung CancerSMARCA23.368
(SMARCA4 deficient)PBRM115.6
SK-MEL-5Melanoma (SMARCA4 deficient)SMARCA2Not Reported77

Table 2: In Vivo Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC (ng*h/mL)
Mouse5i.v.~1500~0.1~2600
5s.c.~400~0.5~3300
Rat5i.v.~1000~0.1~290
5s.c.~50~1~230

(Data estimated from graphical representations in opnme.com document)[1]

Experimental Protocols

Animal Model Selection

The selection of an appropriate animal model is critical for the successful evaluation of this compound's anti-tumor activity.

  • Cell Line-Derived Xenograft (CDX) Models: These models are generated by subcutaneously implanting human cancer cell lines into immunodeficient mice. For this compound studies, cell lines with known SMARCA4 mutations and demonstrated in vitro sensitivity are recommended.

    • Recommended Cell Lines:

      • NCI-H1568: Non-small cell lung cancer, SMARCA4 deficient.[6]

      • SK-MEL-5: Melanoma, SMARCA4 deficient.[6]

      • MV-4-11: Acute myeloid leukemia.[6]

  • Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting tumor fragments from a patient directly into immunodeficient mice.[8][9] These models are known to better recapitulate the heterogeneity and microenvironment of human tumors.[8][9][10] It is crucial to select PDX models with confirmed SMARCA4 mutations for this compound efficacy studies.

This compound Formulation and Administration

Formulation for In Vivo Studies:

A common formulation for this compound and similar PROTACs for in vivo use is a solution or suspension suitable for oral (p.o.), intravenous (i.v.), or subcutaneous (s.c.) administration.

  • Example Formulation (for oral administration):

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline[11]

  • Example Formulation (for oral administration of a similar compound, ACBI2):

    • 10% HPβCD

    • 50% Ringer's solution[12]

Note: The optimal formulation may need to be determined empirically to ensure solubility, stability, and bioavailability. It is recommended to prepare the dosing solution fresh daily.

Administration:

  • Route of Administration: Based on available pharmacokinetic data, both intravenous and subcutaneous routes have been evaluated.[1] Oral administration has been successfully used for a structurally related compound, ACBI2.[3] The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile.

  • Dosing Volume: The volume of administration should be based on the weight of the animal, typically 5-10 mL/kg for oral gavage and 2.5-5 mL/kg for subcutaneous or intravenous injections in mice.

In Vivo Efficacy Study Design

Efficacy_Workflow start Start implant Tumor Implantation (CDX or PDX) start->implant randomize Tumor Growth & Randomization implant->randomize treatment Treatment Initiation (Vehicle, this compound) randomize->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Endpoint Determination monitoring->endpoint analysis Tumor Collection & Pharmacodynamic Analysis endpoint->analysis stop End analysis->stop

Caption: Workflow for an in vivo efficacy study.

Protocol:

  • Animal Acclimatization: House immunodeficient mice (e.g., NOD-SCID or NSG) in a pathogen-free environment for at least one week prior to the start of the experiment.

  • Tumor Implantation:

    • CDX: Subcutaneously inject 1-10 x 10^6 cancer cells (e.g., NCI-H1568) in a suitable medium (e.g., Matrigel) into the flank of each mouse.

    • PDX: Surgically implant a small fragment (2-3 mm³) of a SMARCA4-mutant patient-derived tumor subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 animals.

  • Treatment:

    • Administer this compound or vehicle control according to the predetermined schedule (e.g., daily, twice daily) and route of administration.

    • Suggested Dose Range: Based on studies with similar SMARCA2/4 degraders, a starting dose range of 10-80 mg/kg daily via oral gavage can be considered.[13]

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Record the body weight of each animal 2-3 times per week as an indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if signs of excessive toxicity are observed (e.g., >20% body weight loss).

  • Tumor Collection and Analysis: At the end of the study, euthanize the animals and excise the tumors. A portion of the tumor should be flash-frozen in liquid nitrogen for Western blot analysis, and another portion fixed in formalin for immunohistochemistry.

Pharmacodynamic (PD) Biomarker Analysis

Western Blotting for SMARCA2/4 Degradation in Tumor Tissue

  • Tumor Lysate Preparation: Homogenize a portion of the frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 30-50 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SMARCA2 and SMARCA4 overnight at 4°C. A loading control antibody (e.g., β-actin or Vinculin) should also be used.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the extent of SMARCA2 and SMARCA4 degradation relative to the vehicle-treated group.

Immunohistochemistry (IHC) for SMARCA2/4 Expression in Tumor Tissue

  • Tissue Processing and Sectioning:

    • Fix tumor tissue in 10% neutral buffered formalin for 24-48 hours.

    • Process the tissue and embed in paraffin.

    • Cut 4-5 µm thick sections and mount them on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[14]

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the slides with primary antibodies against SMARCA2 and SMARCA4 overnight at 4°C.

  • Secondary Antibody and Detection:

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

    • Develop the signal with a DAB substrate, which will produce a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Counterstain the nuclei with hematoxylin, dehydrate the slides, and mount with a permanent mounting medium.

  • Imaging and Analysis: Acquire images using a brightfield microscope and assess the intensity and localization of SMARCA2 and SMARCA4 staining in the tumor cells.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or low tumor growth Poor cell viability; Insufficient cell number; Inappropriate mouse strain.Use cells with high viability; Increase the number of injected cells; Ensure the use of highly immunodeficient mice (e.g., NSG).
High variability in tumor size Inconsistent cell injection technique; Variation in animal health.Ensure consistent injection technique and cell suspension; Exclude any unhealthy animals from the study.
Toxicity (e.g., weight loss) High dose of this compound; Formulation issues.Perform a dose-range finding study to determine the maximum tolerated dose; Optimize the formulation to improve tolerability.
No target degradation observed Insufficient drug exposure; Poor tumor penetration; Ineffective formulation.Increase the dose or dosing frequency; Analyze drug concentration in tumors; Optimize the drug formulation for better bioavailability.
High background in IHC/WB Insufficient blocking; Non-specific antibody binding; High antibody concentration.Increase blocking time or use a different blocking agent; Perform antibody titration to find the optimal concentration; Include appropriate negative controls (e.g., isotype control).

Conclusion

These application notes provide a framework for designing and conducting robust preclinical animal studies to evaluate the therapeutic potential of this compound. By carefully selecting appropriate tumor models, optimizing drug formulation and dosing, and employing rigorous pharmacodynamic assays, researchers can effectively assess the in vivo activity of this promising BAF complex degrader. The data generated from these studies will be crucial for the continued development of this compound as a potential cancer therapeutic.

References

Application Notes and Protocols for ACBI1-Mediated Targeted Protein Degradation In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACBI1 is a potent, cell-permeable proteolysis-targeting chimera (PROTAC) that induces the degradation of the BAF (SWI/SNF) complex ATPase subunits SMARCA2 and SMARCA4, as well as the PBAF-specific subunit PBRM1.[1][2][3] As a heterobifunctional molecule, this compound links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a ligand for the bromodomains of its target proteins. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target proteins.[1][2][3] These application notes provide a comprehensive overview of this compound, including its mechanism of action, key in vitro data, and detailed protocols for its application in in vivo models of cancer.

Mechanism of Action

This compound operates through the PROTAC mechanism to hijack the cell's ubiquitin-proteasome system for targeted protein degradation. The molecule simultaneously binds to the bromodomain of the target proteins (SMARCA2, SMARCA4, or PBRM1) and the VHL E3 ubiquitin ligase, forming a ternary complex.[1][2][3] This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for recognition and degradation by the 26S proteasome. The degradation of these key chromatin remodeling proteins can lead to anti-proliferative effects and apoptosis in cancer cells that are dependent on their activity.[1][4]

ACBI1_Mechanism cluster_0 Cellular Environment This compound This compound Target Target Protein (SMARCA2/4, PBRM1) This compound->Target Binds to Bromodomain VHL VHL E3 Ligase This compound->VHL Recruits Proteasome 26S Proteasome Target->Proteasome Targeted for Degradation VHL->Target Ubiquitinates Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degrades into Ub Ubiquitin

Caption: Mechanism of this compound-mediated targeted protein degradation.

Quantitative Data Summary

The following tables summarize the in vitro degradation and anti-proliferative activity of this compound in various cancer cell lines.

Table 1: In Vitro Degradation Potency of this compound

Cell LineTarget ProteinDC50 (nM)Treatment TimeReference
MV-4-11SMARCA2618 h[1][5]
MV-4-11SMARCA41118 h[1][5]
MV-4-11PBRM13218 h[1][5]
NCI-H1568SMARCA23.318 h[5]
NCI-H1568PBRM115.618 h[5]

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell LineIC50 (nM)Treatment TimeReference
MV-4-11293-7 days[6]
NCI-H1568683-7 days[6]
SK-MEL-5773 days[1]

Table 3: In Vivo Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg)RouteKey ParametersReference
Mouse5i.v.CL = 7.3% QH, MRT = 0.8 h, Vss = 0.32 L/kg[7]
Mouse5s.c.Tmax = 0.33 h, F = 100%[7]
Rat5i.v.CL = 93% QH, MRT = 2.8 h, Vss = 12 L/kg[7]
Rat5s.c.Tmax = 1.5 h, F = 100%[7]

CL: Clearance; F: Bioavailability; MRT: Mean Residence Time; QH: Liver Blood Flow; Tmax: Time to maximum concentration; Vss: Volume of distribution at steady state.

Experimental Protocols

In Vitro Western Blotting for Protein Degradation

This protocol describes the methodology to assess the degradation of target proteins in cultured cells following this compound treatment.

Materials:

  • This compound

  • cis-ACBI1 (negative control)

  • Cell culture medium and supplements

  • MV-4-11 or other sensitive cell lines

  • DMSO

  • PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-PBRM1, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound and the negative control cis-ACBI1 in DMSO. Treat the cells with the desired concentrations of the compounds for the specified duration (e.g., 18 hours).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Western_Blot_Workflow start Start cell_seeding Seed Cells in 6-well Plates start->cell_seeding treatment Treat with this compound/ cis-ACBI1 cell_seeding->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab visualization Chemiluminescent Detection secondary_ab->visualization analysis Data Analysis and Quantification visualization->analysis end End analysis->end

Caption: Workflow for in vitro protein degradation analysis.

In Vivo Tumor Xenograft Model

This protocol outlines a representative in vivo study to evaluate the anti-tumor efficacy and pharmacodynamics of this compound in a subcutaneous xenograft model using a sensitive cell line such as MV-4-11 (acute myeloid leukemia).

Materials:

  • This compound

  • Vehicle formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • MV-4-11 cells

  • Matrigel

  • Immunocompromised mice (e.g., NOD/SCID)

  • Calipers for tumor measurement

  • Syringes and needles for injection

  • Anesthesia

Procedure:

  • Cell Preparation and Implantation:

    • Culture MV-4-11 cells under standard conditions.

    • On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells per 100 µL.[8]

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[8]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers twice weekly.[8] The tumor volume can be calculated using the formula: (Length x Width²) / 2.[8]

    • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.[8]

  • This compound Administration:

    • Prepare the this compound formulation at the desired concentration.

    • Administer this compound to the treatment group via the desired route (e.g., subcutaneous or intravenous injection) at a specified dose and schedule (e.g., 5 mg/kg, once daily).

    • Administer the vehicle to the control group following the same schedule.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary efficacy endpoint is the inhibition of tumor growth, which can be expressed as the percentage of tumor growth inhibition (%TGI).

  • Pharmacodynamic Analysis:

    • At the end of the study, or at specified time points after the last dose, euthanize a subset of mice from each group.

    • Excise the tumors and snap-freeze them in liquid nitrogen for subsequent analysis.

    • Prepare tumor lysates and perform Western blotting as described in the in vitro protocol to assess the degradation of SMARCA2, SMARCA4, and PBRM1 in the tumor tissue.

Xenograft_Workflow start Start cell_prep Prepare MV-4-11 Cells start->cell_prep implantation Subcutaneous Implantation in Mice cell_prep->implantation monitoring Monitor Tumor Growth implantation->monitoring randomization Randomize Mice into Groups monitoring->randomization treatment Administer this compound or Vehicle randomization->treatment efficacy Assess Tumor Growth Inhibition treatment->efficacy pd_analysis Pharmacodynamic Analysis (Tumor Lysate Western Blot) efficacy->pd_analysis end End pd_analysis->end

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion

This compound is a valuable research tool for studying the biological consequences of BAF complex degradation. Its potent and selective degradation of SMARCA2, SMARCA4, and PBRM1 provides a means to investigate the roles of these proteins in cancer and other diseases. The protocols provided here offer a framework for utilizing this compound in both in vitro and in vivo settings to advance our understanding of BAF complex biology and to explore its therapeutic potential. For researchers interested in a more orally bioavailable tool compound for in vivo studies, the successor molecule ACBI2 may also be considered.[9]

References

Application Notes and Protocols for ACBI1 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACBI1 is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the BAF (SWI/SNF) chromatin remodeling complex subunits SMARCA2, SMARCA4, and PBRM1.[1][2][3][4] It functions by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of its target proteins.[1][2][5] This targeted degradation leads to anti-proliferative effects and apoptosis in cancer cells that are dependent on the BAF complex for their survival, such as certain types of leukemia and solid tumors with specific mutations (e.g., SMARCA4-deficient cancers).[5][6] These application notes provide a comprehensive overview of the experimental setup for studying this compound in a cancer research setting.

Mechanism of Action of this compound

This compound is a bifunctional molecule composed of a ligand that binds to the bromodomain of SMARCA2/4 and PBRM1, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[1][3][4] By simultaneously binding to both the target protein and the E3 ligase, this compound facilitates the formation of a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The degradation of these key BAF complex subunits disrupts chromatin remodeling processes that are essential for the transcription of oncogenic programs in certain cancers, ultimately leading to cell cycle arrest and apoptosis.[2][5][6]

ACBI1_Mechanism_of_Action cluster_0 This compound-mediated Protein Degradation cluster_1 Cellular Machinery This compound This compound Target Target Protein (SMARCA2/4, PBRM1) This compound->Target Binds to Bromodomain VHL VHL E3 Ligase This compound->VHL Recruits Ternary_Complex Ternary Complex (Target-ACBI1-VHL) This compound->Ternary_Complex Target->Ternary_Complex VHL->Ternary_Complex Ub Ubiquitin Ub_Target Ubiquitinated Target Protein Proteasome Proteasome Degradation Degradation Proteasome->Degradation Mediates Ternary_Complex->Ub_Target Ubiquitination Ub_Target->Degradation Apoptosis Apoptosis & Anti-proliferative Effects Degradation->Apoptosis

Figure 1: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.

Table 1: Degradation Potency (DC50) of this compound

Cell LineTarget ProteinDC50 (nM)Treatment Time
MV-4-11 (AML)SMARCA2618 hours[7]
MV-4-11 (AML)SMARCA41118 hours[7]
MV-4-11 (AML)PBRM13218 hours[7]
NCI-H1568 (NSCLC)SMARCA23.318 hours[8]
NCI-H1568 (NSCLC)PBRM115.618 hours[8]

Table 2: Anti-proliferative Activity (IC50) of this compound

Cell LineIC50 (nM)Treatment Time
MV-4-11 (AML)28-297 days[7][9]
SK-MEL-5 (Melanoma)777 days[9][10]
NCI-H1568 (NSCLC)683-7 days[11]

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of this compound.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Studies Cell_Culture 1. Cell Culture (e.g., MV-4-11, SK-MEL-5) ACBI1_Treatment 2. This compound Treatment (Dose-response & time-course) Cell_Culture->ACBI1_Treatment Viability 3a. Cell Viability Assay (e.g., CellTiter-Glo) ACBI1_Treatment->Viability Apoptosis 3b. Apoptosis Assay (e.g., Annexin V staining) ACBI1_Treatment->Apoptosis Western_Blot 3c. Western Blot (Target degradation) ACBI1_Treatment->Western_Blot CoIP 3d. Co-Immunoprecipitation (Ternary complex formation) ACBI1_Treatment->CoIP Xenograft 4. Xenograft Model (e.g., PDX) ACBI1_Admin 5. This compound Administration (Dosing & schedule) Xenograft->ACBI1_Admin Tumor_Monitoring 6. Tumor Growth Monitoring ACBI1_Admin->Tumor_Monitoring PK_PD 7. Pharmacokinetic/ Pharmacodynamic Analysis Tumor_Monitoring->PK_PD

Figure 2: Typical experimental workflow for this compound studies.
Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell lines (e.g., MV-4-11, SK-MEL-5)

  • Complete cell culture medium

  • This compound (and cis-ACBI1 as a negative control)

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only for background measurement.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • This compound Treatment:

    • Prepare serial dilutions of this compound and the negative control cis-ACBI1 in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Add the diluted compounds to the respective wells. Include a vehicle control (DMSO only).

    • Incubate for the desired period (e.g., 72 hours to 7 days).[9][11]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Normalize the data to the vehicle-treated control wells.

    • Plot the normalized data against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • 1X Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Treat cells with this compound at a concentration known to induce apoptosis (e.g., 0.3 µM for SK-MEL-5 cells) for a specified time (e.g., 100 hours).[11] Include untreated and vehicle-treated controls.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blot for Target Degradation

This technique is used to detect and quantify the levels of SMARCA2, SMARCA4, and PBRM1 to confirm their degradation upon this compound treatment.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-SMARCA2, anti-SMARCA4, anti-PBRM1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with various concentrations of this compound for a specific duration (e.g., 18 hours).

    • Wash cells with cold PBS and lyse with RIPA buffer.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation. Plot the normalized values against this compound concentration to calculate the DC50.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP is used to demonstrate the formation of the ternary complex (Target-ACBI1-VHL) in cells.

Materials:

  • Treated and untreated cell lysates

  • Co-IP lysis buffer

  • Primary antibody against the target protein (e.g., anti-SMARCA2) or VHL

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle control for a short duration (e.g., 2-4 hours).

    • Lyse the cells with a gentle Co-IP lysis buffer to preserve protein-protein interactions.

    • Pre-clear the lysate by incubating with magnetic beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-SMARCA2) overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by western blotting.

    • Probe the membrane with antibodies against the components of the expected ternary complex (e.g., anti-VHL and anti-SMARCA2). An increased co-precipitation of VHL with SMARCA2 in the presence of this compound confirms the formation of the ternary complex.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. Specific parameters should be optimized for the chosen cell line and mouse strain.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or NSG)

  • Cancer cells for implantation (e.g., MV-4-11) or patient-derived tumor fragments

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5-10 million cells in PBS, with or without Matrigel) into the flank of the mice.

    • For patient-derived xenografts (PDX), surgically implant a small tumor fragment.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration:

    • Prepare the this compound formulation for the desired route of administration (e.g., intravenous, subcutaneous, or oral).

    • Administer this compound at a predetermined dose and schedule. A negative control (cis-ACBI1) and a vehicle control group should be included.

  • Efficacy Evaluation:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blot to confirm target degradation in the tumor tissue).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.

These protocols provide a foundation for the comprehensive evaluation of this compound in a cancer research setting. Researchers should adapt and optimize these methods based on their specific experimental goals and models.

References

Application Notes and Protocols for ACBI1 Cell Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACBI1 is a potent, selective, and cooperative proteolysis-targeting chimera (PROTAC) designed to induce the degradation of key components of the BAF (SWI/SNF) chromatin remodeling complex.[1][2] Specifically, this compound targets the ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1, for ubiquitination and subsequent proteasomal degradation.[1][3][4] Composed of a bromodomain ligand, a linker, and an E3 ubiquitin ligase (VHL) binder, this compound offers a powerful tool for studying the roles of these proteins in various cellular processes and for exploring their therapeutic potential in oncology.[1][3][5][6] This document provides detailed application notes and protocols for the optimal use of this compound in cell-based assays.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system. The molecule simultaneously binds to the bromodomain of its target proteins (SMARCA2, SMARCA4, or PBRM1) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the target protein and its subsequent degradation by the proteasome.[2] This targeted degradation leads to anti-proliferative effects and the induction of apoptosis in susceptible cancer cell lines.[5][7][8]

ACBI1_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound Ternary_Complex Ternary Complex (Target-ACBI1-VHL) This compound->Ternary_Complex Target Target Protein (SMARCA2/4, PBRM1) Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

This compound Mechanism of Action

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the in vitro activity of this compound across various cancer cell lines.

Table 1: Protein Degradation Efficacy (DC50)

Cell LineTarget ProteinDC50 (nM)Treatment Duration
MV-4-11SMARCA2618 hours[4][5][9]
MV-4-11SMARCA41118 hours[4][5][9]
MV-4-11PBRM13218 hours[4][5][9]
NCI-H1568SMARCA23.318 hours[9]
NCI-H1568PBRM115.618 hours[9]

Table 2: Anti-proliferative Activity (IC50)

Cell LineIC50 (nM)Treatment Duration
MV-4-11293-7 days[4][7]
NCI-H1568683-7 days[4][7]
SK-MEL-5777 days[4]

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Lines: MV-4-11 (acute myeloid leukemia), NCI-H1568 (non-small cell lung cancer), SK-MEL-5 (melanoma).

  • Culture Medium: Use the recommended culture medium and supplements for each specific cell line.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells according to standard protocols to maintain logarithmic growth.

2. Preparation of this compound Stock Solution

  • Solvent: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[5]

  • Storage: Aliquot the stock solution into single-use volumes and store at -80°C to prevent repeated freeze-thaw cycles.[7] For short-term storage (up to one month), -20°C is acceptable.[7] Protect from light.[7]

3. Western Blotting for Protein Degradation

This protocol is designed to determine the DC50 of this compound for its target proteins.

Western_Blot_Workflow cluster_1 Experimental Workflow A Seed cells in multi-well plates B Treat cells with a serial dilution of this compound (e.g., 0.1 - 1000 nM) for 18 hours A->B C Lyse cells and collect protein lysates B->C D Determine protein concentration (e.g., BCA assay) C->D E Perform SDS-PAGE and transfer to a membrane D->E F Incubate with primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-PBRM1, and loading control) E->F G Incubate with secondary antibodies F->G H Image the blot and quantify band intensities G->H I Normalize to loading control and calculate DC50 H->I

Western Blotting Workflow
  • Cell Seeding: Seed cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

  • Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) for 18 hours.[5][9] Include a DMSO-only control.

  • Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies specific for SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the DC50 value, which is the concentration of this compound that results in 50% degradation of the target protein.

4. Cell Viability Assay for Anti-proliferative Effects

This protocol is used to determine the IC50 of this compound.

  • Cell Seeding: Seed cells in 96-well plates at a density appropriate for the duration of the assay (3-7 days).

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10,000 nM) for 3 to 7 days.[7] Include a DMSO-only control.

  • Viability Measurement: After the incubation period, measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

5. Apoptosis Assay

This protocol assesses the induction of apoptosis following this compound treatment.

  • Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plates) and treat with this compound at a concentration known to be effective (e.g., 0.3 µM for SK-MEL-5 cells) for a specified time course (e.g., up to 100 hours).[4][7] Include positive (e.g., doxorubicin) and negative (DMSO) controls.

  • Apoptosis Detection: Apoptosis can be measured by various methods:

    • Caspase Activity: Use a luminescent or fluorescent assay to measure the activity of caspases 3 and 7.

    • PARP Cleavage: Analyze cell lysates by Western blotting for the cleavage of PARP, a hallmark of apoptosis.

    • Annexin V/PI Staining: Use flow cytometry to detect early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.

Important Considerations

  • Negative Control: Whenever possible, use the inactive diastereomer, cis-ACBI1, as a negative control to differentiate between the effects of target degradation and off-target effects of the compound.[2][4]

  • Cell Line Specificity: The optimal concentration and treatment duration for this compound can vary between cell lines. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line of interest.

  • Solubility: If precipitation is observed during the preparation of working solutions, gentle heating and/or sonication can be used to aid dissolution.[3][7]

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the biological functions of the BAF complex and to explore its potential as a therapeutic agent.

References

Application Note: Determining the Effective Dose of ACBI1 in a Murine Xenograft Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ACBI1 is a potent, cell-permeable PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 subunit to a lesser extent.[1][2][3] It functions by forming a ternary complex between the target protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target.[1][4] The ATP-dependent activities of the BAF (SWI/SNF) complexes are crucial for regulating chromatin structure, and their subunits are mutated in approximately 20% of human cancers.[3][4] Notably, cancer cells with SMARCA4 mutations often become dependent on SMARCA2, making selective degradation of SMARCA2 a promising therapeutic strategy.[4][5] this compound has demonstrated potent anti-proliferative effects and induction of apoptosis in various cancer cell lines.[5][6][7]

This document provides a detailed protocol for determining the effective dose of this compound in a preclinical mouse xenograft model. It outlines the necessary steps from establishing a maximum tolerated dose (MTD) to evaluating pharmacodynamic (PD) markers and therapeutic efficacy.

Mechanism of Action: this compound Signaling Pathway

This compound leverages the cell's natural protein disposal system. The bifunctional molecule simultaneously binds to the bromodomain of SMARCA2/SMARCA4 and the VHL E3 ligase.[2] This proximity induces the formation of a stable ternary complex, which is recognized by the cellular machinery, leading to the poly-ubiquitination of the target protein. The ubiquitinated SMARCA2/SMARCA4 is then targeted for degradation by the 26S proteasome. The degradation of these key BAF complex ATPases disrupts chromatin remodeling, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[3][4]

ACBI1_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound Ternary_Complex Ternary Complex (SMARCA2/4-ACBI1-VHL) This compound->Ternary_Complex Binds SMARCA2_4 SMARCA2 / SMARCA4 (BAF Complex) SMARCA2_4->Ternary_Complex Recruits VHL VHL E3 Ligase VHL->Ternary_Complex Recruits Ub_SMARCA Poly-ubiquitinated SMARCA2 / SMARCA4 Ternary_Complex->Ub_SMARCA Induces Poly-ubiquitination Ub Ubiquitin (Ub) Ub->Ub_SMARCA Proteasome 26S Proteasome Ub_SMARCA->Proteasome Targets Degradation Degradation Proteasome->Degradation Mediates Downstream Disruption of Chromatin Remodeling Degradation->Downstream Leads to Apoptosis Apoptosis & Cell Cycle Arrest Downstream->Apoptosis Results in

Caption: this compound mechanism of action leading to target degradation.

Experimental Workflow for Dose Determination

A systematic approach is required to identify a dose that is both well-tolerated and efficacious. The workflow begins with a dose-range-finding study to determine the MTD. Based on the MTD, several dose levels are selected for a comprehensive efficacy and pharmacodynamic (PD) study in tumor-bearing mice. Throughout the efficacy study, tumor growth, body weight, and clinical signs are monitored. At the end of the study, tumor tissues are collected to analyze the level of target protein degradation, confirming the drug's mechanism of action in vivo.

Dose_Finding_Workflow start Start mtd_study Protocol 1: Maximum Tolerated Dose (MTD) Study start->mtd_study dose_selection Select Doses for Efficacy Study (e.g., MTD, 1/2 MTD, 1/4 MTD) mtd_study->dose_selection efficacy_study Protocol 2: Pharmacodynamic (PD) & Efficacy Study dose_selection->efficacy_study monitoring Monitor: - Tumor Volume - Body Weight - Clinical Signs efficacy_study->monitoring biomarker_analysis Protocol 3: Biomarker Analysis (e.g., Western Blot for SMARCA2/4) efficacy_study->biomarker_analysis data_analysis Correlate Efficacy with Target Degradation monitoring->data_analysis biomarker_analysis->data_analysis end Determine Effective Dose data_analysis->end

Caption: Workflow for determining the effective dose of this compound.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity in non-tumor-bearing mice.[8][9]

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline)[2]

  • 6-8 week old female athymic nude mice

  • Standard animal housing and care facilities

  • Dosing syringes and needles (appropriate for the route of administration)

  • Calibrated scale for weighing mice

Procedure:

  • Animal Acclimatization: Allow mice to acclimatize for at least one week before the start of the study.

  • Group Allocation: Randomly assign mice to at least 4-5 groups (n=3-5 per group), including a vehicle control group.

  • Dose Selection: Based on available pharmacokinetic data and in vitro potency, select a starting dose. A reasonable starting point could be 5-10 mg/kg, with subsequent doses escalated by a factor of 2x (e.g., 10, 20, 40, 80 mg/kg).[3][10][11]

  • Formulation: Prepare this compound in the chosen vehicle on each day of dosing. Sonication may be required to aid dissolution.[2]

  • Administration: Administer this compound via the intended clinical route (e.g., subcutaneous, intraperitoneal, or oral gavage) once daily for 5-14 consecutive days.

  • Monitoring:

    • Record body weight daily.

    • Observe the animals twice daily for clinical signs of toxicity, including changes in posture, activity, fur texture, and breathing.

    • Use a scoring system to quantify signs of distress.

  • MTD Definition: The MTD is defined as the highest dose that does not cause mortality or more than a 15-20% mean body weight loss and where adverse clinical signs are absent or transient and fully reversible.[12]

Data Presentation: MTD Study Results (Hypothetical Data)

Treatment GroupDose (mg/kg/day)RouteMean Body Weight Change (%)Key Clinical Observations
Vehicle Control0s.c.+2.5Normal
This compound Group 120s.c.-1.8Normal
This compound Group 240s.c.-5.2Normal
This compound Group 380s.c.-14.1Mild lethargy, slight ruffled fur
This compound Group 4160s.c.-22.5Significant lethargy, hunched posture

Based on this hypothetical data, the MTD would be established at 80 mg/kg/day.

Protocol 2: Pharmacodynamic (PD) and Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound at well-tolerated doses and to correlate efficacy with target degradation in a xenograft model.

Materials:

  • SMARCA4-mutant cancer cell line (e.g., NCI-H1568 human non-small cell lung cancer)[5]

  • Matrigel or similar basement membrane matrix

  • 6-8 week old female athymic nude mice

  • This compound and vehicle

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10⁶ NCI-H1568 cells, resuspended in a 1:1 mixture of media and Matrigel, into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Include a vehicle control group and at least three this compound dose groups based on the MTD study (e.g., 80, 40, and 20 mg/kg).

  • Treatment:

    • Administer vehicle or this compound daily for 21-28 days via the selected route.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Record body weights 2-3 times per week.

    • Monitor for any clinical signs of toxicity.

  • Endpoint:

    • Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³), or at the end of the study period.

Protocol 3: Biomarker Analysis (Western Blot)

Objective: To quantify the degradation of SMARCA2 and SMARCA4 in tumor tissues following this compound treatment.

Materials:

  • Collected tumor tissues

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-Vinculin or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Protein Extraction: Homogenize flash-frozen tumor samples in RIPA buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Apply chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify band intensities using software like ImageJ. Normalize the intensity of SMARCA2 and SMARCA4 bands to the loading control (e.g., Vinculin).

Data Presentation: Efficacy and PD Study Results (Hypothetical Data)

Treatment GroupDose (mg/kg/day)Final Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean SMARCA2 Degradation (%)
Vehicle Control01650 ± 21000
This compound201155 ± 1853045 ± 8
This compound40677 ± 1505978 ± 6
This compound80412 ± 1157592 ± 4

Tumor Growth Inhibition (TGI) % is calculated as: [1 - (Mean volume of treated group / Mean volume of control group)] x 100. SMARCA2 degradation is normalized to loading control and compared to the vehicle group.

Conclusion

This application note provides a comprehensive framework for determining the effective dose of the PROTAC degrader this compound in mice. By systematically conducting MTD, efficacy, and pharmacodynamic studies, researchers can establish a therapeutic window for this compound. The correlation between the administered dose, the degree of target protein degradation, and the resulting anti-tumor activity is critical for validating the mechanism of action in vivo and guiding further preclinical and clinical development. The protocols and data herein serve as a guide for scientists and drug development professionals aiming to harness the therapeutic potential of targeted protein degradation.

References

ACBI1 stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for ACBI1

Introduction

This compound is a potent, cooperative, and selective PROTAC (Proteolysis Targeting Chimera) degrader designed to target key components of the BAF (SWI/SNF) chromatin remodeling complex.[1][2][3] It effectively induces the degradation of the ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[4][5] this compound operates by forming a ternary complex between the target protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins.[1][3][5] This targeted protein degradation mechanism has been shown to induce anti-proliferative effects and apoptosis in specific cancer cell lines, making this compound a valuable chemical tool for studying BAF complex vulnerabilities in cancer.[1][2][6]

These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference(s)
Molecular Weight 936.1 g/mol [1][4]
Molecular Formula C49H58FN9O7S[1][2]
CAS Number 2375564-55-7[1][4]
Appearance Solid Powder[2]
Purity >98% (HPLC)[2]
Table 2: Solubility of this compound
SolventSolubilityNotesReference(s)
DMSO ≥ 100 mg/mL (≥ 106.83 mM)Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. Sonication or warming to 37°C may aid dissolution.[1][4][6]
Ethanol ~2 mg/mLLimited solubility.[1]
Water InsolubleNot recommended as a primary solvent.[1]
In Vivo Formulation 1 ≥ 2.5 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Prepare fresh.[6]
In Vivo Formulation 2 ≥ 2.5 mg/mL10% DMSO, 90% Corn Oil. Prepare fresh.[6]
Table 3: Storage and Stability of this compound
FormStorage TemperatureDurationNotesReference(s)
Solid Powder -20°CUp to 3 yearsStore protected from light.[1][4][7]
Stock Solution in DMSO -80°C6 months to 1 yearAliquot to avoid repeated freeze-thaw cycles. Store under nitrogen if possible.[1][6]
Stock Solution in DMSO -20°CUp to 1 monthRecommended for short-term storage only. Aliquot to avoid repeated freeze-thaw cycles.[1][6]

Signaling Pathway and Workflow Diagrams

ACBI1_Mechanism_of_Action This compound PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation This compound This compound Target_Protein Target Protein (SMARCA2/4, PBRM1) This compound->Target_Protein Binds Bromodomain VHL VHL E3 Ligase This compound->VHL Recruits Target_Ub Ubiquitinated Target Protein VHL->Target_Ub Ubiquitination Ub Ubiquitin Ub->VHL Proteasome Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Target_Ub->Proteasome Recognition

Caption: Mechanism of this compound-induced protein degradation.

ACBI1_Workflow This compound Stock and Working Solution Preparation Workflow Start Weigh_Powder Weigh this compound Powder Start->Weigh_Powder Add_DMSO Add Anhydrous DMSO to desired concentration (e.g., 10 mM) Weigh_Powder->Add_DMSO Dissolve Vortex / Sonicate / Warm to 37°C to fully dissolve Add_DMSO->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Store_Stock Store Stock Solution (-80°C for long-term) Aliquot->Store_Stock Prepare_Working Prepare Working Solution Store_Stock->Prepare_Working For Experiment Dilute Dilute stock solution in appropriate buffer or media (e.g., to 20 µM) Prepare_Working->Dilute Use_Immediately Use immediately in experiment Dilute->Use_Immediately End Use_Immediately->End

Caption: Workflow for preparing this compound solutions.

Experimental Protocols

Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution for in vitro use.

Materials:

  • This compound solid powder (MW: 936.1 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, single-use microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath (optional)

  • Water bath set to 37°C (optional)

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need 9.361 mg of this compound per 1 mL of DMSO. Adjust the mass and volume as needed.

    • Example: For 1 mg of this compound, add 106.83 µL of DMSO to achieve a 10 mM concentration.

  • Weighing: Carefully weigh the required amount of this compound powder in a suitable container.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the this compound powder.[1]

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs or dissolution is slow, sonicate the tube for a few minutes or warm it in a 37°C water bath.[4][6]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[1][6]

  • Storage: Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for short-term use (up to 1 month).[1][6]

Protocol 2: In Vitro Protein Degradation Assay

This protocol details the treatment of cells with this compound to measure the degradation of target proteins SMARCA2, SMARCA4, and PBRM1.

Materials:

  • 10 mM this compound DMSO stock solution (from Protocol 1)

  • Cell line of interest (e.g., MV-4-11 acute myeloid leukemia cells)[1][8]

  • Complete cell culture medium

  • Lysis buffer

  • Apparatus for protein quantification (e.g., BCA assay)

  • Apparatus for protein analysis (e.g., Western Blot or mass spectrometry)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere or stabilize overnight.

  • Preparation of Working Solution: Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium. Typical final concentrations for a dose-response experiment range from 0.1 nM to 1000 nM.[1][9]

  • Cell Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for a specified period, typically 18 hours, to allow for protein degradation.[1][9][10]

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Analysis: Analyze the degradation of target proteins (SMARCA2, SMARCA4, PBRM1) using Western Blot or mass spectrometry, normalizing to a loading control (e.g., β-actin).[10] The 50% degradation concentration (DC50) can be calculated from the dose-response curve.[1][8][10]

Protocol 3: Cell Proliferation (Viability) Assay

This protocol is used to determine the anti-proliferative effects of this compound.

Materials:

  • 10 mM this compound DMSO stock solution

  • Cell line of interest (e.g., MV-4-11, SK-MEL-5)[10]

  • Complete cell culture medium

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to acclimate for 24 hours.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium.

  • Cell Treatment: Treat the cells with the diluted this compound. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plates for an extended period, typically 3 to 7 days, depending on the cell line's doubling time.[3][6]

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

  • Analysis: Normalize the data to the vehicle control and calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.[8][10]

References

ACBI1 solubility in DMSO and cell media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACBI1 is a potent, selective, and cooperative proteolysis-targeting chimera (PROTAC) that recruits the E3 ubiquitin ligase Von Hippel-Lindau (VHL) to induce the degradation of the BAF chromatin remodeling complex ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3][4] This targeted protein degradation leads to anti-proliferative effects and the induction of apoptosis in cancer cells.[1][2][5] These application notes provide detailed information on the solubility of this compound in common laboratory solvents and protocols for its use in cell-based assays.

Data Presentation: Solubility of this compound

The solubility of this compound is a critical factor for its use in in vitro and in vivo studies. Below is a summary of its solubility in Dimethyl Sulfoxide (DMSO) and a typical aqueous buffer used for cell culture experiments. It is important to note that this compound is practically insoluble in water.[1]

Solvent/MediumConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100106.82Use of fresh, anhydrous DMSO is recommended as moisture can decrease solubility.[1] Sonication may aid in dissolution.[2]
Cell Culture Buffer (e.g., PBS, pH 7.4)< 0.001< 0.001This compound has very low aqueous solubility.[6] Working solutions are prepared by diluting a concentrated DMSO stock.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5≥ 2.67A common formulation for in vivo studies.[5]

Signaling Pathway of this compound

This compound functions as a PROTAC, inducing the degradation of its target proteins. The diagram below illustrates this mechanism of action.

ACBI1_Signaling_Pathway This compound Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation This compound This compound Ternary_Complex Target-ACBI1-VHL Ternary Complex This compound->Ternary_Complex Target Target Protein (SMARCA2/4, PBRM1) Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Proteasomal Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action of this compound as a PROTAC degrader.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be used for subsequent dilutions in cell culture media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL (106.82 mM). For example, to prepare 100 µL of a 100 mg/mL stock, add 10 mg of this compound to 100 µL of DMSO.

  • Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.

  • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.[2]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]

Protocol 2: Application of this compound in a Cell-Based Assay (e.g., Cell Viability)

This protocol outlines the general procedure for diluting the this compound DMSO stock solution for use in a typical cell-based assay. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Materials:

  • Cells of interest cultured in appropriate cell culture medium

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Complete cell culture medium

  • Multi-well cell culture plates (e.g., 96-well plate)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Experimental Workflow Diagram:

Cell_Assay_Workflow Workflow for this compound Cell-Based Assay cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis A Prepare 10 mM this compound stock in DMSO D Prepare serial dilutions of This compound in culture medium A->D B Seed cells in a 96-well plate C Allow cells to adhere overnight B->C E Add this compound dilutions to cells C->E D->E F Incubate for desired time (e.g., 72h) E->F G Add cell viability reagent F->G H Incubate as per manufacturer's instructions G->H I Measure signal (luminescence/absorbance) H->I J Data analysis and IC50 determination I->J

Caption: General workflow for assessing the effect of this compound on cell viability.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO₂).

  • Preparation of Working Solutions: a. On the day of treatment, thaw the this compound DMSO stock solution. b. Prepare a series of intermediate dilutions of this compound from the stock solution in complete cell culture medium. For example, to achieve a final concentration of 1 µM in the well with a final DMSO concentration of 0.1%, a 1000X stock (1 mM) can be prepared in medium from the 10 mM DMSO stock. c. It is crucial to ensure that the final concentration of DMSO is consistent across all wells, including the vehicle control wells (which should contain the same final concentration of DMSO as the treated wells).

  • Cell Treatment: a. Remove the old medium from the cells. b. Add the prepared this compound working solutions to the respective wells. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 3-7 days for proliferation assays).[5]

  • Assessment of Cell Viability: a. After the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's protocol. b. Incubate for the recommended time to allow for the reaction to occur. c. Measure the signal (e.g., luminescence for CellTiter-Glo®, absorbance for MTT) using a plate reader.

  • Data Analysis: a. Normalize the data to the vehicle control. b. Plot the cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caco-2 Permeability

For researchers interested in the drug-like properties of this compound, it has been shown to have a Caco-2 permeability (A-B) of 2.2 x 10⁻⁶ cm/s with an efflux ratio of 1.7, suggesting moderate cell permeability.[7]

Concluding Remarks

This compound is a valuable research tool for studying the roles of SMARCA2, SMARCA4, and PBRM1 in various cellular processes and disease models. Proper handling and consideration of its solubility are essential for obtaining reliable and reproducible results. The protocols provided herein offer guidance for the effective use of this compound in cell-based applications.

References

Application Notes and Protocols for ACBI1

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Long-term Stability of ACBI1 in Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent, selective, and cooperative proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the bromodomain-containing proteins SMARCA2, SMARCA4, and PBRM1, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][3][4][5] The stability of this compound in solution is a critical factor for the reproducibility and accuracy of in vitro and in vivo experiments. These application notes provide a summary of the available stability data, recommended storage and handling procedures, and a protocol for assessing the long-term stability of this compound in user-defined solutions.

Data Presentation

This compound Properties and Storage Recommendations
ParameterValueReference
Molecular Weight 936.1 g/mol [1]
Appearance Solid[4]
Solubility (DMSO) ≥ 100 mg/mL (≥ 106.83 mM)[1][5]
Storage of Solid -20°C for up to 3 years[3]
Storage of DMSO Stock Solution -80°C for up to 1 year; -20°C for up to 1 month. Aliquoting is recommended to avoid freeze-thaw cycles.[3]

Note: The hygroscopic nature of DMSO can impact the solubility of this compound; it is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[3]

Signaling Pathway

This compound functions by inducing the formation of a ternary complex between the target protein (SMARCA2, SMARCA4, or PBRM1) and the VHL E3 ubiquitin ligase complex. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

ACBI1_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation This compound This compound Target Target Protein (SMARCA2/SMARCA4/PBRM1) This compound->Target Binds to Bromodomain VHL VHL E3 Ligase This compound->VHL Recruits Proteasome 26S Proteasome Target->Proteasome Enters Ub Ubiquitin VHL->Ub Transfers Ub->Target Polyubiquitination Degraded_Target Degraded Peptides Proteasome->Degraded_Target Degrades ACBI1_complex Target-ACBI1-VHL Ternary Complex

Caption: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

1.1. Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Appropriate aqueous buffer (e.g., PBS, Tris-HCl) or cell culture medium

1.2. Preparation of 10 mM DMSO Stock Solution:

  • Equilibrate the this compound powder to room temperature before opening the vial.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound = 936.1 g/mol ). For 1 mg of this compound, add 106.8 µL of DMSO.

  • Add the calculated volume of anhydrous DMSO to the vial of this compound.

  • Vortex thoroughly to ensure complete dissolution. If necessary, sonicate briefly.

  • Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[3]

1.3. Preparation of Working Solutions:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration using the appropriate aqueous buffer or cell culture medium.

    • Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer/medium while vortexing. The final concentration of DMSO in the working solution should be kept as low as possible (typically ≤ 0.5%) to minimize solvent effects in biological assays.

  • Use the freshly prepared working solution immediately for optimal results.

Protocol 2: Assessment of this compound Stability in Solution using HPLC-UV

This protocol provides a general framework for determining the chemical stability of this compound in a solution of interest over time.

2.1. Experimental Workflow Diagram:

Stability_Workflow cluster_workflow This compound Stability Assessment Workflow cluster_timepoints Timepoints prep Prepare this compound Solution (e.g., in PBS, pH 7.4) t0 Timepoint 0: Inject into HPLC-UV prep->t0 incubate Incubate Solution at Desired Temperature (e.g., 4°C, RT, 37°C) prep->incubate data_analysis Data Analysis: Peak Area vs. Time t0->data_analysis t1 Timepoint 1 (e.g., 24h) incubate->t1 t2 Timepoint 2 (e.g., 48h) incubate->t2 tn Timepoint n (...) incubate->tn hplc_analysis Analyze by HPLC-UV t1->hplc_analysis t2->hplc_analysis tn->hplc_analysis hplc_analysis->data_analysis

Caption: Workflow for assessing this compound stability.

2.2. Materials:

  • This compound

  • Solution of interest (e.g., PBS pH 7.4, cell culture medium)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • Incubator or water bath

2.3. Method:

  • Preparation of this compound Solution:

    • Prepare a solution of this compound in the desired buffer or medium at a known concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples.

  • HPLC-UV Analysis:

    • Set up an HPLC-UV method capable of resolving this compound from potential degradation products. A generic starting method could be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

      • Flow Rate: 1 mL/min

      • Detection Wavelength: Scan for the optimal absorbance wavelength of this compound (e.g., 254 nm or 280 nm), or use a photodiode array (PDA) detector.

      • Injection Volume: 10-20 µL

  • Stability Study:

    • Timepoint 0: Immediately after preparing the this compound solution, inject a sample into the HPLC-UV system to obtain the initial peak area for this compound.

    • Incubation: Store the this compound solution at the desired temperature(s) (e.g., 4°C, room temperature, 37°C). Protect the solution from light if it is suspected to be light-sensitive.

    • Subsequent Timepoints: At predetermined time intervals (e.g., 2, 4, 8, 24, 48, 72 hours), take an aliquot of the stored solution and inject it into the HPLC-UV system.

  • Data Analysis:

    • For each timepoint, record the peak area of the intact this compound.

    • Calculate the percentage of this compound remaining at each timepoint relative to the peak area at Timepoint 0.

    • Plot the percentage of this compound remaining versus time to determine the degradation kinetics.

    • The half-life (t₁/₂) of this compound in the solution can be calculated from the degradation rate constant.

2.4. Expected Results: This study will generate quantitative data on the stability of this compound in the chosen solution under specific storage conditions. The results will help in determining the appropriate time window for using prepared this compound solutions in experiments to ensure the integrity of the compound.

Conclusion

References

Application Notes and Protocols: ACBI1 Treatment for Complete Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACBI1 is a potent, selective, and cooperative proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3][4][5][6] This document provides detailed application notes and protocols for utilizing this compound to achieve complete degradation of its target proteins in cellular assays. The information is compiled from various studies and is intended to guide researchers in designing and executing experiments involving this compound.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the bromodomain of SMARCA2/4 and PBRM1, a linker, and a ligand that binds to the VHL E3 ligase.[1][3][5] This dual binding induces the formation of a ternary complex between the target protein and the E3 ligase, leading to polyubiquitination of the target and its subsequent degradation by the proteasome.[5]

ACBI1_Mechanism cluster_0 Cellular Environment This compound This compound Ternary_Complex Target-ACBI1-VHL Ternary Complex This compound->Ternary_Complex Binds Target_Protein SMARCA2/4 PBRM1 Target_Protein->Ternary_Complex Binds VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Recruited Polyubiquitinated_Target Polyubiquitinated Target Ternary_Complex->Polyubiquitinated_Target Ubiquitination Ubiquitin Ub Ubiquitin->Ternary_Complex Proteasome Proteasome Polyubiquitinated_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: Mechanism of action of this compound PROTAC.

Quantitative Data Summary

The following tables summarize the degradation potency and anti-proliferative effects of this compound in various cancer cell lines.

Table 1: Degradation Potency (DC50) of this compound

Cell LineTarget ProteinDC50 (nM)Treatment DurationReference
MV-4-11SMARCA2618 hours[1][4][7]
MV-4-11SMARCA41118 hours[1][4][7]
MV-4-11PBRM13218 hours[1][4][7]
NCI-H1568SMARCA23.318 hours[7]
NCI-H1568PBRM115.618 hours[7]

Table 2: Time-Course of Degradation in MV-4-11 Cells (1 µM this compound)

Target ProteinTime PointDegradation LevelReference
SMARCA2< 2 hoursHalf-maximal degradation[4]
SMARCA4< 2 hoursHalf-maximal degradation[4]

Table 3: Anti-proliferative Activity (IC50) of this compound

Cell LineIC50 (nM)Treatment DurationReference
MV-4-11297 days[2][5]
SK-MEL-5777 days[5]
NCI-H156868Not Specified[2]

Experimental Protocols

A. Reagent Preparation

This compound Stock Solution (10 mM):

  • This compound is typically supplied as a solid. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in fresh, high-quality dimethyl sulfoxide (DMSO).[1]

  • Ensure complete dissolution, sonication may be recommended.[3]

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]

  • Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[2]

Negative Control (cis-ACBI1): A non-degrading diastereomer, cis-ACBI1, is available and recommended as a negative control to differentiate degradation-dependent effects from off-target or binding-only effects.[5] Prepare the stock solution of cis-ACBI1 in the same manner as this compound.

B. Cell Culture and Treatment
  • Culture cells of interest (e.g., MV-4-11, NCI-H1568, SK-MEL-5) in appropriate media and conditions as per standard cell culture protocols.

  • Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment and harvest.

  • Prepare working concentrations of this compound by diluting the 10 mM DMSO stock solution in cell culture medium. The final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Treat cells with the desired concentrations of this compound (e.g., ranging from 0.1 nM to 1000 nM) for the specified duration (e.g., 2, 4, 8, 18, 24 hours).[1][4] For time-course experiments, a range of time points should be selected to capture the kinetics of degradation.

Experimental_Workflow_Degradation Start Start Cell_Culture 1. Seed Cells Start->Cell_Culture Treatment 2. Treat with this compound (and controls) Cell_Culture->Treatment Incubation 3. Incubate for Desired Duration Treatment->Incubation Harvest 4. Harvest Cells Incubation->Harvest Lysis 5. Cell Lysis Harvest->Lysis Quantification 6. Protein Quantification Lysis->Quantification Analysis 7. Western Blot / MS Analysis Quantification->Analysis End End Analysis->End

References

Application Notes and Protocols for Measuring ACBI1-Induced Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACBI1 is a potent, cell-permeable PROTAC (Proteolysis Targeting Chimera) that induces the degradation of the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3] As a heterobifunctional molecule, this compound links a ligand for the target protein's bromodomain to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5][6] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[3][5][7]

These application notes provide detailed protocols for quantifying this compound-induced protein degradation, assessing its selectivity, and measuring its downstream cellular effects.

Part 1: Measuring Target Protein Degradation in Cells

The most direct method to measure the efficacy of this compound is to quantify the reduction in the levels of its target proteins (SMARCA2, SMARCA4, PBRM1) within cells.

Western Blotting and Capillary Immunoassays

Western blotting is a fundamental technique to semi-quantitatively or quantitatively measure protein levels. Automated capillary-based immunoassays (e.g., Simple Western™ or Wes™) offer higher throughput and more precise quantification.

Protocol: Measuring Degradation by Western Blot

  • Cell Culture and Treatment:

    • Seed cells (e.g., MV-4-11, NCI-H1568) in 6-well or 12-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.[8]

    • Allow cells to adhere and grow overnight.

    • Prepare serial dilutions of this compound (and the negative control, cis-ACBI1) in culture medium from a DMSO stock. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).

    • For DC₅₀ determination, treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed period, typically 18-24 hours.[3][9]

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 1 µM) and harvest at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).[3][9]

  • Cell Lysis:

    • After treatment, remove the medium and wash cells once with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells directly in the well by adding 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitor cocktails).

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, or PBRM1 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin, or Vinculin) must be used.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the intensity of the loading control band.

    • For DC₅₀ determination, plot the normalized protein levels against the log of the this compound concentration and fit the data to a four-parameter logistic curve. The DC₅₀ is the concentration at which 50% degradation is achieved.

Mass Spectrometry (MS)-Based Proteomics

MS-based proteomics provides an unbiased, global view of protein level changes, making it the gold standard for assessing the selectivity of a degrader.

Protocol: Global Proteome Analysis Workflow

  • Sample Preparation:

    • Culture and treat cells (e.g., MV-4-11) with this compound (e.g., 333 nM for 8 hours)[9], a negative control (cis-ACBI1), and a vehicle control (DMSO).[9] Use at least three biological replicates per condition.

    • Harvest and lyse the cells as described previously.

    • Quantify the protein concentration.

  • Protein Digestion and Peptide Labeling:

    • Digest the proteins into peptides using an enzyme like trypsin.

    • For quantitative analysis, peptides can be labeled using methods like Tandem Mass Tags (TMT) or processed using a label-free quantification (LFQ) workflow.[10]

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The instrument separates the peptides and then fragments them to determine their sequence and quantity.

  • Data Analysis:

    • Process the raw MS data using specialized software (e.g., MaxQuant, Proteome Discoverer).

    • Identify and quantify thousands of proteins across all samples.[5][10]

    • Perform statistical analysis to identify proteins that are significantly down-regulated in this compound-treated samples compared to controls.[10]

    • Visualize the data using a volcano plot, which displays the log₂ fold change against the statistical significance (-log₁₀ p-value) for each quantified protein.[9] This plot should ideally show only SMARCA2, SMARCA4, and PBRM1 as significantly depleted.[5][10]

Quantitative Data Summary

The following tables summarize the reported degradation and anti-proliferative potencies of this compound in various cell lines.

Table 1: this compound Degradation Potency (DC₅₀)

Target Protein Cell Line DC₅₀ (nM) Treatment Duration Citation(s)
SMARCA2 MV-4-11 6 18 h [1][2][3][6][9]
SMARCA4 MV-4-11 11 18 h [1][2][3][6][9]
PBRM1 MV-4-11 32 18 h [1][2][3][6][9]
SMARCA2 NCI-H1568 3.3 18 h [3][9]

| PBRM1 | NCI-H1568 | 15.6 | 18 h |[3][9] |

Table 2: this compound Anti-proliferative Potency (IC₅₀)

Cell Line IC₅₀ (nM) Treatment Duration Citation(s)
MV-4-11 29 7 days [4][5]
NCI-H1568 68 7 days [4]

| SK-MEL-5 | 77 | 7 days |[10] |

Visualizations

This compound Mechanism of Action

ACBI1_Mechanism This compound This compound (PROTAC) Ternary Ternary Complex (SMARCA2-ACBI1-VHL) This compound->Ternary SMARCA2 Target Protein (e.g., SMARCA2) SMARCA2->Ternary VHL VHL E3 Ligase VHL->Ternary Proteasome Proteasome Ternary->Proteasome   Recognition Ub Ubiquitin (Ub) Ub->Ternary   Ubiquitination Degradation Degraded Peptides Proteasome->Degradation Degradation_Workflow A 1. Cell Seeding & Culture B 2. Treatment (this compound, Controls) A->B C 3. Cell Harvest & Lysis B->C D 4. Protein Quantification C->D E 5. Western Blot or Mass Spec D->E F 6. Data Analysis (DC50, Selectivity) E->F Assay_Relationship ITC Biophysical Binding (ITC) Degradation Target Degradation (Western, MS) ITC->Degradation  Informs Info1 Ternary Complex Formation & Cooperativity ITC->Info1 Function Cellular Function (Viability, Apoptosis) Degradation->Function  Causes Info2 Potency (DC50) & Selectivity Degradation->Info2 Info3 Phenotypic Outcome (IC50) Function->Info3

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting ACBI1-Mediated SMARCA4 Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering a lack of SMARCA4 degradation when using the PROTAC® degrader ACBI1. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I treated my cells with this compound, but I don't see any degradation of SMARCA4. What are the possible reasons?

A1: Several factors can contribute to the lack of SMARCA4 degradation. Here are the primary areas to investigate:

  • Compound Integrity and Handling: Ensure your this compound is properly stored and handled. It is sensitive to repeated freeze-thaw cycles. Prepare fresh dilutions from a DMSO stock solution for each experiment.[1]

  • Cell Line-Specific Factors: The expression levels of the VHL E3 ligase, which this compound recruits, can vary between cell lines.[2] Low VHL expression will result in inefficient degradation. Additionally, the baseline expression of SMARCA4 in your chosen cell line might be too low to detect a significant decrease.

  • Experimental Conditions: The concentration of this compound and the treatment duration are critical. Degradation of SMARCA4 by this compound has been observed at nanomolar concentrations with treatment times typically ranging from a few hours to 24 hours.[3][4]

  • Western Blotting Technique: Issues with protein extraction, gel electrophoresis, antibody quality, or imaging can all lead to inaccurate assessment of protein levels.

  • Proteasome Function: PROTAC-mediated degradation relies on a functional ubiquitin-proteasome system. If the proteasome is inhibited, degradation will not occur.

Q2: How can I be sure that my this compound compound is active?

A2: To verify the activity of your this compound compound, we recommend the following control experiments:

  • Use a Positive Control Cell Line: MV-4-11 is a well-characterized cell line that shows robust degradation of SMARCA4 upon this compound treatment.[3][4][5]

  • Include a Negative Control Compound: Use cis-ACBI1, the inactive diastereomer of this compound.[6] This compound can bind to SMARCA4 but cannot recruit the VHL E3 ligase, and therefore should not induce degradation.[6]

  • Perform a Proteasome Inhibition Assay: Co-treat your cells with this compound and a proteasome inhibitor like MG-132.[7][8] If this compound is functional, you should observe an accumulation of ubiquitinated SMARCA4 and a rescue of the degradation, indicating that the degradation process is proteasome-dependent.

Q3: What is the optimal concentration and treatment time for this compound-mediated degradation of SMARCA4?

A3: The optimal conditions can be cell-line dependent. However, based on published data, a good starting point is to perform a dose-response experiment with this compound concentrations ranging from 1 nM to 1 µM for 18-24 hours.[3][4] A time-course experiment, for example at 2, 4, 8, 12, and 24 hours with a fixed concentration of this compound (e.g., 100 nM), can also help determine the optimal treatment duration for your specific cell line.[3]

Q4: My Western blot for SMARCA4 is not working well. What could be the problem?

A4: SMARCA4 is a large protein (approximately 185 kDa), which can present challenges in Western blotting. Here are some troubleshooting tips:

  • Antibody Validation: Ensure you are using a SMARCA4 antibody that is validated for Western blotting.[9][10][11][12][13]

  • Lysis Buffer: Use a lysis buffer containing protease inhibitors to prevent degradation of SMARCA4 during sample preparation.[14]

  • Gel Electrophoresis and Transfer: Use a low-percentage polyacrylamide gel (e.g., 6-8%) to ensure proper resolution of high molecular weight proteins. Optimize the transfer conditions (e.g., use a wet transfer system overnight at 4°C) to ensure efficient transfer of SMARCA4 to the membrane.

  • Loading Control: Use a reliable loading control to normalize your protein levels. Note that some common loading controls may not be suitable if their expression is affected by the experimental conditions.

Quantitative Data Summary

The following tables summarize the reported degradation potency of this compound for SMARCA4 in a well-characterized cell line. This data can be used as a benchmark for your own experiments.

Cell LineTarget ProteinDC50 (nM)Treatment Time (hours)Reference
MV-4-11SMARCA41118[3][4][5]
MV-4-11SMARCA2618[3][4][5]
MV-4-11PBRM13218[3][4][5]

Experimental Protocols

Protocol 1: this compound Treatment for SMARCA4 Degradation
  • Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[5] From this stock, prepare a series of dilutions in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed 0.1%.

  • Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only) and a negative control (cis-ACBI1) if available.

  • Incubation: Incubate the cells for the desired duration (e.g., 18-24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blot Analysis: Proceed with Western blot analysis to assess SMARCA4 protein levels.

Protocol 2: Western Blotting for SMARCA4
  • Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 6-8% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. For a large protein like SMARCA4, a wet transfer at 4°C overnight is recommended.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against SMARCA4 (diluted in the blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in the blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the SMARCA4 signal to a suitable loading control.

Visualizations

This compound Mechanism of Action and Potential Failure Points

ACBI1_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cellular Compartment cluster_failure Potential Failure Points ACBI1_out This compound ACBI1_in This compound ACBI1_out->ACBI1_in Cellular Uptake Ternary_Complex SMARCA4-ACBI1-VHL Ternary Complex ACBI1_in->Ternary_Complex Binds SMARCA4 SMARCA4 SMARCA4->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_SMARCA4 Ubiquitinated SMARCA4 Ternary_Complex->Ub_SMARCA4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_SMARCA4->Proteasome Targeted Degradation Degradation Proteasome->Degradation Mediates F1 1. Inactive This compound F1->ACBI1_in F2 2. Low VHL Expression F2->VHL F3 3. Blocked Proteasome F3->Proteasome Troubleshooting_Workflow Start No SMARCA4 Degradation Observed Check_Compound Verify this compound Integrity and Handling Start->Check_Compound Check_Controls Run Control Experiments: - Positive Control Cell Line (MV-4-11) - Negative Control (cis-ACBI1) - Proteasome Inhibitor (MG-132) Check_Compound->Check_Controls Check_Experimental Optimize Experimental Conditions: - Dose-Response (1 nM - 1 µM) - Time-Course (2-24h) Check_Controls->Check_Experimental Check_Western Troubleshoot Western Blot: - Validated Antibody - Lysis Buffer with Protease Inhibitors - Transfer Optimization Check_Experimental->Check_Western Check_Cell_Line Assess Cell Line Suitability: - VHL Expression Level - Baseline SMARCA4 Expression Check_Western->Check_Cell_Line Success SMARCA4 Degradation Achieved Check_Cell_Line->Success If all checks pass

References

Technical Support Center: ACBI1-Mediated Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experiments involving the PROTAC® degrader, ACBI1. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound to induce the degradation of target proteins, which is subsequently verified by Western blot. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the success of your experiments.

PROTAC® is a registered trademark of Arvinas Operations, Inc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is not an antibody, but a chemical degrader known as a Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule designed to selectively induce the degradation of specific proteins within the cell.[1][2] this compound works by forming a ternary complex, simultaneously binding to a target protein and an E3 ubiquitin ligase (specifically, Von Hippel-Lindau or VHL).[1][2][3] This proximity causes the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the cell's proteasome.

Q2: What are the primary protein targets of this compound?

A2: this compound is a potent and cooperative degrader of the BAF ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][4]

Q3: I am trying to optimize my this compound antibody concentration for Western blot. What do you recommend?

A3: This is a common point of confusion. This compound is a chemical compound used to treat cells, not an antibody used for detection. To verify the effects of this compound, you will perform a Western blot using primary antibodies that are specific for its targets (e.g., an anti-SMARCA2 antibody). The concentration you will optimize is the concentration of the this compound compound used to treat your cells before you harvest them for Western blot analysis.

Q4: What is a typical concentration range and treatment time for this compound in cell culture?

A4: The effective concentration can vary by cell line. However, studies have shown potent degradation of target proteins with DC50 values (the concentration required to degrade 50% of the target protein) in the low nanomolar range.[1][2][4] A common experimental setup involves treating cells for 18 hours with this compound concentrations ranging from 0.1 nM to 1000 nM to generate a dose-response curve.[1][5]

This compound Mechanism of Action

ACBI1_Mechanism cluster_0 Step 1: Ternary Complex Formation cluster_1 Step 2: Ubiquitination cluster_2 Step 3: Proteasomal Degradation This compound This compound (PROTAC) SMARCA2 Target Protein (e.g., SMARCA2) This compound->SMARCA2 Binds to Bromodomain VHL VHL E3 Ligase This compound->VHL Recruits Complex SMARCA2-ACBI1-VHL Ternary Complex Ub_SMARCA2 Poly-ubiquitinated SMARCA2 Ub Ubiquitin (Ub) Ub->Complex VHL tags target with Ub Proteasome Proteasome Ub_SMARCA2->Proteasome Marked for Degradation Fragments Peptide Fragments Proteasome->Fragments Degrades into Peptide Fragments WB_Workflow_Troubleshooting cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Logic A 1. Seed Cells B 2. Treat with this compound (Dose Response) A->B C 3. Incubate (e.g., 18h) B->C D 4. Lyse Cells & Quantify Protein C->D E 5. Western Blot for Target & Loading Control D->E F 6. Analyze Degradation E->F Q1 Degradation Observed? F->Q1 Success Experiment Successful: Proceed with Analysis Q1->Success Yes No_Deg No Degradation Observed Q1->No_Deg No Q2 Is Loading Control Band Present & Even? No_Deg->Q2 WB_Issue Potential WB Issue: - Check Transfer (Ponceau) - Check Antibodies - Check Detection Reagents Q2->WB_Issue No ACBI1_Issue Potential this compound Issue: - Verify this compound conc. - Check cell line sensitivity - Increase incubation time Q2->ACBI1_Issue Yes

References

potential off-target effects of ACBI1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ACBI1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader. Its primary targets are the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3][4] this compound is composed of a ligand that binds to the bromodomain of its target proteins, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][5] This design facilitates the recruitment of the VHL E3 ligase to the target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[6][7]

Q2: What is the mechanism of action for this compound?

This compound functions by inducing the formation of a ternary complex between the target protein (SMARCA2, SMARCA4, or PBRM1), this compound itself, and the VHL E3 ligase.[6][7] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. This targeted protein degradation leads to the acute and profound knockdown of the target proteins.[3]

Q3: How selective is this compound for its intended targets?

This compound has been shown to be highly selective for its targets. Multiplexed isobaric tagging mass spectrometry has been used to demonstrate whole proteome selectivity of this compound-induced degradation.[6][8] In these studies, out of over 6,500 quantified proteins, only SMARCA2, SMARCA4, and PBRM1 were significantly degraded.[6][8] This suggests that this compound has minimal off-target degradation effects.[9]

Q4: Is there a negative control available for this compound experiments?

Yes, a negative control compound, cis-ACBI1, is available.[6][8] In cis-ACBI1, the hydroxyproline of the VHL binding moiety is in the inactive cis-conformation, which prevents it from binding to VHL.[6][8] Consequently, cis-ACBI1 cannot induce the degradation of the target proteins. This control is useful for distinguishing phenotypic effects caused by protein degradation from those that might arise from simple binding to the bromodomain or other non-degradation-related off-target effects.[6]

Q5: What are the known downstream effects of this compound treatment?

By degrading the catalytic subunits of the BAF (SWI/SNF) chromatin remodeling complexes, this compound affects the positioning of nucleosomes on DNA.[3][6][7] This can impact various cellular processes that are dependent on chromatin structure, such as transcription and DNA repair.[3][6][7] In cancer cells, this compound has been shown to induce anti-proliferative effects and apoptosis.[2][3][4][5][10]

Troubleshooting Guide

This guide is designed to help you troubleshoot unexpected experimental outcomes when using this compound.

Issue 1: I'm observing a phenotype that is not consistent with the known functions of SMARCA2, SMARCA4, or PBRM1.

Potential Cause Troubleshooting Steps Expected Outcome
Off-target effects 1. Dose-response curve: Perform a dose-response experiment and compare the potency for the observed phenotype with the potency for on-target degradation (DC50).2. Use the negative control: Treat cells with the inactive diastereomer, cis-ACBI1, at the same concentrations.[6]A significant discrepancy between the phenotypic EC50 and the target degradation DC50 may suggest an off-target effect. If the phenotype is not observed with cis-ACBI1, it is likely dependent on VHL-mediated degradation, but could still be an off-target.
On-target, but previously uncharacterized, function 1. Literature review: Conduct a thorough search for recent publications on the functions of SMARCA2, SMARCA4, and PBRM1.2. Rescue experiment: If possible, overexpress a degradation-resistant mutant of the intended target to see if the phenotype is rescued.The phenotype may be a newly discovered consequence of degrading the intended targets.
Experimental artifact 1. Review protocol: Carefully review and optimize your experimental protocol, including all controls.2. Replicate experiment: Repeat the experiment to ensure the phenotype is reproducible.Consistent results with appropriate controls will help validate the observed phenotype.

Issue 2: My compound is showing toxicity in cell lines at concentrations required for target degradation.

Potential Cause Troubleshooting Steps Expected Outcome
On-target toxicity 1. Cell line dependency: The targeted degradation of SMARCA2/4 can be cytotoxic in certain cancer cell lines, particularly those with mutations in one of the SWI/SNF complex members.[3]2. Compare with other degraders: If available, use a structurally different degrader of the same targets.If the toxicity is replicated with a different degrader, it is likely an on-target effect.
Off-target toxicity 1. Counter-screen: Test the compound in a cell line that does not express the intended targets. If toxicity persists, it is likely due to off-target effects.2. Proteomics analysis: Perform a global proteomics experiment to identify any unintended protein degradation that could be causing toxicity.Identification of the degradation of proteins known to be essential for cell viability would suggest off-target toxicity.

Quantitative Data Summary

Table 1: In Vitro Degradation Potency of this compound in MV-4-11 Cells

TargetDC50 (nM)
SMARCA26[1][2][3][5]
SMARCA411[1][2][3][5]
PBRM132[1][2][3][5]

Table 2: Binding Affinity of this compound

TargetAssay TypePotency Value
SMARCA2Fluorescence Polarization (Binary)770 nM (IC50)[9]
SMARCA2Fluorescence Polarization (Ternary)26 nM (IC50)[9]
SMARCA2TR-FRET (Binary)450 nM (Ki)[9]
SMARCA2TR-FRET (Ternary)16 nM (Ki)[9]

Experimental Protocols

Protocol 1: Global Proteomics Analysis for Off-Target Degradation

This protocol outlines a general workflow for identifying unintended protein degradation induced by this compound using mass spectrometry.

  • Cell Culture and Treatment:

    • Plate a human cell line (e.g., MV-4-11, HeLa, HEK293) at an appropriate density.

    • Treat cells with this compound at a concentration effective for on-target degradation (e.g., 100 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 8, 18, or 24 hours).[6][9] Include a treatment with the negative control, cis-ACBI1, at the same concentration.

  • Cell Lysis and Protein Extraction:

    • Harvest cells by scraping and wash with ice-cold PBS.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • Protein Digestion:

    • Take equal amounts of protein from each sample.

    • Reduce, alkylate, and digest the proteins with trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ):

    • Label the resulting peptides from each condition with a different isobaric tag according to the manufacturer's instructions.

    • Combine the labeled peptide samples.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Analyze the combined peptide sample by LC-MS/MS.

  • Data Analysis:

    • Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

    • Identify and quantify proteins across all conditions.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the vehicle and cis-ACBI1 controls.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to detect direct binding of this compound to potential off-target proteins in a cellular context.[11]

  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat intact cells with this compound (e.g., 1 µM) or a vehicle control for 1-3 hours.[12]

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 25°C for 3 minutes.[12][13]

  • Cell Lysis:

    • Lyse the cells by freeze-thawing or using a lysis buffer.[13]

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[13]

  • Analysis of Soluble Fraction:

    • Collect the supernatant (soluble fraction).

    • Analyze the levels of a specific protein of interest in the soluble fraction by Western blotting or other methods like AlphaScreen.[14]

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the protein.

Visualizations

ACBI1_Mechanism_of_Action cluster_0 Cellular Environment This compound This compound Ternary_Complex Ternary Complex (Target-ACBI1-VHL) This compound->Ternary_Complex Binds Target Target Protein (SMARCA2/4, PBRM1) Target->Ternary_Complex Binds Degradation Degradation Target->Degradation Marked for VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ub Ubiquitin (Ub) Ub->Ubiquitination Ubiquitination->Target Tags Target Proteasome 26S Proteasome Proteasome->Degradation Mediates

Caption: Mechanism of action of this compound as a PROTAC degrader.

Off_Target_Workflow cluster_1 Initial Validation cluster_2 Off-Target Investigation cluster_3 Conclusion Start Unexpected Phenotype Observed with this compound Dose_Response Perform Dose-Response and use Negative Control (cis-ACBI1) Start->Dose_Response Phenotype_Confirmed Phenotype Confirmed to be This compound-Dependent? Dose_Response->Phenotype_Confirmed Proteomics Global Proteomics (LC-MS/MS) to Identify Unintended Degradation Phenotype_Confirmed->Proteomics Yes On_Target Likely On-Target Effect Phenotype_Confirmed->On_Target No CETSA Cellular Thermal Shift Assay (CETSA) to Detect Direct Binding Proteomics->CETSA Kinase_Screen Broad Kinase Panel Screen CETSA->Kinase_Screen Off_Target_Identified Potential Off-Target(s) Identified Kinase_Screen->Off_Target_Identified Further_Validation Validate Off-Target (e.g., siRNA, CRISPR) Off_Target_Identified->Further_Validation

Caption: Workflow for investigating potential off-target effects of this compound.

Troubleshooting_Tree Start Unexpected Experimental Outcome Q1 Is the phenotype observed with the negative control (cis-ACBI1)? Start->Q1 A1_Yes Effect is independent of VHL-mediated degradation. Potential off-target binding or experimental artifact. Q1->A1_Yes Yes Q2 Does the phenotypic EC50 correlate with the on-target DC50? Q1->Q2 No A2_Yes Likely an on-target effect. Consider uncharacterized functions of SMARCA2/4 or PBRM1. Q2->A2_Yes Yes A2_No Suggests a potential off-target effect. Proceed with off-target identification (Proteomics, CETSA). Q2->A2_No No

References

Technical Support Center: Troubleshooting High Background in Western Blotting Experiments Involving ACBI1

Author: BenchChem Technical Support Team. Date: November 2025

A Note on ACBI1: It is important to clarify that this compound is not an antibody. This compound is a PROTAC (Proteolysis Targeting Chimera), a small molecule designed to induce the degradation of specific proteins. Its targets are key components of the BAF chromatin remodeling complex: SMARCA2, SMARCA4, and PBRM1. Therefore, this guide focuses on troubleshooting Western blotting for these target proteins when assessing the efficacy of this compound or in related experiments.

High background on a Western blot can obscure the specific protein bands of interest, making the accurate interpretation of results challenging.[1][2] This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and resolve high background issues when performing Western blots for SMARCA2, SMARCA4, and PBRM1.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high, uniform background on my Western blot?

A uniform dark or hazy background across the entire membrane is a common issue and can stem from several factors throughout the Western blotting process.[2] The most frequent culprits include:

  • Inadequate Blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the membrane. If this step is insufficient, the primary and secondary antibodies can bind all over the membrane, leading to a high background.

  • Antibody Concentration is Too High: Using an excessive concentration of either the primary or secondary antibody is a classic cause of high background.[2]

  • Insufficient Washing: The washing steps are designed to remove unbound antibodies. Inadequate washing will leave excess antibodies on the membrane, contributing to background noise.[2]

  • Contaminated Buffers: Buffers that are old or contaminated with bacteria or other particulates can lead to a blotchy or uniformly high background.[3]

  • Membrane Drying: Allowing the membrane to dry out at any stage of the process can cause irreversible and non-specific binding of antibodies.[1]

  • Overexposure: During the detection step, excessively long exposure times can lead to a dark background, obscuring the specific signal.[2]

Q2: I'm seeing non-specific bands in addition to my target band. What could be the cause?

The appearance of distinct, non-specific bands can be due to several reasons:

  • Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes to your target protein.

  • Secondary Antibody Non-Specificity: The secondary antibody may be binding to other proteins in your sample. A secondary antibody-only control (omitting the primary antibody) can help diagnose this issue.

  • Protein Degradation: If your protein of interest is degrading, you may see smaller, non-specific bands. Always use fresh samples and protease inhibitors.

  • High Protein Load: Overloading the gel with too much protein can lead to "bleed-over" between lanes and the appearance of non-specific bands.[4]

Q3: Are there specific considerations for blocking when working with SMARCA2, SMARCA4, or PBRM1 antibodies?

Yes, while 5% non-fat dry milk in TBST is a common blocking agent, for some antibodies, Bovine Serum Albumin (BSA) may be a better choice. Some antibodies show weaker signals or higher background with milk-based blockers. It is often recommended to test both blocking agents to determine the optimal condition for your specific primary antibody.

Q4: How can I optimize my primary and secondary antibody concentrations?

The optimal antibody concentration is crucial for a good signal-to-noise ratio. It's recommended to perform an antibody titration to determine the ideal dilution. A dot blot is a quick method for this, or you can run several mini-blots with a range of dilutions.[4]

Troubleshooting Guides

High Uniform Background
Potential Cause Recommended Solution Citation
Insufficient Blocking Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Increase the concentration of the blocking agent (e.g., from 3% to 5%). Try a different blocking agent (e.g., switch from non-fat dry milk to BSA, or vice versa).[3]
Antibody Concentration Too High Decrease the concentration of the primary and/or secondary antibody. Perform an antibody titration to find the optimal dilution.[2][4]
Inadequate Washing Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each). Ensure the volume of wash buffer is sufficient to completely cover the membrane. Add a detergent like Tween-20 to your wash buffer (typically 0.05% - 0.1%).[2][3]
Contaminated Buffers Prepare fresh buffers for each experiment. Filter buffers to remove any precipitates.[3]
Membrane Dried Out Ensure the membrane remains wet throughout the entire process. Use sufficient volumes of buffers during incubations and washes.[1]
Overexposure Reduce the exposure time during signal detection. If using ECL, you can wait a few minutes for the initial bright signal to subside before imaging.[2]
Non-Specific Bands
Potential Cause Recommended Solution Citation
Primary Antibody Cross-Reactivity Try a different primary antibody from another vendor or a monoclonal antibody if you are using a polyclonal. Ensure your sample preparation is optimal to maintain protein integrity.[1]
Secondary Antibody Non-Specificity Run a secondary antibody-only control (incubate the blot with only the secondary antibody). If bands appear, your secondary antibody is binding non-specifically. Try a different secondary antibody or one that has been pre-adsorbed against the species of your sample.
Protein Degradation Prepare fresh lysates for each experiment. Always keep samples on ice and add protease inhibitors to your lysis buffer.
High Protein Load Reduce the amount of total protein loaded per lane. A typical range is 20-40 µg of total cell lysate.[4]

Experimental Protocols

Protocol 1: Standard Western Blot for SMARCA2, SMARCA4, and PBRM1

This protocol provides a general guideline. Optimal conditions may vary depending on the specific antibodies and reagents used.

  • Nuclear Protein Extraction:

    • Since SMARCA2, SMARCA4, and PBRM1 are nuclear proteins, it is recommended to perform a nuclear extraction to enrich your sample. A detailed protocol for nuclear extraction is provided below (Protocol 2).

  • Protein Quantification:

    • Determine the protein concentration of your nuclear extracts using a protein assay such as the Bradford or BCA assay.

  • Sample Preparation:

    • Mix your protein sample with Laemmli sample buffer. For large proteins like SMARCA2, SMARCA4, and PBRM1, ensure complete denaturation by heating at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load 20-40 µg of your protein sample per well onto a low percentage (e.g., 6-8%) SDS-polyacrylamide gel to achieve good separation of these high molecular weight proteins.

    • Run the gel according to the manufacturer's instructions.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer overnight at 4°C is often recommended for large proteins to ensure efficient transfer.

  • Blocking:

    • Block the membrane for 1-2 hours at room temperature or overnight at 4°C with gentle agitation in either 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibody Incubation:

    • Incubate the membrane with your primary antibody (against SMARCA2, SMARCA4, or PBRM1) diluted in the blocking buffer. The recommended dilution will vary depending on the antibody, so refer to the manufacturer's datasheet. A typical starting point is a 1:1000 dilution. Incubation is usually performed overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (a common dilution is 1:2000 to 1:10,000) for 1 hour at room temperature with gentle agitation.

  • Washing:

    • Repeat the washing step as described in step 8 to remove unbound secondary antibody.

  • Detection:

    • Incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

Protocol 2: Nuclear Protein Extraction[6]
  • Cell Lysis:

    • Harvest cells and wash once with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, with freshly added protease inhibitors).

    • Incubate on ice for 15 minutes.

    • Add a detergent (e.g., NP-40 to a final concentration of 0.5%) and vortex briefly.

    • Centrifuge at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

  • Nuclear Lysis:

    • Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, with freshly added protease inhibitors).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • The supernatant contains the nuclear protein extract.

Visualizations

BAF_Complex_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Cytokines, etc. Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Binding Signaling_Cascade Signaling Cascade (e.g., MAPK, PI3K) Receptor->Signaling_Cascade Activation Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activation BAF_Complex BAF Complex (SMARCA4/2, PBRM1, etc.) Transcription_Factors->BAF_Complex Recruitment Chromatin Chromatin BAF_Complex->Chromatin Remodeling Proteasome Proteasome BAF_Complex->Proteasome Ubiquitination (via E3 ligase) Gene_Expression Target Gene Expression Chromatin->Gene_Expression Altered Accessibility This compound This compound (PROTAC Degrader) This compound->BAF_Complex Binding Degradation Degradation Proteasome->Degradation Troubleshooting_Workflow Start High Background in Western Blot Check_Blocking 1. Review Blocking Protocol - Agent (Milk vs. BSA) - Concentration (3-5%) - Duration (1-2h RT or O/N 4°C) Start->Check_Blocking Optimize_Blocking Optimize Blocking Check_Blocking->Optimize_Blocking Check_Antibodies 2. Review Antibody Concentrations - Titrate Primary Ab - Titrate Secondary Ab Optimize_Antibodies Optimize Antibodies Check_Antibodies->Optimize_Antibodies Check_Washing 3. Review Washing Steps - Number of washes (3-5x) - Duration of washes (5-10 min) - Buffer volume Optimize_Washing Optimize Washing Check_Washing->Optimize_Washing Check_Other 4. Check Other Factors - Fresh Buffers - Membrane not dry - Exposure time Re-run_Experiment Re-run Experiment with Optimized Conditions Check_Other->Re-run_Experiment Optimize_Blocking->Check_Antibodies Still high background Optimize_Blocking->Re-run_Experiment Resolved Optimize_Antibodies->Check_Washing Still high background Optimize_Antibodies->Re-run_Experiment Resolved Optimize_Washing->Check_Other Still high background Optimize_Washing->Re-run_Experiment Resolved End Clean Western Blot Re-run_Experiment->End

References

inconsistent results with ACBI1 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ACBI1, a potent PROTAC degrader of the BAF chromatin remodeling complex subunits SMARCA2, SMARCA4, and PBRM1.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a proteolysis-targeting chimera (PROTAC) that potently and cooperatively degrades the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][3] It functions by forming a ternary complex with its target proteins and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target proteins.[4]

Q2: What are the primary targets of this compound?

The primary targets of this compound are SMARCA2, SMARCA4, and to a lesser extent, PBRM1.[4]

Q3: What is cis-ACBI1 and how should it be used?

cis-ACBI1 is the inactive diastereomer of this compound.[4][5] Due to a change in the stereochemistry of the hydroxyproline moiety that binds to VHL, cis-ACBI1 is unable to recruit the E3 ligase and therefore does not induce degradation of the target proteins.[4][5] It is intended to be used as a negative control to differentiate the phenotypic effects of target degradation from those of target engagement or off-target effects of the parent molecule.[4]

Q4: In which cell lines has this compound shown activity?

This compound has demonstrated potent anti-proliferative effects in various cell lines, including the acute myeloid leukemia cell line MV-4-11 and the SMARCA4-deficient cell lines SK-MEL-5 and NCI-H1568.[1]

Troubleshooting Guide

Inconsistent or No Degradation of Target Proteins

Problem: I am not observing the expected degradation of SMARCA2/SMARCA4 after this compound treatment in my Western blot analysis.

Possible Causes and Solutions:

  • Suboptimal Compound Concentration:

    • Solution: Ensure you are using the appropriate concentration range for your cell line. Degradation is typically observed in the low nanomolar range. Refer to the table below for reported DC50 values. Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

  • Incorrect Compound Preparation or Storage:

    • Solution: this compound is soluble in DMSO.[2][3] Prepare a fresh stock solution in high-quality, anhydrous DMSO.[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[6] For working solutions, it is recommended to prepare them fresh for each experiment.[3][6] If you observe precipitation, sonication can be used to aid dissolution.[3][6]

  • Insufficient Treatment Time:

    • Solution: Degradation of target proteins is time-dependent. While significant degradation can be observed as early as a few hours, maximal degradation may require longer incubation times (e.g., 18 hours).[1][7] Perform a time-course experiment to determine the optimal treatment duration.

  • Issues with Western Blot Protocol:

    • Solution: Ensure your Western blot protocol is optimized for the detection of SMARCA2 and SMARCA4. Use validated antibodies and appropriate loading controls. A detailed experimental protocol for Western blotting is provided below.

Unexpected Cellular Phenotypes

Problem: I am observing an anti-proliferative effect with the negative control, cis-ACBI1.

Observation and Explanation:

In the NCI-H1568 cell line, an anti-proliferative effect has been observed with cis-ACBI1, although at a significantly higher concentration (IC50 of 441 nM) compared to this compound (IC50 of 68 nM).[1] The reasons for this off-target effect are not fully understood.[1]

Recommendation:

When working with cell lines like NCI-H1568, it is crucial to carefully compare the dose-response of this compound and cis-ACBI1 to distinguish the on-target degradation-dependent phenotype from potential off-target effects.

Data Presentation

Table 1: In Vitro Degradation and Anti-proliferative Activity of this compound

Cell LineTargetDC50 (nM)IC50 (nM)Reference
MV-4-11SMARCA2629[1]
MV-4-11SMARCA411-[1]
MV-4-11PBRM132-[1]
NCI-H1568SMARCA23.368[1]
NCI-H1568PBRM115.6-[7]
SK-MEL-5--Potent anti-proliferative effects observed[1]

Table 2: Solubility of this compound

SolventSolubilityRecommendationsReference
DMSO≥ 100 mg/mL (106.83 mM)Use fresh, anhydrous DMSO.[2] Sonication is recommended to aid dissolution.[3][2][3][6]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (2.67 mM)Add solvents sequentially, ensuring the solution is clear before adding the next.[3] Sonication is recommended.[3][6][3][6]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (2.67 mM)Prepare fresh for in vivo experiments.[6][6]

Experimental Protocols

Key Experiment: Western Blot for Protein Degradation

This protocol is adapted from methodologies described in the literature for assessing this compound-mediated protein degradation.[1]

  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Treatment: Treat cells with the desired concentrations of this compound, cis-ACBI1 (as a negative control), and a vehicle control (e.g., DMSO). Incubate for the desired duration (e.g., 18 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the relative protein levels.

Visualizations

ACBI1_Mechanism_of_Action cluster_0 This compound-mediated Protein Degradation This compound This compound Ternary_Complex Ternary Complex (Target-ACBI1-VHL) This compound->Ternary_Complex Target Target Protein (SMARCA2/SMARCA4) Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound as a PROTAC degrader.

Troubleshooting_Workflow Start Inconsistent/No Degradation Check_Concentration Verify this compound Concentration Start->Check_Concentration Check_Preparation Review Compound Preparation & Storage Start->Check_Preparation Check_Time Assess Treatment Duration Start->Check_Time Check_WB Optimize Western Blot Protocol Start->Check_WB Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response Fresh_Stock Prepare Fresh Stock & Working Solutions Check_Preparation->Fresh_Stock Time_Course Conduct Time-Course Experiment Check_Time->Time_Course Validate_Antibodies Validate Antibodies & Loading Controls Check_WB->Validate_Antibodies Success Degradation Observed Dose_Response->Success Fresh_Stock->Success Time_Course->Success Validate_Antibodies->Success

Caption: Troubleshooting workflow for inconsistent this compound results.

References

addressing poor cell permeability of ACBI1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ACBI1, with a specific focus on addressing challenges related to its cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and cooperative PROTAC (Proteolysis Targeting Chimera) degrader designed to target the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3] It functions by inducing the formation of a ternary complex between the target protein (SMARCA2/4 or PBRM1), this compound, and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][4] This proximity leads to the ubiquitination of the target protein and its subsequent degradation by the proteasome. This compound is composed of a bromodomain ligand that binds to the target protein, a linker, and a ligand that recruits the VHL E3 ligase.[1][2]

Q2: What is the rationale for targeting SMARCA2/4?

The ATP-dependent BAF (SWI/SNF) chromatin remodeling complexes play a crucial role in regulating chromatin structure and gene expression.[4] Subunits of these complexes are mutated in a significant percentage of human cancers, making them attractive therapeutic targets.[4] For instance, some cancer cells with mutations in SMARCA4 are particularly vulnerable to the loss of SMARCA2.[4][5] this compound provides a chemical tool to induce the acute degradation of these proteins, enabling the study of their roles in cancer and other diseases.[4][6]

Q3: Is poor cell permeability a known issue for this compound?

While this compound is a relatively large molecule (Molecular Weight: 936.10 g/mol ), its design incorporated features to enhance cell permeability.[1][6] Published data from Caco-2 cell permeability assays indicate an apparent permeability (Papp) of 2.2 x 10⁻⁶ cm/s (A-B) and an efflux ratio of 1.7.[6][7] An efflux ratio of less than 2 generally suggests that the compound is not a significant substrate of efflux transporters. While this level of permeability may be sufficient for activity in many cell lines, researchers may still encounter challenges related to achieving optimal intracellular concentrations in specific experimental systems.

Q4: How can I be sure my this compound is active?

This compound's activity is dependent on the formation of a stable ternary complex and subsequent proteasomal degradation. To confirm its on-target activity, it is recommended to use the provided negative control, cis-ACBI1.[4] This diastereomer of this compound does not bind to VHL and therefore should not induce degradation of SMARCA2/4.[4] A lack of an anti-proliferative effect with cis-ACBI1 compared to this compound can help confirm that the observed phenotype is due to protein degradation.[6]

Troubleshooting Guide: Suboptimal this compound Activity in Cell-Based Assays

If you are observing lower than expected potency or incomplete degradation of target proteins with this compound, consider the following troubleshooting steps.

Problem 1: Inefficient Target Degradation
Possible Cause Troubleshooting Step
Insufficient Intracellular Concentration 1. Optimize Incubation Time and Concentration: Perform a time-course (e.g., 4, 8, 12, 18, 24 hours) and concentration-response (e.g., 1 nM to 10 µM) experiment to determine the optimal conditions for target degradation in your specific cell line. Degradation has been observed in as little as 5 hours and at nanomolar concentrations in sensitive lines.[7] 2. Serum Concentration: If using serum-containing media, consider reducing the serum percentage during this compound treatment. High protein binding (>99% in FCS) can reduce the free concentration of this compound available to enter cells.[7] 3. Cell Density: Ensure that cell density is optimal and consistent across experiments. Very high cell densities can sometimes limit compound availability.
Cell Line-Specific Factors 1. E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of VHL, the E3 ligase recruited by this compound. Low VHL expression could limit the efficiency of PROTAC-mediated degradation. 2. Efflux Pump Activity: Although the reported efflux ratio for this compound is low, some cell lines may have high expression of efflux pumps (e.g., P-gp, BCRP). Consider co-incubation with a broad-spectrum efflux pump inhibitor (e.g., verapamil, cyclosporin A) as a diagnostic tool. 3. Proteasome Activity: Ensure that the proteasome is fully functional in your cell line. As a control, co-treatment with a proteasome inhibitor (e.g., MG132, bortezomib) should rescue the degradation of the target protein.
Compound Solubility and Stability 1. Proper Dissolution: this compound has good solubility in DMSO.[1][2] Ensure the compound is fully dissolved in 100% DMSO before preparing final dilutions in aqueous media. Sonication can be used to aid dissolution.[2] Avoid repeated freeze-thaw cycles of stock solutions.[8] 2. Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture media below 0.5% to avoid solvent-induced cytotoxicity.
Problem 2: High Variability in Experimental Results
Possible Cause Troubleshooting Step
Inconsistent Cell Culture Conditions 1. Standardize Protocols: Ensure consistent cell passage number, seeding density, and growth phase across all experiments. 2. Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses.
Assay-Specific Issues 1. Endpoint Measurement: For proliferation assays, ensure the chosen endpoint (e.g., 7 days) is appropriate to observe the anti-proliferative effects of target degradation.[6] 2. Western Blotting: For degradation analysis, optimize antibody concentrations and ensure proper loading controls are used.

Data and Protocols

This compound Physicochemical and Pharmacokinetic Properties
PropertyValueReference
Molecular Weight 936.1 g/mol [1]
logD (pH 7.4) 4.3[7]
Aqueous Solubility (pH 7) <1 µg/mL[7]
Caco-2 Permeability (A-B) 2.2 x 10⁻⁶ cm/s[6][7]
Caco-2 Permeability (B-A) 3.8 x 10⁻⁶ cm/s[6]
Caco-2 Efflux Ratio 1.7[6][7]
Plasma Protein Binding (FCS) >99.4%[7]
Experimental Protocols

1. Protocol for Assessing Target Degradation by Western Blot

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Compound Treatment: The following day, treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM). Include a high concentration of the negative control, cis-ACBI1 (e.g., 1 µM), and a proteasome inhibitor co-treatment group (e.g., 100 nM this compound + 10 µM MG132) as controls.

  • Incubation: Incubate cells for the desired time period (e.g., 18 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands. Quantify band intensity to determine the extent of degradation relative to the vehicle control.

2. Protocol for Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Assay (A-B):

    • Wash the inserts with pre-warmed transport buffer (e.g., HBSS).

    • Add this compound (at a final concentration of e.g., 10 µM) to the apical (A) side.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.

  • Permeability Assay (B-A):

    • Repeat the process, but add the compound to the basolateral (B) side and sample from the apical (A) side to assess active efflux.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound.

Visualizations

ACBI1_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular Space ACBI1_ext This compound (extracellular) ACBI1_int This compound (intracellular) ACBI1_ext->ACBI1_int Cell Permeation Ternary_Complex SMARCA2/4-ACBI1-VHL Ternary Complex ACBI1_int->Ternary_Complex SMARCA2_4 SMARCA2/4 SMARCA2_4->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Mechanism of action for this compound-mediated protein degradation.

Troubleshooting_Workflow Start Suboptimal this compound Activity Observed Check_Solubility Confirm Proper Compound Dissolution? Start->Check_Solubility Check_Concentration_Time Optimize Concentration and Incubation Time? Check_Cell_Line Investigate Cell Line-Specific Factors? Check_Concentration_Time->Check_Cell_Line Yes Resolution Activity Restored / Issue Identified Check_Concentration_Time->Resolution No (Issue Found) Check_Solubility->Check_Concentration_Time Yes Check_Solubility->Resolution No (Issue Found) Check_Controls Are Controls (cis-ACBI1, MG132) Behaving as Expected? Check_Cell_Line->Check_Controls Yes Check_Cell_Line->Resolution No (Issue Found) Check_Controls->Resolution Yes Check_Controls->Resolution No (Issue Found)

Caption: Troubleshooting workflow for suboptimal this compound activity.

References

ACBI1 Degradation Efficiency: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize ACBI1-mediated protein degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent and cooperative Proteolysis-Targeting Chimera (PROTAC) degrader.[1][2][3] It is designed to induce the degradation of specific target proteins within the cell. The primary targets of this compound are the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][4]

Q2: What is the mechanism of action for this compound?

This compound functions by hijacking the cell's natural protein disposal system. It is a bifunctional molecule composed of a ligand that binds to the target proteins (SMARCA2/4, PBRM1) and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][5][6] This brings the E3 ligase into close proximity with the target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6]

Q3: What are the typical concentrations and treatment times for this compound in cell-based assays?

The effective concentration and treatment time for this compound can vary depending on the cell line and experimental goals. However, published studies provide a general starting point:

  • Concentration for Degradation: Significant degradation of SMARCA2, SMARCA4, and PBRM1 has been observed at concentrations as low as 6 nM, 11 nM, and 32 nM, respectively, in MV-4-11 cells.[1][2][7] A concentration of 333 nM was used for quantitative proteomics in MV-4-11 cells.[4]

  • Treatment Time: Degradation can be observed after a few hours of treatment. For example, an 8-hour treatment was used for proteomic analysis[4], while other experiments have used treatment times ranging from 18 hours to 7 days to assess downstream effects like cell viability.[6] A time-course experiment is recommended to determine the optimal degradation window for your specific model system.

Q4: Is there a negative control for this compound experiments?

Yes, cis-ACBI1 is the inactive diastereomer of this compound and serves as an excellent negative control.[6] The VHL-binding component of cis-ACBI1 is in a conformation that prevents it from binding to VHL.[6] Consequently, cis-ACBI1 does not induce the degradation of target proteins and can be used to distinguish between effects caused by protein degradation and those arising from target engagement alone.[6]

Troubleshooting Guide

Issue 1: No or low degradation of target proteins (SMARCA2/SMARCA4/PBRM1) is observed.

Possible Cause Suggested Solution
Improper this compound Handling and Storage This compound is typically provided as a solid. Prepare a stock solution in a suitable solvent like DMSO.[1] For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under nitrogen.[7] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[7]
Incorrect this compound Concentration The optimal concentration of this compound can be cell-line dependent. Perform a dose-response experiment to determine the DC50 (concentration for 50% degradation) in your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).
Suboptimal Treatment Time Protein degradation is a dynamic process. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal time point for maximal degradation.
"Hook Effect" At very high concentrations, PROTACs can lead to the formation of binary complexes (this compound-target or this compound-E3 ligase) instead of the productive ternary complex (target-ACBI1-E3 ligase), which reduces degradation efficiency.[8][9] If you observe reduced degradation at higher concentrations, it may be indicative of the "hook effect." Lower the concentration of this compound to an optimal range.
Low E3 Ligase Expression The activity of this compound is dependent on the presence of the VHL E3 ligase.[1] Confirm that your cell line expresses sufficient levels of VHL. If VHL expression is low, consider using a different cell line.
Rapid Protein Synthesis If the target protein has a very high synthesis rate, the degradation induced by this compound may be masked. Consider combining this compound treatment with a protein synthesis inhibitor like cycloheximide as a control experiment to assess the degradation rate more directly.

Issue 2: Significant off-target effects or cellular toxicity are observed.

Possible Cause Suggested Solution
Non-specific Compound Toxicity Use the inactive control, cis-ACBI1, at the same concentration as this compound.[6] If similar toxicity is observed with cis-ACBI1, the effect is likely independent of target degradation and may be due to off-target binding of the target-binding ligand.
On-target Toxicity The degradation of SMARCA2 and SMARCA4 can induce anti-proliferative effects and apoptosis in certain cancer cell lines.[4][7] This is an expected on-target effect. To confirm this, you can perform rescue experiments by overexpressing SMARCA2 and observing if the apoptotic phenotype is reversed.[6]
High this compound Concentration High concentrations of this compound may lead to off-target effects. Use the lowest effective concentration that achieves the desired level of target degradation.

Issue 3: Inconsistent results between experiments.

Possible Cause Suggested Solution
Variability in Cell Culture Ensure consistent cell passage number, confluency, and overall cell health. Stressed or overly confluent cells may respond differently to treatment.
This compound Solution Instability Prepare fresh working dilutions of this compound from a frozen stock for each experiment. If precipitation is observed in the stock solution, gentle heating or sonication may be used to redissolve the compound.[7]
Assay Variability Ensure consistent lysis conditions, antibody concentrations, and loading amounts for Western blotting or other protein detection methods.

Quantitative Data Summary

Table 1: In Vitro Degradation Potency of this compound in MV-4-11 Cells

Target ProteinDC50 (nM)
SMARCA26[1][2][7]
SMARCA411[1][2][7]
PBRM132[1][2][7]

Table 2: Anti-proliferative Activity of this compound

Cell LineIC50 (nM)
MV-4-1128[4]
NCI-H156868[7]

Experimental Protocols

Protocol 1: General Cell Treatment for Degradation Analysis

  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[1] From this stock, prepare serial dilutions in cell culture medium to achieve the desired final concentrations. Also, prepare dilutions of cis-ACBI1 as a negative control.

  • Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound or cis-ACBI1. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.

  • Incubation: Incubate the cells for the desired amount of time (e.g., 8, 18, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis and Protein Analysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration using a standard method (e.g., BCA assay). Analyze the degradation of target proteins by Western blotting or mass spectrometry.

Protocol 2: Quantitative Proteomics with Tandem Mass Tag (TMT) Labeling

This is a summary of the methodology used in a published study.[4]

  • Cell Treatment: Treat MV-4-11 cells with 333 nM of this compound or cis-ACBI1 for 8 hours.

  • Cell Lysis and Protein Digestion: Lyse the cells, and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).

  • TMT Labeling: Label the peptides from each condition with different TMT reagents for multiplexed analysis.

  • Mass Spectrometry: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of proteins across the different conditions to identify proteins that are significantly up- or down-regulated by this compound treatment.

Visualizations

ACBI1_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation This compound This compound ACBI1_Target This compound-Target (Binary Complex) This compound->ACBI1_Target ACBI1_VHL This compound-VHL (Binary Complex) This compound->ACBI1_VHL Target Target Protein (SMARCA2/4, PBRM1) Target->ACBI1_Target Ternary_Complex Target-ACBI1-VHL (Ternary Complex) Target->Ternary_Complex VHL VHL E3 Ligase VHL->ACBI1_VHL VHL->Ternary_Complex ACBI1_Target->Ternary_Complex ACBI1_VHL->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Recognition Degraded_Target Degraded Peptides Proteasome->Degraded_Target Degradation

Caption: Mechanism of action for this compound-mediated protein degradation.

Troubleshooting_Workflow Start Experiment Start: Observe No/Low Degradation Check_Compound 1. Verify this compound Handling & Storage Start->Check_Compound Dose_Response 2. Perform Dose-Response Experiment Check_Compound->Dose_Response Time_Course 3. Perform Time-Course Experiment Dose_Response->Time_Course Check_Hook 4. Assess for 'Hook Effect' Time_Course->Check_Hook Check_Hook->Dose_Response Hook Effect Observed (Lower Concentration) Check_VHL 5. Check VHL Expression Check_Hook->Check_VHL No Hook Effect Success Degradation Optimized Check_VHL->Success

Caption: Troubleshooting workflow for optimizing this compound degradation.

References

minimizing ACBI1 toxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ACBI1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly regarding the management of this compound-induced toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, cell-permeable PROTAC (Proteolysis Targeting Chimera) degrader.[1][2][3] It functions by simultaneously binding to the bromodomains of the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the related protein PBRM1, and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][4][5][6] This ternary complex formation leads to the ubiquitination of SMARCA2, SMARCA4, and PBRM1, marking them for degradation by the proteasome.[7] The depletion of these key proteins results in anti-proliferative effects and the induction of apoptosis in sensitive cell lines.[1][6][8]

Q2: What is cis-ACBI1 and when should I use it?

A2: cis-ACBI1 is the inactive diastereomer of this compound. Due to a change in the stereochemistry of the hydroxyproline moiety, it is unable to bind to the VHL E3 ligase.[7] Consequently, cis-ACBI1 does not induce the degradation of SMARCA2, SMARCA4, or PBRM1. It serves as an essential negative control in experiments to distinguish the phenotypic effects resulting from the degradation of the target proteins versus other potential off-target or compound-specific effects.[7][8]

Q3: In which cell lines has this compound shown activity?

A3: this compound has demonstrated potent anti-proliferative and pro-apoptotic activity in various cancer cell lines. These include acute myeloid leukemia (AML) cell lines, such as MV-4-11, which are dependent on an intact BAF complex, and SMARCA4-mutant cancer cells like the melanoma cell line SK-MEL-5 and the non-small cell lung cancer line NCI-H1568.[5][8] Conversely, cell lines deficient in both SMARCA2 and SMARCA4, such as NCI-H1703, show no anti-proliferative response to this compound, confirming its on-target mechanism.[8][9]

Q4: What are the typical concentrations and incubation times for using this compound?

A4: The optimal concentration and incubation time for this compound will vary depending on the cell line and the specific experimental goals. For degradation studies, treatment for 18 hours is often sufficient to observe significant depletion of target proteins.[10] For anti-proliferation assays, longer incubation periods of 3 to 7 days are common.[1] It is recommended to perform a dose-response experiment to determine the optimal conditions for your specific cell line and assay.

Troubleshooting Guide: Minimizing this compound Toxicity

The primary "toxicity" observed with this compound in sensitive cell lines is a direct consequence of its intended on-target activity: the degradation of SMARCA2 and SMARCA4, leading to cell cycle arrest and apoptosis.[3][6][8] Minimizing this effect may be necessary for experiments where the goal is to study the immediate downstream consequences of SMARCA2/4 degradation without inducing cell death.

Issue Possible Cause Recommended Solution
Rapid and widespread cell death High concentration of this compound.Perform a dose-response titration to identify the lowest effective concentration that results in target degradation without immediate, overwhelming apoptosis.
Extended incubation time.Conduct a time-course experiment to determine the earliest time point at which target degradation is observed. This may allow for the analysis of downstream effects before the apoptotic cascade is fully initiated.
High sensitivity of the cell line.Consider using a cell line with a more moderate response to SMARCA2/4 degradation. Alternatively, co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, may temporarily block apoptosis to allow for the study of other cellular processes. However, be aware that this may have confounding effects.
Inconsistent results between experiments Variability in cell confluence or health.Ensure consistent cell seeding density and health. Cells that are overly confluent or stressed may be more susceptible to the effects of this compound.
Inaccurate compound concentration.Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Ensure proper mixing and storage of the stock solution as recommended by the manufacturer.
No observed effect on cell viability Use of a non-sensitive cell line.Confirm that your cell line is dependent on SMARCA2 or SMARCA4 for survival. Cell lines lacking both proteins (e.g., NCI-H1703) will not respond to this compound.[8][9]
Inactive compound.Use the active trans-isomer of this compound. Confirm the identity and purity of your compound.
Insufficient incubation time.For proliferation assays, ensure the incubation period is long enough (e.g., 3-7 days) for effects on cell growth to become apparent.[1]

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound in various cell lines.

Table 1: Degradation Potency (DC50) of this compound

Cell LineTarget ProteinDC50 (nM)Incubation Time
MV-4-11SMARCA2618 hours[10]
MV-4-11SMARCA41118 hours[10]
MV-4-11PBRM13218 hours[10]
NCI-H1568SMARCA23.318 hours[10]
NCI-H1568PBRM115.618 hours[10]

Table 2: Anti-proliferative Activity (IC50) of this compound

Cell LineIC50 (nM)Incubation Time
MV-4-11297 days[9]
NCI-H1568683-7 days[1]
SK-MEL-5777 days[9]

Experimental Protocols

Cell Proliferation Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the specific cell line to allow for logarithmic growth over the course of the experiment.

  • Compound Preparation: Prepare a serial dilution of this compound and the negative control, cis-ACBI1, in cell culture medium. A typical concentration range to test would be 0.1 nM to 10 µM. Also include a DMSO-only control.

  • Treatment: Add the diluted compounds to the appropriate wells.

  • Incubation: Incubate the plate for 3 to 7 days at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a suitable assay, such as one based on cellular ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the relative cell viability for each concentration compared to the DMSO control and plot the dose-response curves to determine the IC50 values.[11]

Western Blot for Target Degradation
  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound, cis-ACBI1, and a DMSO control for a specified time (e.g., 18 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an appropriate detection system. Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Visualizations

ACBI1_Mechanism_of_Action cluster_this compound This compound (PROTAC) cluster_Target Target Proteins cluster_E3_Ligase E3 Ubiquitin Ligase cluster_Degradation Cellular Machinery This compound This compound Ternary_Complex Ternary Complex (SMARCA2/4-ACBI1-VHL) This compound->Ternary_Complex Binds SMARCA2_4 SMARCA2/4 PBRM1 SMARCA2_4->Ternary_Complex Binds VHL VHL VHL->Ternary_Complex Binds Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Proteasome->Degraded_Fragments Ub_SMARCA2_4 Ubiquitinated SMARCA2/4 Ternary_Complex->Ub_SMARCA2_4 Ubiquitination Ub_SMARCA2_4->Proteasome Degradation

Caption: Mechanism of action of this compound leading to target protein degradation.

Troubleshooting_Workflow Start Start Experiment with this compound Observe_Toxicity Observe High Cell Toxicity? Start->Observe_Toxicity Reduce_Conc Lower this compound Concentration Observe_Toxicity->Reduce_Conc Yes End Proceed with Optimized Protocol Observe_Toxicity->End No Shorten_Time Reduce Incubation Time Reduce_Conc->Shorten_Time Check_Controls Review Negative Controls (cis-ACBI1) Shorten_Time->Check_Controls On_Target Toxicity is Likely On-Target Check_Controls->On_Target cis-ACBI1 is non-toxic Off_Target Consider Off-Target Effects or Compound Cytotoxicity Check_Controls->Off_Target cis-ACBI1 is also toxic On_Target->End

Caption: Troubleshooting workflow for managing this compound-induced cell toxicity.

References

ACBI1 Degradation Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing ACBI1, a potent PROTAC degrader of SMARCA2, SMARCA4, and PBRM1.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a proteolysis-targeting chimera (PROTAC) that potently and cooperatively degrades the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[3][4][5] It achieves this by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to these target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][3][4]

Q2: What is the mechanism of action for this compound?

This compound is a heterobifunctional molecule composed of a ligand that binds to the bromodomain of its target proteins (SMARCA2, SMARCA4, PBRM1) and another ligand that binds to the VHL E3 ligase, connected by a linker.[1][2] This dual binding induces the formation of a ternary complex between the target protein, this compound, and the VHL E3 ligase.[6] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[7]

Q3: In which cell lines has this compound activity been characterized?

This compound has demonstrated potent anti-proliferative activity and induction of apoptosis in various cancer cell lines, including:

  • MV-4-11 (Acute Myeloid Leukemia)[2]

  • NCI-H1568 (Non-small cell lung cancer)[2]

  • SK-MEL-5 (Melanoma)[2]

Q4: What are the typical concentrations and incubation times for this compound treatment?

Effective concentrations of this compound can range from nanomolar to low micromolar, depending on the cell line and the specific experiment. Degradation of target proteins can often be observed within a few hours of treatment. For anti-proliferative effects, longer incubation times of 3 to 7 days are common.[2] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.

Troubleshooting Guides

This section addresses common issues that may arise during this compound degradation assays.

Western Blotting

Issue 1: No or weak degradation of target protein observed.

Possible Cause Troubleshooting Step
Inefficient Ternary Complex Formation Optimize this compound concentration. High concentrations can lead to a "hook effect" where binary complexes dominate.[8][9][10]
Verify the expression levels of both the target protein and VHL E3 ligase in your cell model using a positive control cell line.[8]
Protein Degradation During Sample Preparation Add protease and phosphatase inhibitor cocktails to your lysis buffer and keep samples on ice.[11][12]
Low Protein Expression in Cell Line Confirm target protein expression using resources like The Human Protein Atlas or by running a positive control lysate.[12] Consider increasing the amount of protein loaded on the gel.[12]
Inefficient Protein Transfer For large proteins like SMARCA2/4, consider a wet transfer method for longer transfer times.[11] Use a membrane with an appropriate pore size (0.45 µm for larger proteins).[11]
Suboptimal Antibody Performance Ensure the primary antibody is validated for Western blotting and the secondary antibody is compatible.[13] Titrate antibody concentrations to find the optimal dilution.[13]

Issue 2: High background on the Western blot.

Possible Cause Troubleshooting Step
Insufficient Blocking Increase blocking time or use a higher concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[11]
Antibody Concentration Too High Reduce the concentration of the primary or secondary antibody.[14]
Inadequate Washing Increase the number or duration of wash steps after antibody incubations.[14]
Mass Spectrometry

Issue 3: Low number of identified peptides for target proteins.

Possible Cause Troubleshooting Step
Poor Protein Digestion Ensure the pH of your sample is optimal for trypsin digestion. Incompatible salts like urea or guanidine can inhibit digestion.[15]
Sample Loss During Preparation For low-abundance proteins, consider scaling up the experiment or enriching the target protein via immunoprecipitation.[16]
Instrument Calibration Issues Recalibrate the mass spectrometer.[17] Verify that the correct search parameters (e.g., enzyme, mass tolerance) were used for database searching.[17]
Cell Viability Assays

Issue 4: High variability in cell viability data.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Pay attention to pipetting techniques to avoid introducing errors.[18]
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile media or PBS.
Cell Passage Number Use cells within a consistent and low passage number range, as high passage numbers can lead to altered cellular responses.[18]
Assay Timing The timing of the viability assay after treatment is crucial. Perform a time-course experiment to determine the optimal endpoint.[19]

Quantitative Data Summary

The following tables summarize the reported potency of this compound in various cell lines.

Table 1: Degradation Potency (DC50) of this compound

Cell LineTarget ProteinDC50 (nM)Incubation Time
MV-4-11SMARCA2618 hours[20]
MV-4-11SMARCA41118 hours[20]
MV-4-11PBRM13218 hours[20]
NCI-H1568SMARCA23.318 hours[20]
NCI-H1568PBRM115.618 hours[20]

Table 2: Anti-proliferative Activity (IC50) of this compound

Cell LineIC50 (nM)Incubation Time
MV-4-11297 days[4]
NCI-H156868Not Specified
SK-MEL-5777 days[4]

Experimental Protocols

Western Blotting for this compound-mediated Protein Degradation
  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 4, 8, 16, or 24 hours).[8]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11][12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours).

  • Assay: Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) and measure the signal (luminescence, absorbance, or fluorescence) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

ACBI1_Mechanism cluster_0 This compound-mediated Degradation Pathway This compound This compound TernaryComplex Ternary Complex (Target-ACBI1-VHL) This compound->TernaryComplex Target Target Protein (SMARCA2/4, PBRM1) Target->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUb Poly-ubiquitinated Target TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: this compound mechanism of action.

WesternBlot_Workflow cluster_1 Western Blot Experimental Workflow A 1. Cell Treatment with this compound B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Blocking E->F G 7. Primary Antibody Incubation F->G H 8. Secondary Antibody Incubation G->H I 9. Detection H->I

Caption: Western blot workflow.

References

unexpected phenotypes with ACBI1 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ACBI1, a potent PROTAC (Proteolysis Targeting Chimera) degrader of the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected phenotype?

This compound is a PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the bromodomains of SMARCA2, SMARCA4, and PBRM1, leading to their ubiquitination and subsequent degradation by the proteasome.[1][6][7] The expected on-target phenotypes include potent anti-proliferative effects and induction of apoptosis in sensitive cancer cell lines, particularly those dependent on BAF complex activity.[2][8][9][10]

Q2: What is cis-ACBI1 and how should it be used?

cis-ACBI1 is the inactive diastereomer of this compound.[7] Due to a change in the stereochemistry of the hydroxyproline moiety that binds to VHL, cis-ACBI1 is unable to recruit the E3 ligase and therefore does not induce protein degradation.[7] It serves as an essential negative control to distinguish between phenotypic effects caused by protein degradation versus those arising from target engagement alone or off-target effects of the chemical scaffold.[7]

Q3: I am observing a phenotype with the negative control, cis-ACBI1. Is this expected?

While cis-ACBI1 is generally inactive, one study reported an anti-proliferative effect in NCI-H1568 cells, albeit at a significantly higher concentration (IC50 of 441 nM) compared to this compound (IC50 of 68 nM).[9] The reasons for this observation are not yet fully understood.[9] If you observe a phenotype with cis-ACBI1, it is crucial to investigate further to rule out off-target effects or context-specific activities unrelated to the degradation of SMARCA2/4 and PBRM1.

Q4: Besides SMARCA2 and SMARCA4, what other proteins are degraded by this compound?

This compound also potently degrades PBRM1, a subunit of the PBAF complex.[1][2][3][4][5] This is considered an on-target effect due to the homology of the PBRM1 bromodomain to those of SMARCA2/4.[9] Proteomic studies have shown that this compound is highly selective for SMARCA2, SMARCA4, and PBRM1.[7][9]

Q5: What are the potential functional consequences of PBRM1 degradation?

PBRM1 is a tumor suppressor, and its loss is frequently observed in clear cell renal cell carcinoma (ccRCC).[11] PBRM1 loss has been associated with a non-immunogenic tumor phenotype and resistance to immune checkpoint inhibitors.[12][13] It can also lead to changes in histone modifications and gene expression, including the activation of ALDH1A1.[11] In some contexts, PBRM1 loss has been linked to increased sensitivity to MCL1 and CDK9 inhibitors.[14] Therefore, degradation of PBRM1 by this compound could lead to complex and context-dependent phenotypic changes.

Troubleshooting Guides

Issue 1: No or weak degradation of target proteins (SMARCA2/SMARCA4).
Possible Cause Troubleshooting Steps
Suboptimal this compound Concentration Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal DC50.
Incorrect Incubation Time Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal duration for maximal degradation.
Low E3 Ligase (VHL) Expression Confirm VHL expression in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line.
Compound Instability Prepare fresh stock solutions of this compound in DMSO. Avoid repeated freeze-thaw cycles by storing in single-use aliquots at -80°C.[6]
Cell Culture Issues Ensure cells are healthy, within a consistent passage number range, and plated at a consistent density. Mycoplasma contamination can also affect results.
Issue 2: Unexpected Cell Viability or Apoptosis Results.
Possible Cause Troubleshooting Steps
Off-Target Effects Compare the phenotype of this compound with the negative control, cis-ACBI1, at the same concentration. Any phenotype observed with cis-ACBI1 is likely independent of SMARCA2/4/PBRM1 degradation.
PBRM1 Degradation Consider the potential downstream effects of PBRM1 loss in your specific cell type. This could involve changes in gene expression or sensitivity to other signaling pathways.[11][12][13][14]
Cell Line-Specific Dependencies The reliance of your cell line on the BAF complex may differ from published models. Confirm the dependency of your cell line on SMARCA2/4.
Assay-Specific Artifacts Ensure that this compound or its vehicle (DMSO) does not interfere with your viability or apoptosis assay reagents (e.g., autofluorescence).
Issue 3: High Variability Between Experiments.
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a single-cell suspension and use calibrated pipettes for accurate cell plating.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
Reagent Preparation Prepare fresh dilutions of this compound from a concentrated stock for each experiment.
Passage Number Variation Use cells within a narrow and consistent passage number range for all related experiments.

Quantitative Data Summary

Table 1: In Vitro Degradation and Anti-proliferative Potency of this compound

Parameter Target/Cell Line Value Reference
DC50 SMARCA2 (MV-4-11 cells)6 nM[1][2][3][4][5]
DC50 SMARCA4 (MV-4-11 cells)11 nM[1][2][3][4][5]
DC50 PBRM1 (MV-4-11 cells)32 nM[1][2][3][4][5]
IC50 MV-4-11 cells29 nM[6]
IC50 NCI-H1568 cells68 nM[6]
IC50 SK-MEL-5 cells77 nM[9]

Table 2: In Vitro Potency of cis-ACBI1 (Negative Control)

Parameter Target/Cell Line Value Reference
DC50 SMARCA2 (MV-4-11 cells)>1,000 nM[10]
DC50 SMARCA4 (MV-4-11 cells)>1,000 nM[10]
DC50 PBRM1 (MV-4-11 cells)>1,000 nM[10]
IC50 MV-4-11 cells1,400 nM[10]
IC50 SK-MEL-5 cells>10,000 nM[10]

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound, cis-ACBI1, and a vehicle control (DMSO) for the specified duration.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
  • Cell Seeding:

    • Seed cells in a 96-well white, clear-bottom plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and cis-ACBI1 in culture medium.

    • Add the compounds to the respective wells and include a vehicle control.

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Normalize the data to the vehicle control and plot the results to determine IC50 values.

Protocol 3: Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)
  • Cell Seeding and Treatment:

    • Follow the same procedure as for the cell viability assay.

  • Assay Procedure:

    • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

    • Add Caspase-Glo® 3/7 reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Increased luminescence indicates higher caspase-3/7 activity and apoptosis.

Visualizations

ACBI1_Mechanism_of_Action cluster_this compound This compound PROTAC cluster_Cellular_Machinery Cellular Machinery This compound This compound VHL VHL E3 Ligase This compound->VHL Binds Target SMARCA2 / SMARCA4 PBRM1 This compound->Target Binds VHL_binder VHL Ligand Linker Linker Target_binder Bromodomain Ligand Ub Ubiquitin VHL->Ub Recruits Proteasome Proteasome Target->Proteasome Degradation Ub->Target Ubiquitination Experimental_Workflow start Start: Cell Culture treatment Treatment: This compound, cis-ACBI1, Vehicle Control start->treatment protein_analysis Protein Analysis: Western Blot for SMARCA2/4, PBRM1 treatment->protein_analysis phenotype_analysis Phenotypic Analysis: - Cell Viability - Apoptosis Assay treatment->phenotype_analysis data_analysis Data Analysis: DC50 / IC50 Determination protein_analysis->data_analysis phenotype_analysis->data_analysis end Conclusion data_analysis->end Troubleshooting_Tree start Unexpected Phenotype Observed q1 Is the phenotype observed with cis-ACBI1? start->q1 a1_yes Phenotype is likely independent of SMARCA2/4/PBRM1 degradation. Investigate off-target effects. q1->a1_yes Yes a1_no Phenotype is likely degradation-dependent. q1->a1_no No q2 Is target degradation confirmed by Western Blot? a1_no->q2 a2_no Troubleshoot degradation protocol (concentration, time, cell line). q2->a2_no No a2_yes Phenotype is likely on-target. q2->a2_yes Yes q3 Consider downstream consequences of SMARCA2/4 and PBRM1 degradation in your cellular context. a2_yes->q3

References

Technical Support Center: ACBI1 Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to ensure complete cell lysis for successful Western blotting of ACBI1 target proteins. This compound is a PROTAC degrader targeting the nuclear proteins SMARCA2, SMARCA4, and PBRM1. Accurate quantification of their degradation requires efficient extraction from the nucleus, making complete cell lysis a critical step.

Troubleshooting Guide: Ensuring Complete Lysis

Incomplete lysis is a common cause of weak or no signal in a Western blot experiment. This guide will help you identify and resolve potential issues in your lysis protocol.

Diagram: Troubleshooting Workflow for Incomplete Lysis

G start Weak or No Target Protein Signal q1 Is your lysis buffer appropriate for nuclear proteins? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Did you add fresh protease and phosphatase inhibitors? a1_yes->q2 sol1 Use a strong lysis buffer like RIPA. Consider a nuclear fractionation protocol. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Did you use mechanical disruption (e.g., sonication)? a2_yes->q3 sol2 Always add fresh inhibitor cocktails to your lysis buffer before use. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Was the sample kept on ice throughout? a3_yes->q4 sol3 Sonication is recommended to shear chromosomal DNA and release nuclear proteins. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Re-run experiment with optimized lysis protocol a4_yes->end sol4 Perform all lysis steps on ice or at 4°C to prevent protein degradation. a4_no->sol4 sol4->end

Caption: Troubleshooting workflow for incomplete cell lysis.

Frequently Asked Questions (FAQs)

Q1: What is the best lysis buffer for detecting this compound target proteins?

A1: Since the targets of this compound (SMARCA2, SMARCA4, PBRM1) are nuclear proteins, a strong lysis buffer is recommended to ensure their efficient extraction.[1] RIPA (Radioimmunoprecipitation assay) buffer is a good choice as its strong detergents can effectively solubilize nuclear and mitochondrial proteins.[2]

Q2: Why am I not seeing a decrease in my target protein levels after this compound treatment?

A2: This could be due to several factors:

  • Incomplete Lysis: The most common issue is the inefficient extraction of nuclear proteins. Ensure you are using a robust lysis protocol, including a strong buffer like RIPA and mechanical disruption like sonication.[1][3]

  • Insufficient Treatment Time or Concentration: The degradation of target proteins is time and concentration-dependent. For instance, in MV-4-11 cells, significant degradation of SMARCA2, SMARCA4, and PBRM1 was observed after 18 hours of treatment with this compound, with DC50 values of 6, 11, and 32 nM, respectively.[4][5][6]

  • Cell Line Specific Effects: The efficiency of this compound can vary between cell lines. It's advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Protein Degradation: Ensure that freshly prepared protease and phosphatase inhibitor cocktails are added to your lysis buffer immediately before use to prevent degradation of your target proteins.[1][2]

Q3: Is sonication necessary for lysing my cells?

A3: For nuclear proteins like SMARCA2, SMARCA4, and PBRM1, sonication is highly recommended.[3] Sonication helps to shear the chromosomal DNA, which can trap nuclear proteins and prevent their complete extraction, leading to an underestimation of their levels.[3] It also ensures the complete disruption of the cell and nuclear membranes.

Q4: How much protein should I load for a Western blot of this compound target proteins?

A4: Generally, loading 20-40 µg of total protein lysate per lane is recommended.[3][7] However, if the expression level of the target protein is low, you may need to load more protein or consider enriching your sample through immunoprecipitation.[8]

Experimental Protocols

Protocol 1: Whole-Cell Lysis Using RIPA Buffer

This protocol is designed for the efficient extraction of total cellular proteins, including those located in the nucleus.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold RIPA Lysis Buffer (see table below for recipe)

  • Protease Inhibitor Cocktail (e.g., cOmplete™, Roche)

  • Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™, Roche)

  • Cell scraper

  • Microcentrifuge tubes

  • Sonicator

Procedure:

  • Culture and treat your cells with this compound as required by your experimental design.

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to the dish. (See table below for recommended volumes).

  • Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with occasional vortexing.[2]

  • Sonicate the lysate to shear the DNA and ensure complete lysis. Recommended settings are three 10-second pulses at 35-40% power, keeping the sample on ice between pulses.[3] Note: Optimal sonication settings should be determined empirically for each sonicator.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Transfer the supernatant (protein extract) to a new, clean tube.

  • Determine the protein concentration using a suitable protein assay (e.g., BCA or Bradford).

  • The samples are now ready for SDS-PAGE and Western blot analysis.

Diagram: Experimental Workflow for Cell Lysis

G start Cell Culture with This compound Treatment wash Wash cells with ice-cold PBS start->wash add_buffer Add ice-cold RIPA buffer with inhibitors wash->add_buffer scrape Scrape and collect lysate add_buffer->scrape incubate Incubate on ice for 30 min scrape->incubate sonicate Sonicate to shear DNA incubate->sonicate centrifuge Centrifuge at 14,000 x g for 15 min at 4°C sonicate->centrifuge collect Collect supernatant centrifuge->collect quantify Quantify protein concentration collect->quantify end Proceed to SDS-PAGE and Western Blot quantify->end

Caption: Workflow for whole-cell lysis.

Data Presentation

Table 1: Recommended Lysis Buffer Volumes
Plate/Dish SizeSurface Area (cm²)Recommended Lysis Buffer Volume
6-well Plate9.6100 - 200 µL
10 cm Dish55500 - 1000 µL
15 cm Dish1501000 - 2000 µL
Table 2: RIPA Lysis Buffer Recipe (100 mL)
ComponentFinal ConcentrationAmountPurpose
Tris-HCl, pH 8.050 mM5 mL of 1M stockBuffering agent
NaCl150 mM3 mL of 5M stockProvides ionic strength
NP-401%1 mLNon-ionic detergent
Sodium deoxycholate0.5%0.5 gIonic detergent
SDS0.1%1 mL of 10% stockIonic detergent
Protease Inhibitors1XAdd fresh before usePrevent protein degradation[9]
Phosphatase Inhibitors1XAdd fresh before usePrevent dephosphorylation
Deionized Water-To 100 mL-

Note: For hard-to-solubilize proteins, the detergent concentrations can be adjusted. Always test for optimal conditions for your specific protein of interest.[2]

References

Validation & Comparative

A Comparative Guide to ACBI1 and Other SMARCA2/4 Degraders for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, several molecules have emerged as potent degraders of the SWI/SNF chromatin remodeling complex ATPases, SMARCA2 and SMARCA4. These proteins represent critical therapeutic targets in cancers with specific genetic vulnerabilities, particularly those with mutations in SMARCA4. This guide provides an objective comparison of ACBI1 against other notable SMARCA2/4 degraders, including A947, AU-15330, and ACBI2, with a focus on their performance backed by experimental data. This document is intended for researchers, scientists, and drug development professionals.

Overview of SMARCA2/4 Degraders

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules link a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[2] The degraders discussed here primarily target the bromodomains of SMARCA2 and SMARCA4.[1]

Quantitative Performance Comparison

The following tables summarize the key quantitative data for this compound and its counterparts, offering a side-by-side view of their degradation potency, binding affinity, and anti-proliferative effects.

Table 1: In Vitro Degradation Potency (DC₅₀)

The DC₅₀ value represents the concentration of the degrader required to reduce the target protein level by 50%. Lower values indicate higher potency.

CompoundTargetDC₅₀ (nM)Cell LineE3 Ligase Recruited
This compound SMARCA26MV-4-11VHL
SMARCA411MV-4-11VHL
PBRM132MV-4-11VHL
SMARCA23.3NCI-H1568VHL
PBRM115.6NCI-H1568VHL
A947 SMARCA20.039SW1573VHL
SMARCA41.1SW1573VHL
ACBI2 SMARCA21RKOVHL
SMARCA432RKOVHL
AU-15330 SMARCA2/4Not specifiedVCaPVHL
AU-24118 SMARCA2/4Not specifiedVCaPCRBN

Data sourced from multiple references.[1][3][4][5][6][7][8][9][10]

Table 2: Bromodomain Binding Affinity (Kd)

The dissociation constant (Kd) reflects the binding affinity of the degrader to the target protein's bromodomain. Lower values indicate a stronger binding interaction.

CompoundTargetKd (nM)
A947 SMARCA293
SMARCA465

Data sourced from reference[5][9].

Table 3: Anti-Proliferative Activity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) measures the effectiveness of a compound in inhibiting cell growth.

CompoundCell LineIC₅₀ (nM)
This compound MV-4-1129
NCI-H156868
AU-24118 VCaP< 100

Data sourced from references[3][10].

In-Depth Compound Comparison

This compound is a potent and cooperative PROTAC that degrades SMARCA2, SMARCA4, and another BAF complex subunit, PBRM1.[1][3][4] Its development was guided by a structure-based design approach.[1] While effective, this compound shows relatively modest selectivity between SMARCA2 and SMARCA4.[8]

A947 stands out for its exceptional potency and moderate selectivity for SMARCA2 over SMARCA4. It demonstrates a 28-fold higher selectivity in degradation for SMARCA2.[8] This selectivity is achieved despite its binding affinity for the bromodomains of both proteins being comparable.[5][9] This highlights that PROTAC-mediated degradation is not solely dependent on binary binding affinity but also on the stability of the ternary complex formed between the target, PROTAC, and E3 ligase.

AU-15330 and its successor AU-24118 are effective degraders of SMARCA2 and SMARCA4.[10][11] AU-15330 has shown potent inhibition of tumor growth in xenograft models of prostate cancer.[11] AU-24118, a second-generation degrader, exhibits a preference for inhibiting transcription factor-addicted cancer cells and is orally bioavailable.[10]

ACBI2 is a highly potent and, notably, orally active SMARCA2 degrader.[7] It was developed to improve upon the properties of this compound, demonstrating significant selectivity for SMARCA2 over SMARCA4 and favorable pharmacokinetic properties, including an oral bioavailability of 22% in mice.[7][12] ACBI2 has shown in vivo efficacy in SMARCA4-deficient cancer models.[13][14]

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of these degraders and a typical workflow for their evaluation.

PROTAC_Mechanism PROTAC Mechanism of Action for SMARCA2/4 Degradation cluster_cell Cellular Environment PROTAC PROTAC (e.g., this compound) Ternary_Complex Ternary Complex (SMARCA2/4-PROTAC-VHL) PROTAC->Ternary_Complex Binds SMARCA2_4 SMARCA2/4 Protein SMARCA2_4->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_SMARCA2_4 Ubiquitinated SMARCA2/4 Ternary_Complex->Ub_SMARCA2_4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_SMARCA2_4->Proteasome Targeted for Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degrades

Caption: General mechanism of SMARCA2/4 degradation by a VHL-recruiting PROTAC.

Experimental_Workflow Experimental Workflow for SMARCA2/4 Degrader Evaluation cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_biochemical Biochemical Assays Cell_Culture 1. Cell Culture (e.g., MV-4-11, SW1573) Compound_Treatment 2. Treatment with Degrader Series Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis Compound_Treatment->Cell_Lysis Cell_Viability_Assay 6. Cell Viability Assay (e.g., CellTiter-Glo) Compound_Treatment->Cell_Viability_Assay Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification Data_Analysis_DC50 5. DC50 Determination Protein_Quantification->Data_Analysis_DC50 Data_Analysis_IC50 7. IC50 Determination Cell_Viability_Assay->Data_Analysis_IC50 Binding_Assay 8. Binding Affinity Assay (e.g., TR-FRET, SPR) Data_Analysis_Kd 9. Kd Determination Binding_Assay->Data_Analysis_Kd

Caption: A typical workflow for the preclinical evaluation of SMARCA2/4 degraders.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are generalized methodologies for key experiments cited in the evaluation of these degraders.

Protein Degradation Assay (In-Cell Western)

The In-Cell Western (ICW) assay is a quantitative immunofluorescence method performed in multi-well plates, offering higher throughput than traditional Western blotting.[15][16]

  • Cell Seeding and Treatment: Cells are seeded in 96- or 384-well plates and allowed to adhere. They are then treated with a serial dilution of the degrader compound or a vehicle control (e.g., DMSO) for a specified period (typically 18-24 hours).[17]

  • Fixation and Permeabilization: The cells are fixed with a solution like 3.7% formaldehyde to preserve cellular structures.[18] Following fixation, a permeabilization buffer (e.g., PBS with 0.1% Triton X-100) is added to allow antibodies to access intracellular targets.[17]

  • Blocking: A blocking buffer is applied to minimize non-specific antibody binding.[18]

  • Antibody Incubation: Cells are incubated with a primary antibody specific to the target protein (e.g., anti-SMARCA2 or anti-SMARCA4). Subsequently, a fluorescently labeled secondary antibody (e.g., IRDye) is added.[15]

  • Imaging and Quantification: The plate is scanned using an imaging system that can detect the fluorescent signal. The signal intensity, which is proportional to the amount of target protein, is quantified. Data is normalized to a loading control or cell number.[15]

Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[19]

  • Assay Setup: Cells are plated in opaque-walled multi-well plates and treated with various concentrations of the degrader compound.[20]

  • Reagent Addition: After the treatment period, the plate is equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium is added to each well.[21]

  • Signal Development: The plate is mixed on an orbital shaker for approximately 2 minutes to induce cell lysis and then incubated at room temperature for about 10 minutes to stabilize the luminescent signal.[20]

  • Measurement: The luminescence, which is directly proportional to the number of viable cells, is measured using a luminometer.[19]

Binding Affinity Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

TR-FRET assays are proximity-based assays used to measure the binding affinity between molecules, such as a PROTAC and its target protein, or to characterize the formation of the ternary complex.[22][23]

  • Assay Components: The assay typically involves the target protein (e.g., SMARCA2 bromodomain) tagged with a donor fluorophore (e.g., Terbium) and a fluorescently labeled ligand or antibody for the acceptor fluorophore.[24]

  • Reaction Setup: The components are mixed in a microplate with varying concentrations of the degrader. If the degrader facilitates the formation of a ternary complex with an E3 ligase, the ligase component is also included.[22]

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Signal Detection: The plate is read on a TR-FRET-compatible reader. When the donor and acceptor fluorophores are in close proximity due to binding, energy transfer occurs. The resulting signal is used to calculate binding constants (e.g., Kd or IC₅₀).[25]

Conclusion

The landscape of SMARCA2/4 degraders is diverse, with each compound presenting a unique profile of potency, selectivity, and pharmacokinetic properties.

  • This compound serves as a foundational tool compound, demonstrating potent degradation of SMARCA2, SMARCA4, and PBRM1.

  • A947 offers remarkable potency and a significant degree of selectivity for SMARCA2 degradation, making it a valuable tool for studying the specific consequences of SMARCA2 loss.

  • AU-15330 and AU-24118 have shown promise in preclinical cancer models, with the latter being orally bioavailable.

  • ACBI2 represents a significant advancement, combining high potency and selectivity with oral bioavailability, enabling in vivo studies of the therapeutic hypothesis of SMARCA2 degradation in SMARCA4-mutant cancers.

The choice of degrader for a particular research application will depend on the specific experimental goals, such as the desired level of selectivity, the need for in vivo studies, and the cancer model being investigated. The provided data and protocols offer a starting point for researchers to make informed decisions in this exciting area of cancer therapy research.

References

A Comparative Guide to ACBI1 and ACBI2: Efficacy and Selectivity of BAF Complex Degraders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy and selectivity of two prominent PROTAC (Proteolysis Targeting Chimera) degraders, ACBI1 and ACBI2. Both molecules are designed to target subunits of the BAF (SWI/SNF) chromatin remodeling complex, which is frequently mutated in various cancers. This document summarizes key experimental data, outlines methodologies, and visualizes the underlying molecular mechanisms to aid in the selection and application of these chemical tools.

Data Summary

The following table summarizes the quantitative efficacy and selectivity data for this compound and ACBI2 based on published experimental results.

ParameterThis compoundACBI2Reference(s)
Target(s) SMARCA2, SMARCA4, PBRM1Preferentially SMARCA2, also SMARCA4 and PBRM1[1][2][3][4]
Degradation Potency (DC50)
SMARCA26 nM (MV-4-11 cells)[1][2][4][5][6]1 nM (RKO cells)[7][1][2][4][5][6][7]
SMARCA411 nM (MV-4-11 cells)[1][2][4][5][6]32 nM (RKO cells)[3][7][1][2][3][4][5][6][7]
PBRM132 nM (MV-4-11 cells)[1][2][4][5][6]-[1][2][4][5][6]
Anti-proliferative Activity (IC50) 28 nM (MV-4-11 cells)[1]-[1]
Oral Bioavailability (Mouse) Not reported to be orally bioavailable22%[8][8]
E3 Ligase Recruited von Hippel-Lindau (VHL)[1][2][4][5][6]von Hippel-Lindau (VHL)[7][9][10][1][2][4][5][6][7][9][10]

Key Findings

This compound is a potent dual degrader of the BAF ATPases SMARCA2 and SMARCA4, as well as the PBRM1 subunit.[1][2][4][6] In contrast, ACBI2 was developed from this compound to achieve greater selectivity for SMARCA2 degradation and to possess oral bioavailability.[8][9][10][11] This makes ACBI2 a valuable tool for in vivo studies investigating the specific role of SMARCA2.[8][9][10][12] While this compound demonstrates potent anti-proliferative effects in cancer cell lines dependent on the BAF complex[1][2][4], ACBI2's efficacy has been demonstrated in mouse xenograft models where it inhibited tumor growth.[7][8][9]

Signaling Pathway and Mechanism of Action

Both this compound and ACBI2 function as PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. They achieve this by hijacking the cell's natural ubiquitin-proteasome system. One end of the PROTAC binds to the target protein (SMARCA2/4), while the other end recruits an E3 ubiquitin ligase, in this case, von Hippel-Lindau (VHL). This proximity induces the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation ACBI This compound or ACBI2 (PROTAC) Target Target Protein (SMARCA2/4) ACBI->Target Binds to Bromodomain VHL VHL E3 Ligase ACBI->VHL Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Targeting Degraded_Target Degraded Peptides Proteasome->Degraded_Target Degradation

Caption: Mechanism of this compound/ACBI2-mediated protein degradation.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the cited data.

Protein Degradation Assay (DC50 Determination)

Objective: To quantify the concentration of the degrader required to reduce the level of the target protein by 50%.

  • Cell Culture: Cancer cell lines (e.g., MV-4-11 for this compound, RKO for ACBI2) are cultured in appropriate media and conditions.

  • Treatment: Cells are treated with a serial dilution of the PROTAC degrader (this compound or ACBI2) for a specified period (e.g., 18 hours). A vehicle control (e.g., DMSO) is also included.

  • Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.

  • Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the target proteins (SMARCA2, SMARCA4, PBRM1) and a loading control (e.g., β-actin).

  • Quantification: The intensity of the protein bands is quantified using densitometry. The levels of the target proteins are normalized to the loading control.

  • Data Analysis: The percentage of protein remaining at each degrader concentration is calculated relative to the vehicle control. The DC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (IC50 Determination)

Objective: To determine the concentration of the degrader that inhibits cell proliferation by 50%.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the degrader for an extended period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Data Analysis: The absorbance or luminescence readings are normalized to the vehicle-treated control cells. The IC50 value is calculated by plotting the percentage of viable cells against the log of the degrader concentration and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_1 In Vitro Efficacy Evaluation cluster_degradation Degradation Assay cluster_proliferation Proliferation Assay start Start cell_culture Cell Culture (e.g., MV-4-11, RKO) start->cell_culture treatment Treatment with This compound or ACBI2 cell_culture->treatment lysis_wb Cell Lysis & Western Blot treatment->lysis_wb viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay dc50 DC50 Determination lysis_wb->dc50 ic50 IC50 Determination viability_assay->ic50

Caption: General experimental workflow for in vitro evaluation.

Conclusion

This compound serves as a potent, non-selective degrader of SMARCA2 and SMARCA4, making it a valuable tool for studying the consequences of dual BAF ATPase loss. ACBI2, with its enhanced selectivity for SMARCA2 and oral bioavailability, represents a significant advancement for in vivo studies and preclinical development, particularly in the context of SMARCA4-deficient cancers where selective targeting of SMARCA2 is a promising therapeutic strategy.[8][10][11] The choice between these two molecules will depend on the specific research question and experimental context.

References

A Head-to-Head Comparison of ACBI1 and A947 for SMARCA2 Degradation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, the development of potent and selective degraders for therapeutic targets is of paramount importance. SMARCA2, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a promising target in cancers with mutations in its paralog, SMARCA4. This guide provides a detailed, objective comparison of two prominent SMARCA2-targeting PROTACs (Proteolysis Targeting Chimeras), ACBI1 and A947, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.

Performance Comparison: this compound vs. A947

Both this compound and A947 are heterobifunctional molecules that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of SMARCA2. However, they exhibit distinct profiles in terms of degradation potency, selectivity, and effects on cell viability.

Degradation Potency and Selectivity

A direct comparison highlights that A947 demonstrates significantly greater potency in degrading SMARCA2 and higher selectivity over its paralog SMARCA4.[1]

ParameterThis compoundA947Reference
SMARCA2 DC50 6 nM (MV-4-11 cells)39 pM (SW1573 cells)[1][2]
SMARCA4 DC50 11 nM (MV-4-11 cells)1.1 nM (SW1573 cells)[1][2]
PBRM1 DC50 32 nM (MV-4-11 cells)Not reported[2]
Selectivity (SMARCA4/SMARCA2 DC50) ~1.8-fold~28.2-fold[1]

Note: DC50 values represent the concentration required to degrade 50% of the target protein. Lower values indicate higher potency. The cell lines used for generating the data are indicated in parentheses.

Binding Affinity

The binding affinities of the PROTACs to the bromodomains of SMARCA2 and SMARCA4 are crucial for their degradation activity.

ParameterThis compoundA947Reference
SMARCA2 Bromodomain Kd Not explicitly stated93 nM[1][3]
SMARCA4 Bromodomain Kd Not explicitly stated65 nM[1][3]

Note: Kd (dissociation constant) is a measure of binding affinity. Lower values indicate stronger binding.

Cell Viability

The anti-proliferative effects of these degraders have been evaluated in various cancer cell lines.

Cell LineThis compound IC50A947 IC50Reference
MV-4-11 (AML) 29 nMNot reported[2]
SK-MEL-5 (Melanoma, SMARCA4 deficient) 77 nMNot reported[2]
SMARCA4-mutant NSCLC cells (median) Not reported~86 nM[1]

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Signaling Pathway and Mechanism of Action

Both this compound and A947 function through the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein (SMARCA2) and an E3 ubiquitin ligase (VHL), forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation PROTAC This compound / A947 Ternary_Complex Ternary Complex (SMARCA2-PROTAC-VHL) PROTAC->Ternary_Complex Binds SMARCA2 SMARCA2 SMARCA2->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ub_SMARCA2 Ubiquitinated SMARCA2 Ternary_Complex->Ub_SMARCA2 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_SMARCA2->Proteasome Recognition Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of SMARCA2 degradation by this compound and A947.

Experimental Workflows and Protocols

To aid in the experimental design and data interpretation, this section outlines the general workflow and detailed protocols for key assays used in the characterization of SMARCA2 degraders.

Experimental_Workflow cluster_1 Experimental Characterization of SMARCA2 Degraders A 1. In Vitro Binding Assays B 2. Cellular Degradation Assays (Western Blot) A->B C 3. Ubiquitination Assays B->C D 4. Selectivity Profiling (Proteomics) B->D E 5. Cell Viability Assays B->E F Data Analysis and Comparison C->F D->F E->F

Caption: General workflow for characterizing SMARCA2 degraders.

Western Blotting for Protein Degradation

Objective: To quantify the dose-dependent degradation of SMARCA2 and SMARCA4 following treatment with this compound or A947.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., MV-4-11 or SW1573) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound or A947 (e.g., 0.1 pM to 1 µM) or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantification: Densitometry analysis is performed to quantify the protein band intensities, which are then normalized to the loading control.

Ubiquitination Assay

Objective: To confirm that the degradation of SMARCA2 is mediated by the ubiquitin-proteasome system.

Protocol:

  • Cell Treatment: Treat cells with the degrader (e.g., 100 nM A947) and a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 4-6 hours) to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate endogenous SMARCA2 using a specific antibody.

  • Western Blotting: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a western blot and probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated SMARCA2.

Proteomics for Selectivity Profiling

Objective: To assess the global selectivity of the degraders and identify potential off-target effects.

Protocol:

  • Sample Preparation: Treat cells with the degrader or DMSO control. Lyse the cells and digest the proteins into peptides.

  • Mass Spectrometry: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of thousands of proteins across the different treatment conditions. Identify proteins that are significantly downregulated upon treatment with the degrader to assess selectivity.

Cell Viability Assay

Objective: To determine the effect of the degraders on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat the cells with a range of concentrations of the degrader for a prolonged period (e.g., 72-120 hours).

  • Viability Measurement: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to measure the number of viable cells according to the manufacturer's instructions.

  • Data Analysis: Plot the cell viability against the compound concentration and calculate the IC50 value.

Conclusion

Both this compound and A947 are valuable chemical tools for studying the biological functions of SMARCA2. A947 stands out for its superior potency and selectivity in degrading SMARCA2 over SMARCA4.[1] This makes A947 a more suitable tool for studies where precise targeting of SMARCA2 is critical to avoid potential confounding effects from SMARCA4 degradation. This compound, while less selective, remains a potent degrader of both SMARCA2 and SMARCA4 and can be useful in contexts where dual degradation is desired.[2] The choice between these two molecules will ultimately depend on the specific experimental goals and the biological system under investigation. This guide provides the necessary data and methodological framework to make an informed decision and to design rigorous experiments for the continued exploration of SMARCA2 as a therapeutic target.

References

Validating On-Target Effects of ACBI1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, rigorously validating the on-target effects of a chemical probe is paramount. This guide provides a comparative framework for validating the on-target effects of ACBI1, a potent and cooperative proteolysis-targeting chimera (PROTAC) degrader of the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][2][3][4][5] This guide will compare this compound with other molecules targeting the BAF complex, offering supporting experimental data and detailed protocols for key validation assays.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to the bromodomain of SMARCA2/4 and PBRM1, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] By simultaneously binding to both the target protein and VHL, this compound facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[6][7] This targeted protein degradation approach offers a distinct mechanism compared to traditional small molecule inhibitors.

ACBI1_Mechanism_of_Action This compound This compound Ternary_Complex Ternary Complex (Target-ACBI1-VHL) This compound->Ternary_Complex Binds Target Target Protein (SMARCA2/4, PBRM1) Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitinated_Target Ubiquitinated Target Ternary_Complex->Ubiquitinated_Target Induces Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ubiquitinated_Target Proteasome Proteasome Ubiquitinated_Target->Proteasome Targeted for Degradation Degradation Degradation Products Proteasome->Degradation

Figure 1. Mechanism of action of this compound PROTAC degrader.

Comparison with Alternative BAF Complex Modulators

Several other molecules have been developed to target the BAF complex, each with a distinct mechanism of action. This section compares this compound with notable alternatives.

Compound Mechanism of Action Primary Target(s) Reported Potency (Example) Key Features
This compound PROTAC Degrader (VHL-recruiting)SMARCA2, SMARCA4, PBRM1DC50: 6 nM (SMARCA2), 11 nM (SMARCA4), 32 nM (PBRM1) in MV-4-11 cells.[1][8]Potent and cooperative degrader; induces anti-proliferative effects and apoptosis.[2][8]
AU-15330 PROTAC DegraderSMARCA2, SMARCA4Rapidly depletes BRG1 (SMARCA4) in MV411 cells at 1 µM.[6]Induces tumor growth inhibition in prostate cancer models.[1][6]
FHD-286 Allosteric InhibitorBRG1 (SMARCA4) and BRM (SMARCA2) ATPase activityPotent dual inhibitor.[9]Orally bioavailable; promotes differentiation of leukemic cells.[3][9]
BRM014 Allosteric InhibitorBRM (SMARCA2) and BRG1 (SMARCA4) ATPase activityIC50 < 5 nM for both.[10]Orally active; displays antiproliferative activity in BRG1-mutant lung tumor models.[10][11]

Key Experiments for On-Target Validation

To rigorously validate the on-target effects of this compound, a multi-faceted approach employing biochemical, cellular, and proteomic methods is recommended. A crucial component of these studies is the use of a negative control, cis-ACBI1, which is an inactive diastereomer that does not bind to VHL and therefore does not induce degradation.[6] This control helps to distinguish degradation-dependent phenotypes from other potential off-target effects of the molecule.

Western Blotting for Target Degradation

Objective: To directly quantify the dose- and time-dependent degradation of SMARCA2, SMARCA4, and PBRM1 upon this compound treatment.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis_transfer Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Plate_Cells Plate Cells Treat_Cells Treat with this compound (Dose-response & Time-course) Plate_Cells->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Quantify_Protein Quantify Protein (e.g., BCA Assay) Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Transfer Transfer to Membrane (PVDF/Nitrocellulose) SDS_PAGE->Transfer Block_Membrane Block Membrane Transfer->Block_Membrane Primary_Ab Incubate with Primary Antibody (anti-SMARCA2/4/PBRM1) Block_Membrane->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect_Signal Detect Signal (Chemiluminescence/Fluorescence) Secondary_Ab->Detect_Signal Quantify_Bands Quantify Band Intensity Detect_Signal->Quantify_Bands Normalize Normalize to Loading Control (e.g., GAPDH, β-actin) Quantify_Bands->Normalize

Figure 2. Experimental workflow for Western Blotting.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., MV-4-11) at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0-1000 nM) for a fixed time (e.g., 18 hours) or with a fixed concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 2, 4, 8, 18 hours).[8] Include vehicle (DMSO) and cis-ACBI1 as controls.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[12]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control.

Whole-Cell Proteomics for Selectivity Profiling

Objective: To assess the selectivity of this compound-mediated degradation across the entire proteome using mass spectrometry.

Detailed Protocol:

  • Sample Preparation: Treat cells (e.g., MV-4-11) with this compound (e.g., 333 nM for 8 hours), cis-ACBI1, and vehicle control in biological triplicates.[13] Lyse the cells and extract proteins.

  • Protein Digestion and Labeling: Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.[14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze them by LC-MS/MS. The mass spectrometer will fragment the peptides and the TMT reporter ions, allowing for the relative quantification of each peptide across the different conditions.

  • Data Analysis: Process the raw data using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant). Identify and quantify proteins across all samples. Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment compared to controls. The results should ideally show significant and selective downregulation of SMARCA2, SMARCA4, and PBRM1 with minimal changes in the levels of other proteins.[16]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to its target proteins in a cellular context by measuring changes in their thermal stability.

CETSA_Workflow cluster_treatment_heating Cell Treatment & Heating cluster_lysis_separation Lysis & Separation cluster_detection_analysis Detection & Analysis Treat_Cells Treat Cells with This compound or Vehicle Heat_Cells Heat Cell Suspensions (Temperature Gradient) Treat_Cells->Heat_Cells Lyse_Cells Lyse Cells (e.g., Freeze-Thaw) Heat_Cells->Lyse_Cells Separate Separate Soluble Fraction (Centrifugation) Lyse_Cells->Separate Detect_Protein Detect Soluble Protein (Western Blot, ELISA, etc.) Separate->Detect_Protein Plot_Curve Plot Melt Curve (Soluble Protein vs. Temperature) Detect_Protein->Plot_Curve

Figure 3. Experimental workflow for Cellular Thermal Shift Assay (CETSA).

Detailed Protocol:

  • Cell Treatment: Treat intact cells with this compound or vehicle control for a specified duration.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling.[17]

  • Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[18]

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other sensitive protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates that the compound binds to and stabilizes the target protein.[17]

Genetic Approaches for Target Validation

Objective: To provide orthogonal evidence that the cellular effects of this compound are mediated through its intended targets.

  • Target Knockdown/Knockout: Use CRISPR/Cas9 or shRNA to deplete SMARCA2 or SMARCA4 in a relevant cell line.[19][20] The resulting phenotype should phenocopy the effects of this compound treatment.

  • Rescue Experiments: In cells treated with this compound, ectopically express a form of the target protein that is resistant to degradation (e.g., by mutating the bromodomain to prevent this compound binding). If the cellular phenotype induced by this compound is rescued by the expression of the resistant target, it strongly supports an on-target mechanism.

  • CRISPR-based Screens: Perform a genome-wide or focused CRISPR screen in the presence of this compound to identify genes whose loss confers resistance or sensitivity to the compound.[9][21] The identification of the target genes (SMARCA2, SMARCA4) and components of the ubiquitin-proteasome pathway would provide strong evidence for the on-target mechanism of action.

By employing this comprehensive suite of validation experiments, researchers can confidently establish the on-target effects of this compound and differentiate its mechanism from other BAF complex modulators. This rigorous approach is essential for the continued development and application of targeted protein degraders in research and therapeutic settings.

References

Unveiling the Off-Target Landscape of ACBI1: A Comparative Proteomic Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the proteomic consequences of ACBI1, a potent degrader of the BAF chromatin remodeling complex ATPases SMARCA2 and SMARCA4, reveals a high degree of selectivity with minimal off-target effects. This guide provides a comparative analysis based on quantitative mass spectrometry data, offering researchers and drug development professionals a clear overview of this compound's protein knockdown profile.

This compound is a proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of its target proteins.[1] Its primary targets are SMARCA2 and SMARCA4, key components of the BAF (SWI/SNF) chromatin remodeling complex.[2][3] Additionally, this compound is known to degrade PBRM1, another member of the BAF complex.[1][2][3][4][5] Understanding the broader effects of such compounds on the cellular proteome is critical for assessing their therapeutic potential and anticipating potential toxicities.

Comparative Proteomic Analysis

To assess the selectivity of this compound, whole-cell proteomic analyses have been conducted using techniques such as multiplexed isobaric tagging mass spectrometry.[1][2][3] These studies compare the proteome of cells treated with this compound to those treated with a negative control, cis-ACBI1. cis-ACBI1 is a stereoisomer that does not bind to VHL and is therefore incapable of inducing protein degradation, allowing for the differentiation of effects stemming from target engagement versus target degradation.[1][4]

In a study using the MV-4-11 leukemia cell line, treatment with 333 nM of this compound for 8 hours resulted in the significant knockdown of SMARCA2, SMARCA4, and PBRM1.[4] Out of 6,586 quantified proteins, these three were the only ones to be significantly degraded, demonstrating the exquisite selectivity of this compound.[1][2][3] Notably, the levels of other BAF subunits, such as BCL7A and ACTL6A, remained unchanged, suggesting that the degradation effect is specific to the targeted bromodomains.[1][2][3]

The table below summarizes the key findings from a representative quantitative proteomic experiment.

ProteinFunctionFold Change (this compound vs. Control)p-valueSelectivity Status
SMARCA2 BAF complex ATPaseSignificantly Decreased< 0.05On-Target
SMARCA4 BAF complex ATPaseSignificantly Decreased< 0.05On-Target
PBRM1 BAF complex subunitSignificantly Decreased< 0.05On-Target
Other Proteins VariousNo Significant Change> 0.05High Selectivity
(6,583 quantified)

This table represents a summary of findings from proteomic studies. Actual fold changes and p-values may vary based on experimental conditions.[1][2][3][4]

While whole-cell proteomics confirms high selectivity, immunoprecipitation-mass spectrometry (IP-MS) experiments have shown that the degradation of the core ATPase subunits can lead to the dissociation of other interacting proteins from the BAF complex.[4] Subunits including ACTB, ACTL6A, BCL7A, and PHF10 were found to be co-depleted from immunopurified complexes, likely due to the loss of their interaction partners SMARCA2, SMARCA4, and PBRM1.[4]

Experimental Protocols and Workflows

The following section details the typical methodologies employed in the proteomic analysis of this compound off-targets.

Proteomic Analysis Workflow

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis A Cell Culture (e.g., MV-4-11) B Treatment (this compound vs. cis-ACBI1) A->B C Cell Lysis & Protein Extraction B->C D Protein Digestion (e.g., Trypsin) C->D E TMT Labeling D->E F Liquid Chromatography (LC) E->F G Tandem Mass Spectrometry (MS/MS) F->G H Protein Identification G->H I Protein Quantification H->I J Statistical Analysis (Fold Change, p-value) I->J G cluster_main This compound-Mediated Protein Degradation This compound This compound (PROTAC) Ternary Ternary Complex (Target:this compound:VHL) This compound->Ternary binds VHL VHL E3 Ligase VHL->Ternary binds Target Target Protein (SMARCA2/4, PBRM1) Target->Ternary binds Ub Ubiquitination Ternary->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->Target Degraded

References

A Head-to-Head Comparison: ACBI1 versus RNAi for SMARCA4 Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient knockdown of target proteins is paramount. SMARCA4, a key component of the SWI/SNF chromatin remodeling complex, has emerged as a critical target in various cancers. This guide provides an objective comparison of two prominent methods for SMARCA4 knockdown: the PROTAC degrader ACBI1 and RNA interference (RNAi).

This comparison delves into the mechanisms of action, performance data, and potential off-target effects of each modality. We present a summary of quantitative data in structured tables, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.

Mechanism of Action: Targeted Degradation vs. Transcript Silencing

This compound is a heterobifunctional degrader that co-opts the cell's natural protein disposal system. It acts as a molecular bridge, simultaneously binding to the bromodomain of SMARCA4 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of SMARCA4, marking it for degradation by the proteasome. This process results in the rapid and sustained elimination of the SMARCA4 protein.

RNA interference (RNAi) , on the other hand, operates at the post-transcriptional level. Small interfering RNAs (siRNAs) are introduced into the cell, where they are incorporated into the RNA-induced silencing complex (RISC). The siRNA guides RISC to the messenger RNA (mRNA) of SMARCA4, leading to its cleavage and subsequent degradation. This prevents the translation of the SMARCA4 mRNA into protein, effectively silencing the gene.

Quantitative Performance Comparison

FeatureThis compoundRNAi (siRNA)
Target SMARCA4 ProteinSMARCA4 mRNA
Mechanism Proteasomal DegradationmRNA Cleavage
Reported Efficacy DC50 of 11 nM in MV-4-11 cells[1]Significant reduction in cell viability at 72h post-transfection[2]
Known Off-Targets SMARCA2 (DC50: 6 nM), PBRM1 (DC50: 32 nM)[1][3]Sequence-dependent, potential for numerous off-target transcripts[4]
Selectivity High selectivity for SMARCA2/4 and PBRM1 confirmed by proteomics[1][5][6]Variable; can be mitigated by careful design and chemical modifications
Mode of Action Catalytic, sub-stoichiometricStoichiometric, requires continuous presence of siRNA
Reversibility Reversible upon withdrawal of the compoundTransient, duration depends on siRNA stability and cell division

Experimental Protocols

This compound-Mediated Degradation of SMARCA4

Objective: To determine the efficacy of this compound in degrading SMARCA4 protein in a selected cell line.

Materials:

  • Cell line of interest (e.g., MV-4-11)

  • This compound (and cis-ACBI1 as a negative control)

  • Complete cell culture medium

  • DMSO (for stock solution preparation)

  • Multi-well cell culture plates

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies, etc.)

  • Proteasome inhibitor (e.g., MG132) as a control

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound and cis-ACBI1 in DMSO. Serially dilute the compounds in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of this compound or cis-ACBI1. Include a DMSO-only vehicle control. For mechanism validation, pre-treat a set of cells with a proteasome inhibitor before adding this compound.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 12, 24 hours).

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them using an appropriate lysis buffer.

  • Western Blotting: Determine the protein concentration of the lysates. Perform SDS-PAGE and Western blotting using primary antibodies against SMARCA4 and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: Quantify the band intensities to determine the percentage of SMARCA4 degradation relative to the vehicle control. Calculate the DC50 value (the concentration at which 50% of the protein is degraded).

siRNA-Mediated Knockdown of SMARCA4

Objective: To assess the efficiency of siRNA in knocking down SMARCA4 expression and its effect on cell viability.

Materials:

  • Cell line of interest

  • siRNA targeting SMARCA4 (and a non-targeting control siRNA)

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM or other serum-free medium

  • Complete cell culture medium

  • Multi-well cell culture plates

  • Reagents for qRT-PCR (RNA extraction kit, reverse transcriptase, qPCR master mix, primers for SMARCA4 and a housekeeping gene)

  • Reagents for cell viability assay (e.g., CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates the day before transfection to reach 30-50% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • Dilute the SMARCA4 siRNA and non-targeting control siRNA in a serum-free medium.

    • In a separate tube, dilute the transfection reagent in a serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.

  • Transfection: Add the transfection complexes to the cells in a complete medium.

  • Incubation: Incubate the cells for 48-72 hours.

  • Assessment of Knockdown Efficiency (qRT-PCR):

    • Extract total RNA from the cells.

    • Perform reverse transcription to synthesize cDNA.

    • Perform qPCR to quantify the relative expression of SMARCA4 mRNA, normalized to a housekeeping gene.

  • Assessment of Phenotypic Effect (Cell Viability):

    • Perform a cell viability assay according to the manufacturer's instructions to measure the effect of SMARCA4 knockdown on cell proliferation.

  • Data Analysis: Calculate the percentage of SMARCA4 mRNA knockdown compared to the non-targeting control. Analyze the cell viability data to determine the phenotypic consequences of the knockdown.

Visualizing the Mechanisms and Workflows

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

G cluster_this compound This compound Signaling Pathway This compound This compound Ternary_Complex Ternary Complex (SMARCA4-ACBI1-VHL) This compound->Ternary_Complex SMARCA4 SMARCA4 SMARCA4->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_SMARCA4 Ubiquitinated SMARCA4 Ternary_Complex->Ub_SMARCA4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_SMARCA4 Proteasome Proteasome Ub_SMARCA4->Proteasome Degradation Degraded SMARCA4 Proteasome->Degradation

Caption: this compound-mediated degradation of SMARCA4.

G cluster_RNAi RNAi Experimental Workflow siRNA SMARCA4 siRNA Transfection Transfection siRNA->Transfection Cell Target Cell Transfection->Cell RISC_loading RISC Loading Cell->RISC_loading RISC Activated RISC RISC_loading->RISC Cleavage mRNA Cleavage RISC->Cleavage SMARCA4_mRNA SMARCA4 mRNA SMARCA4_mRNA->Cleavage No_Protein Reduced SMARCA4 Protein Cleavage->No_Protein

References

Specificity Assessment of ACBI1 Degrader: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of the ACBI1 degrader against other alternative degraders targeting similar proteins. The information presented is based on available experimental data to assist researchers in making informed decisions for their drug development projects.

Introduction to this compound

This compound is a potent proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of several key proteins involved in chromatin remodeling.[1][2][3][4][5][6][7] Specifically, this compound targets the BAF (SWI/SNF) complex ATPase subunits SMARCA2 and SMARCA4, as well as the polybromo-associated BAF (PBAF) complex member PBRM1.[1][3][4][5][6][8][9][10] The degradation of these proteins has been shown to induce anti-proliferative effects and apoptosis in cancer cells, making this compound a valuable tool for cancer research and a potential therapeutic agent.[1][2][8][9]

Mechanism of Action of this compound

The following diagram illustrates the mechanism of action of this compound, a bifunctional molecule that brings a target protein and an E3 ligase into proximity to trigger the ubiquitination and subsequent proteasomal degradation of the target.

This compound Mechanism of Action This compound This compound Ternary_Complex Ternary Complex (Target-ACBI1-VHL) This compound->Ternary_Complex Target Target Protein (SMARCA2/4, PBRM1) Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Degradation Signal Degradation Target Protein Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

Caption: this compound-mediated protein degradation pathway.

Specificity of this compound

The specificity of a PROTAC degrader is a critical parameter, as off-target degradation can lead to unintended cellular effects and toxicity. This compound has been reported to be a highly selective degrader of SMARCA2, SMARCA4, and PBRM1.[5][11]

To experimentally validate the specificity of this compound, a non-degrading control compound, cis-ACBI1 , is utilized. In cis-ACBI1, the hydroxyproline residue on the VHL-binding motif is in the cis-conformation, which prevents its binding to VHL.[4][5] Consequently, cis-ACBI1 cannot form a stable ternary complex and induce the degradation of target proteins.[4][5] This control is essential to differentiate between the effects of target degradation and other potential off-target effects of the molecule.[12]

Quantitative Comparison of this compound Activity

The following table summarizes the degradation potency (DC50) of this compound for its primary targets in MV-4-11 cells.

Target ProteinDC50 (nM) in MV-4-11 cells
SMARCA26
SMARCA411
PBRM132

Data sourced from multiple references.[1][2][3][6][8][9][10]

Comparison with Alternative Degraders

Several other degraders targeting SMARCA2, SMARCA4, and/or PBRM1 have been developed. This section provides a comparison of this compound with some of these alternatives.

DegraderTarget(s)Key Features
This compound SMARCA2, SMARCA4, PBRM1Potent dual degrader of SMARCA2/4 with additional activity against PBRM1.[1][3][4][5][6][9][10]
ACBI2 SMARCA2 > SMARCA4Orally bioavailable and shows preference for SMARCA2 degradation over SMARCA4.[10][13]
A947 SMARCA2 > SMARCA4Highly potent and selective for SMARCA2 degradation.[13]
PRT004 SMARCA2Selective SMARCA2 degrader.[14]
YDR1 / YD54 SMARCA2Orally bioavailable SMARCA2 degraders.[15]

Experimental Protocols for Specificity Assessment

The gold standard for assessing the specificity of a degrader is through unbiased, proteome-wide analysis using mass spectrometry.

Proteomics-Based Specificity Workflow

The following diagram outlines a typical workflow for assessing degrader specificity using mass spectrometry.

Proteomics Workflow for Specificity Assessment cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Cell_Culture 1. Cell Culture Treatment 2. Treat with Degrader (e.g., this compound) and Control (e.g., cis-ACBI1, DMSO) Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Digestion 4. Protein Digestion (e.g., with Trypsin) Lysis->Digestion Labeling 5. Peptide Labeling (e.g., TMT, iTRAQ) (Optional, for multiplexing) Digestion->Labeling LC_MS 6. LC-MS/MS Analysis Labeling->LC_MS Identification 7. Protein Identification LC_MS->Identification Quantification 8. Protein Quantification Identification->Quantification Analysis 9. Statistical Analysis & Volcano Plot Generation Quantification->Analysis

Caption: A generalized workflow for proteomic analysis of degrader specificity.

Detailed Methodologies

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., MV-4-11 for this compound) to a suitable confluency.

  • Treat cells with the degrader (e.g., this compound), a negative control (e.g., cis-ACBI1), and a vehicle control (e.g., DMSO) at desired concentrations and for a specific duration (e.g., 18 hours).[12]

2. Cell Lysis and Protein Extraction:

  • Harvest the cells and lyse them in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.

  • Quantify the protein concentration using a standard method like the BCA assay.

3. Protein Digestion:

  • Reduce and alkylate the protein extracts.

  • Digest the proteins into peptides using a protease, typically trypsin.

4. Peptide Labeling (for multiplexed analysis):

  • For quantitative proteomics using methods like Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), label the peptides from each condition with a different isobaric tag.

  • Combine the labeled peptide samples.

5. LC-MS/MS Analysis:

  • Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The peptides are separated by chromatography and then fragmented in the mass spectrometer to determine their sequence and abundance.

6. Data Analysis:

  • Use specialized software to search the acquired MS/MS spectra against a protein database to identify the proteins present in the sample.

  • Quantify the relative abundance of each identified protein across the different treatment conditions. For label-free quantification, this is based on the signal intensity of the peptides. For labeled methods, it is based on the intensity of the reporter ions from the isobaric tags.

  • Perform statistical analysis to identify proteins that show a significant change in abundance upon treatment with the degrader compared to the controls.

  • Visualize the results using a volcano plot, which plots the fold change in protein abundance against the statistical significance. This allows for the easy identification of significantly degraded proteins.[16]

Conclusion

This compound is a potent and highly selective degrader of SMARCA2, SMARCA4, and PBRM1. Its specificity has been rigorously assessed using proteomic methods and validated through the use of the inactive control, cis-ACBI1. While this compound is a powerful tool for studying the roles of its target proteins and a potential therapeutic candidate, a range of alternative degraders with different selectivity profiles, such as the more SMARCA2-selective ACBI2 and A947, are also available. The choice of degrader will depend on the specific research question and the desired target profile. The experimental protocols outlined in this guide provide a framework for researchers to independently assess the specificity of these and other novel degraders.

References

ACBI1 vs. Bromodomain Inhibitors: A Comparative Guide to Efficacy and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of epigenetic cancer therapies, molecules targeting chromatin remodeling and transcriptional regulation have emerged as promising avenues for drug development. This guide provides a detailed comparison of ACBI1, a Proteolysis Targeting Chimera (PROTAC) degrader, with traditional bromodomain and extra-terminal (BET) inhibitors, focusing on their efficacy, mechanisms of action, and the experimental data supporting their use. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these different therapeutic modalities.

Executive Summary

This compound operates through a distinct mechanism of action compared to classical bromodomain inhibitors. As a PROTAC, this compound induces the degradation of its target proteins—SMARCA2, SMARCA4, and PBRM1—which are core components of the BAF chromatin remodeling complex.[1][2][3] In contrast, bromodomain inhibitors such as JQ1, OTX015, and ABBV-075 function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, and BRD4), thereby inhibiting their ability to recognize acetylated histones and regulate gene transcription. This fundamental difference between targeted protein degradation and inhibition leads to distinct biological outcomes and efficacy profiles. While direct head-to-head comparative studies are limited, this guide consolidates available data to facilitate an informed understanding of their relative strengths and applications.

Data Presentation: Quantitative Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and selected bromodomain inhibitors. It is crucial to note that the data for bromodomain inhibitors are compiled from various studies and were not generated in direct comparison with this compound. Therefore, these tables should be interpreted with caution, considering the potential for variability due to different experimental conditions.

Table 1: this compound Degradation and Anti-Proliferative Efficacy

CompoundTargetAssay TypeCell LineDC50 (nM)IC50 (nM)Reference
This compound SMARCA2DegradationMV-4-116-[1][2]
SMARCA4DegradationMV-4-1111-[1][2]
PBRM1DegradationMV-4-1132-[1][2]
SMARCA2DegradationNCI-H15683.3-[4]
PBRM1DegradationNCI-H156815.6-[4]
-Anti-proliferationMV-4-11-28[1]
-Anti-proliferationSK-MEL-5-77[1]
-Anti-proliferationNCI-H1568-68[1]

Table 2: Bromodomain Inhibitor Anti-Proliferative Efficacy

CompoundTargetCell LineIC50 (nM)Reference
JQ1 BET proteinsKasumi-1 (AML)~125-250[5]
LNCaP-AR (Prostate)~65[6]
OTX015 BET proteinsLNCaP-AR (Prostate)~65[6]
Kasumi (AML)Synergistic with Azacitidine
ABBV-075 BET proteinsHematologic MalignanciesBroad anti-proliferative activity[7][8]
AML (patient-derived)Synergistic with Venetoclax[9]

Disclaimer: The IC50 values for bromodomain inhibitors are from studies that did not include this compound as a comparator. Direct comparison of potency should be made with caution.

Mechanism of Action

The fundamental difference between this compound and bromodomain inhibitors lies in their mode of action at the molecular level.

This compound: Targeted Protein Degradation

This compound is a bifunctional molecule that links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a ligand that binds to the bromodomains of SMARCA2, SMARCA4, and PBRM1.[2] This ternary complex formation brings the target proteins into proximity with the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome. This event-driven, catalytic mechanism can lead to a profound and sustained depletion of the target proteins.

Bromodomain Inhibitors: Competitive Inhibition

Bromodomain inhibitors are small molecules that mimic acetylated lysine residues and bind to the bromodomains of BET proteins. This competitive binding prevents BET proteins from associating with acetylated histones at gene promoters and enhancers, thereby inhibiting the transcription of target genes, including the key oncogene MYC.[10] This is an occupancy-driven mechanism that requires sustained drug exposure to maintain target inhibition.

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms and experimental approaches, the following diagrams are provided in DOT language for Graphviz.

ACBI1_Mechanism cluster_0 This compound Action This compound This compound Ternary Ternary Complex (Target-ACBI1-VHL) This compound->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds Target SMARCA2/4 PBRM1 Target->Ternary Binds Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Leads to

Caption: Mechanism of action for this compound PROTAC degrader.

BETi_Mechanism cluster_1 Bromodomain Inhibitor Action BETi Bromodomain Inhibitor (e.g., JQ1) BET BET Protein (BRD4) BETi->BET Binds & Inhibits Inhibition Transcriptional Repression BETi->Inhibition Results in Histone Acetylated Histone BET->Histone Binding Blocked Transcription Oncogene Transcription (e.g., MYC) BET->Transcription Co-activates Histone->Transcription Promotes

Caption: Mechanism of action for BET bromodomain inhibitors.

Experimental_Workflow cluster_2 Comparative Efficacy Workflow start Cancer Cell Lines (e.g., AML, SMARCA4-mutant) treatment Treatment with This compound or Bromodomain Inhibitor start->treatment viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability degradation Protein Degradation/Expression (Western Blot / Mass Spec) treatment->degradation gene_exp Gene Expression Analysis (qRT-PCR / RNA-seq) treatment->gene_exp data Data Analysis (IC50 / DC50 Calculation) viability->data degradation->data gene_exp->data

Caption: General experimental workflow for comparing efficacy.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are generalized protocols for key assays used to evaluate the efficacy of this compound and bromodomain inhibitors.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay quantifies cell viability by measuring ATP levels, which are indicative of metabolically active cells.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or a bromodomain inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, lyse the cells, and measure the luminescent signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using non-linear regression analysis.

Protein Degradation/Expression Analysis (Western Blot)

This technique is used to detect and quantify the levels of specific proteins following compound treatment.

  • Cell Treatment: Treat cells with this compound or a bromodomain inhibitor at various concentrations and for different durations.

  • Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against the target proteins (e.g., SMARCA2, SMARCA4, BRD4, c-MYC) and a loading control (e.g., GAPDH, β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry Analysis: Quantify the band intensities to determine the extent of protein degradation or changes in expression. For degraders, calculate DC50 values.

Gene Expression Analysis (qRT-PCR)

This method is used to measure changes in the mRNA levels of target genes.

  • Cell Treatment and RNA Extraction: Treat cells with the compounds as described above and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Quantitative PCR: Perform real-time PCR using gene-specific primers for target genes (e.g., MYC) and a housekeeping gene for normalization (e.g., GAPDH).

  • Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

Conclusion

This compound and bromodomain inhibitors represent two distinct and powerful strategies for targeting epigenetic regulators in cancer. This compound, as a PROTAC degrader, offers the potential for a more profound and sustained downstream effect due to the physical elimination of its target proteins. This catalytic mechanism may also allow for efficacy at lower concentrations compared to occupancy-driven inhibitors. Bromodomain inhibitors, with a longer history of development, have demonstrated clinical activity and provide a valuable therapeutic option for cancers dependent on BET protein function.

The choice between these modalities will likely depend on the specific cancer context, the dependency on the target proteins, and the potential for acquired resistance. The development of resistance to bromodomain inhibitors could potentially be overcome by degraders like this compound, which eliminate the target protein entirely. Further direct comparative studies are warranted to fully elucidate the relative advantages of each approach in specific disease models and to guide their clinical development.

References

A Head-to-Head Comparison of BAF Complex PROTACs: ACBI1, AU-15330, and CFT8634

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful modality to address previously "undruggable" targets. This guide provides a detailed head-to-head comparison of three prominent PROTACs targeting subunits of the SWI/SNF (BAF) chromatin remodeling complex: ACBI1, AU-15330, and CFT8634. The BAF complex is a critical regulator of gene expression, and its subunits are frequently mutated in a variety of cancers, making it a prime target for therapeutic intervention.

This guide will delve into the mechanisms of action, target specificities, and cellular activities of these three PROTACs, supported by experimental data. We will present quantitative data in clearly structured tables, provide detailed experimental protocols for key assays, and utilize visualizations to illustrate complex biological pathways and experimental workflows.

PROTAC Profiles: An Overview

FeatureThis compoundAU-15330CFT8634
Target(s) SMARCA2, SMARCA4, PBRM1SMARCA2, SMARCA4, PBRM1BRD9
E3 Ligase Recruited von Hippel-Lindau (VHL)von Hippel-Lindau (VHL)Cereblon (CRBN)
Primary Therapeutic Area(s) of Investigation Cancer (e.g., Acute Myeloid Leukemia, SMARCA4-mutant cancers)Cancer (e.g., Prostate Cancer)Cancer (e.g., Synovial Sarcoma, SMARCB1-null tumors, Multiple Myeloma)
Key Differentiator Well-characterized tool compound with a readily available inactive epimer (cis-ACBI1) for robust control experiments.Orally bioavailable PROTAC demonstrating in vivo efficacy in prostate cancer models.Targets a different subunit of the BAF complex (BRD9) and is currently in clinical trials.[1][2]

Quantitative Comparison of In Vitro Activity

The following tables summarize the degradation potency (DC50) and anti-proliferative activity (IC50) of this compound, AU-15330, and CFT8634 in various cancer cell lines.

Degradation Potency (DC50)
PROTACCell LineTargetDC50 (nM)Reference
This compound MV-4-11SMARCA26[3]
MV-4-11SMARCA411[3]
MV-4-11PBRM132[3]
NCI-H1568SMARCA23.3[4]
NCI-H1568PBRM115.6[4]
AU-15330 VCaPSMARCA4, PBRM1Comparable to this compound[5][6]
CFT8634 HSSYIIBRD92.7
Synovial Sarcoma & Malignant Rhabdoid Tumor Cell LinesBRD92.7[7]
Anti-proliferative Activity (IC50)
PROTACCell LineIC50 (nM)Reference
This compound MV-4-1129[3]
NCI-H156868[3]
AU-15330 VCaP< 100[5]
22Rv1< 100[5]
LNCaP> 100[5]
PC-3> 100[5]
CFT8634 RPMI-8226 (Multiple Myeloma)LCC < 10 nM[8]
NCI-H929 (Multiple Myeloma)LCC > 100 nM[8]
MM.1S (Multiple Myeloma)LCC > 100 nM[8]

LCC: Lowest Cytotoxic Concentration, a measure of anti-proliferative activity.

Mechanism of Action: A Visual Guide

The following diagrams illustrate the mechanism of action for each PROTAC, depicting how they hijack the cell's ubiquitin-proteasome system to induce targeted protein degradation.

ACBI1_AU15330_Mechanism cluster_ACBI1_AU15330 This compound & AU-15330 Mechanism This compound This compound / AU-15330 Ternary Ternary Complex (Target-PROTAC-VHL) This compound->Ternary VHL VHL E3 Ligase VHL->Ternary Target SMARCA2 / SMARCA4 PBRM1 Target->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Mechanism of this compound and AU-15330

CFT8634_Mechanism cluster_CFT8634 CFT8634 Mechanism CFT8634 CFT8634 Ternary Ternary Complex (Target-PROTAC-CRBN) CFT8634->Ternary CRBN CRBN E3 Ligase CRBN->Ternary Target BRD9 Target->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degradation Degradation Proteasome->Degradation

Mechanism of CFT8634

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on standard laboratory practices and information gathered from relevant publications.

Western Blotting for Protein Degradation

This protocol is used to determine the degradation of target proteins (SMARCA2, SMARCA4, PBRM1, or BRD9) following PROTAC treatment.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Treatment: - Seed cells in 6-well plates. - Treat with varying concentrations of PROTAC for a specified time (e.g., 4-24 hours). B 2. Cell Lysis: - Wash cells with ice-cold PBS. - Lyse cells in RIPA buffer with protease inhibitors. A->B C 3. Protein Quantification: - Determine protein concentration using a BCA or Bradford assay. B->C D 4. SDS-PAGE: - Denature protein lysates. - Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer: - Transfer separated proteins to a PVDF or nitrocellulose membrane. D->E F 6. Immunoblotting: - Block membrane with 5% non-fat milk or BSA. - Incubate with primary antibody overnight at 4°C. - Incubate with HRP-conjugated secondary antibody. E->F G 7. Detection: - Visualize protein bands using an ECL substrate and an imaging system. F->G

Western Blotting Workflow

Reagents and Materials:

  • Cell Lines: MV-4-11, NCI-H1568, VCaP, or other relevant cancer cell lines.

  • PROTACs: this compound, AU-15330, CFT8634, and respective negative controls (e.g., cis-ACBI1).

  • Antibodies:

    • Primary antibodies against SMARCA2, SMARCA4, PBRM1, BRD9, and a loading control (e.g., GAPDH, β-actin, or Vinculin).

    • HRP-conjugated secondary antibodies.

  • Buffers and Reagents: PBS, RIPA lysis buffer, protease inhibitors, BCA or Bradford protein assay reagents, Laemmli sample buffer, SDS-PAGE gels, transfer buffer, TBST, blocking buffer (5% non-fat milk or BSA in TBST), ECL substrate.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-response of the respective PROTAC or vehicle control for the desired time period (e.g., 4, 8, 18, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Normalize protein concentrations and prepare lysates with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. After washing with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation.

Cell Viability Assay

This protocol is used to determine the effect of PROTACs on cell proliferation and viability (IC50).

Reagents and Materials:

  • Cell Lines: As described for Western Blotting.

  • PROTACs: this compound, AU-15330, CFT8634.

  • Assay Kits: CellTiter-Glo® Luminescent Cell Viability Assay (Promega), alamarBlue™ Cell Viability Reagent (Thermo Fisher Scientific), or Cell Counting Kit-8 (CCK-8).

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 72 hours or longer for anti-proliferative effects).

  • Viability Measurement:

    • CellTiter-Glo®: Add the reagent to each well, incubate, and measure luminescence.

    • alamarBlue™ or CCK-8: Add the reagent to each well, incubate for 1-4 hours, and measure the absorbance or fluorescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Proteomics Analysis for Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of PROTACs across the entire proteome.

Proteomics_Workflow cluster_workflow Proteomics Workflow A 1. Cell Treatment: - Treat cells with PROTAC or vehicle control. B 2. Protein Extraction & Digestion: - Lyse cells and extract proteins. - Digest proteins into peptides (e.g., with trypsin). A->B C 3. Peptide Labeling (Optional): - Label peptides with isotopic tags (e.g., TMT or iTRAQ) for multiplexed analysis. B->C D 4. LC-MS/MS Analysis: - Separate peptides by liquid chromatography. - Analyze peptides by tandem mass spectrometry. C->D E 5. Data Analysis: - Identify and quantify proteins. - Determine differentially expressed proteins between treated and control samples. D->E

Proteomics Workflow

Procedure:

  • Sample Preparation: Treat cells with the PROTAC of interest or a vehicle control for a defined period (e.g., 8 hours). Harvest the cells, lyse them, and extract the proteins.

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment. This will reveal the on-target degradation and any potential off-target effects.

Conclusion

This compound, AU-15330, and CFT8634 represent significant advancements in the development of PROTACs targeting the BAF chromatin remodeling complex. This compound serves as a valuable and well-characterized tool compound for studying the consequences of SMARCA2/4 and PBRM1 degradation. AU-15330 demonstrates the potential for oral bioavailability and in vivo efficacy for this class of degraders. CFT8634 expands the targeting landscape to another critical BAF subunit, BRD9, and has shown promising clinical activity.

The choice of which PROTAC to use will depend on the specific research question and experimental context. For researchers investigating the fundamental roles of the ATPase subunits of the BAF complex, this compound and its inactive control are excellent choices. For those focused on preclinical and clinical development, particularly in prostate cancer, AU-15330 is a highly relevant molecule. For studies on the non-canonical BAF complex and its role in diseases like synovial sarcoma, CFT8634 is the leading clinical candidate. This guide provides a comprehensive resource to aid researchers in making informed decisions and designing rigorous experiments in the exciting and rapidly advancing field of targeted protein degradation.

References

A Comparative Guide to Validating ACBI1-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating novel cancer therapeutics, understanding the mechanism and efficacy of apoptosis-inducing agents is paramount. This guide provides a comprehensive comparison of ACBI1, a targeted protein degrader, with established apoptosis inducers: Doxorubicin, Staurosporine, and TRAIL. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams of the underlying signaling pathways.

This compound: A PROTAC Approach to Inducing Apoptosis

This compound is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of SMARCA2, SMARCA4, and PBRM1, essential subunits of the BAF/PBAF chromatin remodeling complexes.[1][2][3][4] By recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to these target proteins, this compound marks them for proteasomal degradation.[2][5] The depletion of these key chromatin remodelers in cancer cells leads to cell cycle arrest and ultimately, apoptosis.[1][6] This targeted degradation strategy offers a novel therapeutic avenue for cancers dependent on the BAF complex.[3][4]

Comparative Analysis of Apoptosis Induction

To objectively evaluate the apoptotic potential of this compound, we compare it with three well-characterized apoptosis-inducing agents: Doxorubicin, a topoisomerase II inhibitor; Staurosporine, a broad-spectrum protein kinase inhibitor; and TRAIL (TNF-related apoptosis-inducing ligand), a death receptor agonist.

Quantitative Comparison of Apoptotic Efficacy

The following tables summarize the half-maximal inhibitory concentration (IC50) for cell proliferation and the half-maximal degradation concentration (DC50) for this compound, providing a benchmark for its potency. Comparative data for Doxorubicin, Staurosporine, and TRAIL are also presented to contextualize their apoptotic efficacy across various cancer cell lines.

Table 1: this compound Potency in Cancer Cell Lines

Cell LineCancer TypeTargetDC50 (nM)IC50 (nM)
MV-4-11Acute Myeloid LeukemiaSMARCA26[7][8][9]29[10]
SMARCA411[7][8][9]
PBRM132[7][8][9]
NCI-H1568Non-Small Cell Lung CancerSMARCA23.3[8]68[5]
PBRM115.6[8]
SK-MEL-5Melanoma--77[10]

Table 2: Comparative Efficacy of Apoptosis-Inducing Agents

AgentCell LineCancer TypeParameterValue
This compound SK-MEL-5MelanomaApoptosis InductionComparable to 1 µM Doxorubicin[11]
Doxorubicin MCF-7Breast CancerIC501 µM[2]
MDA-MB-231Breast CancerIC501 µM[2]
HCT116Colon CancerIC5024.30 µg/ml[3]
Hep-G2Hepatocellular CarcinomaIC5014.72 µg/ml[3]
PC3Prostate CancerIC502.64 µg/ml[3]
Staurosporine SH-SY5YNeuroblastomaEC50100 nM[4]
NB69NeuroblastomaEC50100 nM[4]
IMR-5NeuroblastomaEC50100 nM[4]
IMR-32NeuroblastomaEC50100 nM[4]
KBOral CarcinomaIC50~100 nM[12]
TRAIL MDA-MB-231Breast CancerEC50Varies[1]
Colo-205Colon CancerEC50Varies[1]

Signaling Pathways of Apoptosis Induction

The mechanisms by which these compounds induce apoptosis are distinct, involving different cellular signaling cascades.

This compound-Induced Apoptosis Pathway

This compound initiates apoptosis through the targeted degradation of SMARCA2/4 and PBRM1. The depletion of these chromatin remodeling proteins is thought to alter gene expression profiles, leading to cell cycle arrest and the activation of the intrinsic apoptotic pathway. While the precise downstream effectors are still under investigation, it is hypothesized that the cellular stress caused by the loss of BAF complex integrity triggers the mitochondrial-mediated apoptosis cascade.

ACBI1_Apoptosis_Pathway This compound-Induced Apoptosis Signaling Pathway This compound This compound VHL VHL E3 Ligase This compound->VHL Recruits SMARCA2_4 SMARCA2/4 & PBRM1 This compound->SMARCA2_4 Binds VHL->SMARCA2_4 Ubiquitination Proteasome Proteasome SMARCA2_4->Proteasome Targeted for Degradation Degradation Degradation of SMARCA2/4 & PBRM1 Proteasome->Degradation Chromatin Altered Chromatin Remodeling Degradation->Chromatin Gene_Expression Aberrant Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound-induced apoptosis pathway.

Alternative Apoptosis Signaling Pathways

Doxorubicin, Staurosporine, and TRAIL induce apoptosis through well-established, distinct pathways.

Alternative_Apoptosis_Pathways Alternative Apoptosis Signaling Pathways cluster_Doxorubicin Doxorubicin Pathway cluster_Staurosporine Staurosporine Pathway cluster_TRAIL TRAIL Pathway Doxorubicin Doxorubicin TopoII Topoisomerase II Doxorubicin->TopoII Inhibits DNA_Damage DNA Damage TopoII->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax/Bcl-2 Ratio ↑ p53->Bax Mitochondria_D Mitochondrial Dysfunction Bax->Mitochondria_D Caspase9_D Caspase-9 Mitochondria_D->Caspase9_D Caspase3_D Caspase-3 Caspase9_D->Caspase3_D Apoptosis_D Apoptosis Caspase3_D->Apoptosis_D Staurosporine Staurosporine PKC Protein Kinases Staurosporine->PKC Inhibits Bcl2_family Bcl-2 Family Modulation PKC->Bcl2_family Mitochondria_S Mitochondrial Permeability Bcl2_family->Mitochondria_S Cytochrome_c Cytochrome c Release Mitochondria_S->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9_S Caspase-9 Apaf1->Caspase9_S Caspase3_S Caspase-3 Caspase9_S->Caspase3_S Apoptosis_S Apoptosis Caspase3_S->Apoptosis_S TRAIL TRAIL Death_Receptor TRAIL-R1/R2 TRAIL->Death_Receptor Binds DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Caspase3_T Caspase-3 Caspase8->Caspase3_T Apoptosis_T Apoptosis Caspase3_T->Apoptosis_T

Caption: Apoptosis pathways of alternative agents.

Experimental Protocols for Apoptosis Validation

Accurate validation of apoptosis is crucial. Below are detailed protocols for key assays to quantify and confirm apoptosis induced by this compound and other agents.

Experimental Workflow: A Comparative Overview

The following diagram illustrates a typical workflow for comparing the apoptotic effects of different compounds.

Experimental_Workflow Comparative Apoptosis Assay Workflow cluster_assays Apoptosis Assays start Seed Cancer Cells treatment Treat with: - this compound - Doxorubicin - Staurosporine - TRAIL - Vehicle Control start->treatment incubation Incubate for Defined Time Points treatment->incubation harvest Harvest Cells incubation->harvest annexin_v Annexin V/PI Staining (Flow Cytometry) harvest->annexin_v caspase_assay Caspase-3/7 Activity Assay (Luminescence/Fluorometry) harvest->caspase_assay western_blot Western Blot for Cleaved PARP harvest->western_blot data_analysis Data Analysis and Comparison annexin_v->data_analysis caspase_assay->data_analysis western_blot->data_analysis

References

ACBI1: A Comparative Guide to Bromodomain Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ACBI1 is a potent and selective proteolysis-targeting chimera (PROTAC) that induces the degradation of the bromodomain-containing proteins SMARCA2, SMARCA4, and PBRM1. Understanding the cross-reactivity of this chemical probe is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. This guide provides a comparative analysis of this compound's selectivity, supported by experimental data, detailed methodologies, and relevant signaling pathway information.

Quantitative Selectivity Analysis of this compound

The selectivity of this compound has been primarily assessed through advanced proteomic techniques, which allow for an unbiased, global view of protein degradation within a cell. The data consistently demonstrates a high degree of selectivity for its intended targets.

Proteomics-Based Selectivity Profile

Mass spectrometry-based proteomics studies have been instrumental in defining the selectivity of this compound. In these experiments, cells are treated with this compound, and the subsequent changes in the entire proteome are quantified.

Table 1: Summary of Proteomic Selectivity Data for this compound

Cell LineAssay TypeNumber of Proteins QuantifiedKey FindingsReference
MV-4-11Multiplexed Isobaric Tagging Mass Spectrometry6,586Only SMARCA2, SMARCA4, and PBRM1 were significantly degraded. Levels of other BAF sub-units remained unchanged.[1]
Kelly CellsLabel-Free Quantification (diaPASEF)7,742Only SMARCA2 and SMARCA4 were found to be significantly downregulated.[1]
MV-4-11Tandem Mass Tag (TMT) Mass Spectrometry>6,500Significant knockdown of SMARCA2, SMARCA4, and PBRM1 with minimal downregulation of other proteins.
Hela CellsQuantitative Ubiquitination Profiling12,569 ubiquitinated sitesSignificant changes in ubiquitination levels were observed on SMARCA2.[2]

These results strongly indicate that at concentrations effective for target degradation, this compound does not cause widespread off-target protein degradation, highlighting its high selectivity at the proteome level.[1]

Experimental Methodologies

To assess the cross-reactivity of a chemical probe like this compound, various in vitro and in-cell assays can be employed. A common and robust method is the competitive binding assay, which measures the ability of the test compound to displace a known fluorescent ligand from a panel of bromodomains.

Representative Experimental Protocol: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Competitive Binding Assay

This protocol provides a general framework for assessing the binding of this compound to a panel of bromodomains.

Objective: To determine the binding affinity (IC50) of this compound for a panel of bromodomain-containing proteins.

Materials:

  • Recombinant bromodomain proteins (e.g., BRD4, CREBBP, etc.) with a suitable tag (e.g., His, GST).

  • Biotinylated histone peptide ligand specific for the bromodomain being tested.

  • Europium (Eu3+) chelate-labeled anti-tag antibody (e.g., anti-His, anti-GST) as the donor fluorophore.

  • Streptavidin-conjugated fluorophore (e.g., APC, d2) as the acceptor.

  • This compound and control compounds.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

  • 384-well, low-volume, non-binding surface plates.

  • TR-FRET compatible plate reader.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and control compounds in assay buffer.

  • Reagent Preparation:

    • Dilute the tagged bromodomain protein and the biotinylated histone peptide in assay buffer to their optimal concentrations (determined through initial titration experiments).

    • Prepare a detection mix containing the Eu3+-labeled antibody and the streptavidin-conjugated acceptor fluorophore in assay buffer.

  • Assay Assembly:

    • Add a small volume of the serially diluted compounds to the wells of the 384-well plate.

    • Add the bromodomain protein and biotinylated peptide mixture to the wells.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.

    • Add the detection mix to the wells.

    • Incubate at room temperature for another defined period (e.g., 60 minutes) in the dark.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Europium) and ~665 nm (acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the fluorescent ligand binding.

Experimental Workflow for Cross-Reactivity Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound & Controls) Assay_Assembly Assay Plate Assembly Compound_Prep->Assay_Assembly Reagent_Prep Reagent Preparation (Bromodomains, Ligands, Antibodies) Reagent_Prep->Assay_Assembly Incubation Incubation Assay_Assembly->Incubation Data_Acquisition TR-FRET Reading Incubation->Data_Acquisition Data_Processing Calculate TR-FRET Ratio Data_Acquisition->Data_Processing IC50_Determination IC50 Curve Fitting Data_Processing->IC50_Determination Selectivity_Profile Generate Selectivity Profile IC50_Determination->Selectivity_Profile

Workflow for TR-FRET based cross-reactivity screening.

BRPF1 Signaling Pathway

This compound's target, PBRM1, is a component of the PBAF chromatin remodeling complex. The BRPF (Bromodomain and PHD Finger-containing) proteins, including BRPF1, are key components of other chromatin-modifying complexes, such as the MOZ/MORF histone acetyltransferase (HAT) complexes. These complexes play a crucial role in regulating gene expression through histone acetylation. Understanding this pathway provides context for the biological consequences of engaging bromodomain-containing proteins.

BRPF1_Signaling_Pathway cluster_complex MOZ/MORF HAT Complex cluster_chromatin Chromatin Regulation cluster_transcription Transcriptional Regulation cluster_cellular_processes Cellular Processes BRPF1 BRPF1 MOZ_MORF MOZ/MORF (KAT6A/B) BRPF1->MOZ_MORF Binds & Activates ING5 ING5 BRPF1->ING5 EAF6 EAF6 BRPF1->EAF6 Histones Histones (H3, H4) MOZ_MORF->Histones Catalyzes Acetylation Histone Acetylation (e.g., H3K14ac, H3K23ac) Histones->Acetylation Chromatin_Remodeling Chromatin Remodeling Acetylation->Chromatin_Remodeling Gene_Expression Target Gene Expression (e.g., HOX genes) Chromatin_Remodeling->Gene_Expression Alters Cell_Differentiation Cell Differentiation Gene_Expression->Cell_Differentiation Proliferation Proliferation Gene_Expression->Proliferation Development Development Gene_Expression->Development

BRPF1 in the MOZ/MORF histone acetyltransferase complex pathway.

This pathway illustrates how BRPF1 acts as a scaffold protein within the MOZ/MORF complex, which then acetylates histones, leading to changes in chromatin structure and the regulation of genes involved in critical cellular processes. While this compound does not directly target BRPF1, the shared feature of a bromodomain highlights the importance of assessing cross-reactivity within this protein family.

Conclusion

The available evidence from comprehensive proteomic studies strongly supports the high selectivity of this compound for its primary targets, SMARCA2, SMARCA4, and PBRM1. While quantitative data from broad-panel bromodomain binding assays are not publicly available, the proteomic data provide a robust assessment of its specificity in a cellular context. For researchers utilizing this compound, it is recommended to consider the potential for engagement with other bromodomains, particularly those with high structural homology, and to include appropriate controls to ensure on-target effects. The provided experimental protocol offers a framework for conducting such focused cross-reactivity studies.

References

A Comparative Analysis of ACBI1: Performance and Efficacy Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of ACBI1, a potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the BAF complex ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein.[1][2][3] Developed for researchers, scientists, and drug development professionals, this document summarizes the performance of this compound across various cancer cell lines, presenting key experimental data, detailed protocols, and visual representations of its mechanism and related cellular pathways.

Mechanism of Action: Targeted Protein Degradation

This compound functions as a molecular bridge, linking its target proteins to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][4][5] This induced proximity triggers the poly-ubiquitination of SMARCA2, SMARCA4, and PBRM1, marking them for degradation by the cell's proteasome.[1][6] This event-driven, sub-stoichiometric mechanism allows for potent and sustained knockdown of the target proteins, leading to significant anti-proliferative effects and apoptosis in susceptible cancer cells.[1][7]

cluster_0 This compound-Mediated Protein Degradation This compound This compound (PROTAC) Ternary Ternary Complex (Target-ACBI1-VHL) This compound->Ternary Binds Target SMARCA2 / SMARCA4 (BAF Complex ATPase) Target->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Recruited Ub Ubiquitin (Ub) Ternary->Ub Induces Ubiquitination Proteasome Proteasome Ub->Proteasome Targets for Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of this compound as a PROTAC degrader.

Comparative Performance of this compound in Cancer Cell Lines

This compound has demonstrated potent activity across a range of cancer cell lines, particularly those dependent on the BAF chromatin remodeling complex.[1] Its efficacy is measured by its half-maximal degradation concentration (DC50), the concentration required to degrade 50% of the target protein, and its half-maximal inhibitory concentration (IC50), which measures its effect on cell proliferation.

Table 1: Degradation Potency (DC50) of this compound (18h Treatment)
Cell LineCancer TypeTarget ProteinDC50 (nM)
MV-4-11 Acute Myeloid LeukemiaSMARCA26[1][2][3][4][8]
SMARCA411[1][2][3][4][8]
PBRM132[1][2][3][4][8]
NCI-H1568 Lung CancerSMARCA23.3[1][8]
(SMARCA4-deficient)PBRM115.6[1][8]
Table 2: Anti-proliferative Activity (IC50) of this compound
Cell LineCancer TypeIC50 (nM)
MV-4-11 Acute Myeloid Leukemia28[1]
SK-MEL-5 Melanoma (SMARCA4-deficient)77[1]
NCI-H1568 Lung Cancer (SMARCA4-deficient)68[5]

In all tested cell lines, this compound showed potent anti-proliferative effects.[1] Notably, in SMARCA4-mutant cancer cells, the degradation of SMARCA2 by this compound leads to cell death, highlighting a synthetic lethal interaction.[2][6] In acute myeloid leukemia cells like MV-4-11, which rely on SMARCA4 ATPase activity, this compound also induces potent anti-proliferative effects.[1][2] Furthermore, studies in the neuroblastoma cell line Kelly demonstrated selective degradation of SMARCA2 and SMARCA4.[9]

Key Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of this compound.

Protein Degradation Analysis by Western Blot

This protocol is used to quantify the reduction in target protein levels following this compound treatment.

cluster_1 Workflow: Western Blot for Protein Degradation A 1. Cell Culture & Treatment Treat cells with varying concentrations of this compound. B 2. Cell Lysis Harvest cells and extract proteins using lysis buffer. A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE Separate proteins by molecular weight. C->D E 5. Protein Transfer Transfer proteins from gel to a membrane (e.g., PVDF). D->E F 6. Immunoblotting Probe with primary antibodies (anti-SMARCA2/4) and secondary antibodies. E->F G 7. Detection Visualize protein bands using chemiluminescence and imaging. F->G H 8. Analysis Quantify band intensity to determine protein degradation. G->H

Caption: Standard workflow for Western Blot analysis.

Methodology:

  • Cell Seeding and Treatment: Seed cells (e.g., MV-4-11, NCI-H1568) in appropriate culture plates and allow them to adhere overnight. Treat the cells with a dose range of this compound or DMSO (vehicle control) for a specified time, typically 18-24 hours.[8]

  • Lysis and Quantification: After treatment, wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies specific for SMARCA2, SMARCA4, PBRM1, and a loading control (e.g., Vinculin or GAPDH) overnight at 4°C.[10]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein levels to the loading control and compare the levels in this compound-treated samples to the vehicle control to calculate the percentage of degradation.

Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

cluster_2 Workflow: Annexin V / PI Apoptosis Assay N1 1. Cell Treatment Treat cells with this compound (e.g., 100-300 nM) for 48-96h. N2 2. Cell Harvesting Collect both adherent and suspended cells. N1->N2 N3 3. Staining Resuspend cells in Annexin V binding buffer. Add FITC-Annexin V and Propidium Iodide (PI). N2->N3 N4 4. Incubation Incubate in the dark for 15 minutes at room temperature. N3->N4 N5 5. Flow Cytometry Analyze the stained cells using a flow cytometer. N4->N5 N6 6. Data Analysis Gate populations to quantify: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) N5->N6

Caption: Workflow for apoptosis detection via flow cytometry.

Methodology:

  • Cell Treatment: Treat cells (e.g., SK-MEL-5, KOPTK-1) with the desired concentration of this compound (e.g., 100 nM) for the indicated time (e.g., 5 days).[1][11] Include positive (e.g., doxorubicin) and negative (DMSO) controls.[1]

  • Cell Collection: Harvest the cells, including any floating cells in the supernatant, and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently-labeled Annexin V (e.g., FITC-Annexin V) and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples immediately using a flow cytometer. FITC-Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters cells with compromised membrane integrity (late apoptotic/necrotic cells).

  • Quantification: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic) using flow cytometry analysis software.[11]

Signaling Pathway: BAF Complex Disruption and Apoptosis Induction

The BAF (SWI/SNF) complex, which includes the ATPase subunits SMARCA2 and SMARCA4, plays a critical role in regulating gene expression by altering chromatin structure.[7][9] By degrading these core subunits, this compound disrupts the integrity and function of the BAF complex. This leads to widespread changes in chromatin accessibility and the transcription of genes crucial for cell survival and proliferation, ultimately triggering the apoptotic cascade.[6][10]

cluster_3 Downstream Effects of this compound Treatment This compound This compound Degradation Degradation of SMARCA2 / SMARCA4 This compound->Degradation BAF BAF Complex Disruption Degradation->BAF Chromatin Altered Chromatin Accessibility BAF->Chromatin Transcription Dysregulated Gene Transcription Chromatin->Transcription Proliferation Decreased Cell Proliferation Transcription->Proliferation Inhibits Apoptosis Induction of Apoptosis Transcription->Apoptosis Activates

Caption: Signaling cascade following this compound-induced degradation.

References

Confirming ACBI1 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of ACBI1, a potent proteolysis-targeting chimera (PROTAC) that induces the degradation of the BAF chromatin remodeling complex ATPases SMARCA2 and SMARCA4, as well as the subunit PBRM1.[1][2][3] Effective demonstration of target engagement is crucial for the validation of in-cell activity and the interpretation of downstream phenotypic effects.

Introduction to this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to the bromodomain of SMARCA2 and SMARCA4, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] By inducing proximity between the target protein and the E3 ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of SMARCA2, SMARCA4, and to a lesser extent, PBRM1.[1][4] To confirm that the observed biological effects of this compound are a direct result of its interaction with its intended targets, several experimental approaches can be employed. This guide focuses on three key methodologies: Proteomics-based protein degradation analysis, Cellular Thermal Shift Assay (CETSA), and Nano-Bioluminescence Resonance Energy Transfer (NanoBRET) assays.

Comparative Analysis of Target Engagement Methods

The selection of a method to confirm target engagement depends on the specific question being addressed, the available resources, and the desired throughput. Below is a comparison of the primary techniques.

Method Principle Key Readout Advantages Limitations
Western Blotting Antibody-based detection of specific proteins in cell lysates.Decrease in target protein levels.Widely accessible, relatively inexpensive, provides direct evidence of protein loss.Semi-quantitative, lower throughput, dependent on antibody quality.
Mass Spectrometry (Proteomics) Unbiased, quantitative analysis of the entire proteome.Global changes in protein abundance, including target and off-target effects.Highly quantitative, provides a global view of selectivity, can identify unexpected off-targets.Requires specialized equipment and expertise, higher cost per sample.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Increased thermal stability of the target protein (shift in melting temperature, Tm).Directly measures target binding in a cellular context, label-free.[5]Can be lower throughput, may not be suitable for all protein targets.[6]
NanoBRET™ Ternary Complex Assay Bioluminescence resonance energy transfer between a NanoLuc-tagged target and a fluorescently labeled E3 ligase, brought into proximity by the PROTAC.Increased BRET signal upon ternary complex formation.Real-time measurement of ternary complex formation in live cells, highly sensitive.[7][8][9]Requires genetic modification of cells (e.g., CRISPR/Cas9 or transfection), indirect measure of downstream degradation.

Experimental Data for this compound Target Engagement

Proteomics-Based Degradation Analysis

Quantitative mass spectrometry is a powerful tool to confirm the degradation of target proteins and assess the selectivity of a PROTAC across the entire proteome.

Table 1: Degradation Potency (DC50) of this compound in Cancer Cell Lines [1][10]

Cell LineTarget ProteinDC50 (nM)Treatment Time
MV-4-11SMARCA2618 hours
MV-4-11SMARCA41118 hours
MV-4-11PBRM13218 hours
NCI-H1568SMARCA23.318 hours
NCI-H1568PBRM115.618 hours

Table 2: Proteome-wide Selectivity of this compound [1][11]

Cell LineTreatmentNumber of Quantified ProteinsSignificantly Downregulated Proteins
MV-4-11333 nM this compound for 8 hours>6,500SMARCA2, SMARCA4, PBRM1
Kelly1 µM this compound for 5 hours7,742SMARCA2, SMARCA4

These data demonstrate that this compound potently and selectively degrades its intended targets in multiple cell lines with minimal off-target effects observed in global proteomic analyses.[1][11]

Experimental Protocols

Western Blotting for Protein Degradation

This protocol describes the assessment of target protein degradation in response to this compound treatment using Western blotting.

Materials:

  • Cell culture reagents

  • This compound and cis-ACBI1 (negative control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-SMARCA2, anti-SMARCA4, anti-PBRM1, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells at an appropriate density and allow them to adhere overnight.

  • Treat cells with a dose-response of this compound (e.g., 1 nM to 10 µM) and a high concentration of the inactive diastereomer, cis-ACBI1, as a negative control for the desired time period (e.g., 18 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general procedure for performing a CETSA experiment to measure the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Cell culture reagents

  • This compound and vehicle control (e.g., DMSO)

  • PBS

  • Thermal cycler or heating blocks

  • Lysis buffer (non-denaturing) with protease inhibitors

  • Western blotting or mass spectrometry equipment for protein detection

Procedure:

  • Treat cells with this compound or vehicle control for a sufficient time to allow for target engagement (e.g., 1 hour).

  • Harvest the cells and resuspend them in PBS.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes), followed by cooling.

  • Lyse the cells by freeze-thaw cycles or with a non-denaturing lysis buffer.

  • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the soluble fraction for the presence of the target protein using Western blotting or mass spectrometry.

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.[5]

NanoBRET™ Ternary Complex Formation Assay

This protocol provides a general framework for a NanoBRET assay to detect the formation of the Target-ACBI1-VHL ternary complex in living cells.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-tagged target protein (e.g., Nluc-SMARCA2) and HaloTag®-fused E3 ligase (e.g., HaloTag-VHL)

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • HaloTag® NanoBRET™ 618 Ligand

  • NanoBRET™ Nano-Glo® Substrate

  • This compound and vehicle control

  • White, 96-well or 384-well assay plates

Procedure:

  • Co-transfect cells with the NanoLuc®-target and HaloTag®-E3 ligase expression vectors.

  • Plate the transfected cells in assay plates and incubate for 24-48 hours.

  • Label the cells with the HaloTag® NanoBRET™ 618 Ligand.

  • Treat the cells with a dose-response of this compound or vehicle control.

  • Add the NanoBRET™ Nano-Glo® Substrate to the wells.

  • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.

  • Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the NanoBRET™ ratio upon this compound treatment indicates the formation of the ternary complex.[7]

Visualizing this compound's Mechanism of Action and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the key processes.

ACBI1_Mechanism This compound Mechanism of Action cluster_0 Cellular Environment This compound This compound Target SMARCA2/4 This compound->Target Binds to Bromodomain VHL VHL E3 Ligase This compound->VHL Recruits Target->VHL Forms Ternary Complex Proteasome Proteasome Target->Proteasome Degradation VHL->Target Ubiquitination Ub Ubiquitin

Caption: Mechanism of this compound-induced protein degradation.

CETSA_Workflow CETSA Experimental Workflow Start Treat cells with This compound or Vehicle Heat Heat cells to a range of temperatures Start->Heat Lyse Lyse cells Heat->Lyse Centrifuge Centrifuge to separate soluble and aggregated proteins Lyse->Centrifuge Analyze Analyze soluble fraction (Western Blot / MS) Centrifuge->Analyze Result Generate melting curve Analyze->Result

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

NanoBRET_Workflow NanoBRET Ternary Complex Assay Workflow Transfect Co-transfect cells with Nluc-Target and HaloTag-VHL Label Label with HaloTag NanoBRET 618 Ligand Transfect->Label Treat Treat with this compound Label->Treat Add_Substrate Add Nano-Glo Substrate Treat->Add_Substrate Measure Measure Donor (460nm) and Acceptor (618nm) signals Add_Substrate->Measure Calculate Calculate NanoBRET ratio Measure->Calculate

Caption: NanoBRET ternary complex assay workflow.

Conclusion

Confirming target engagement is a critical step in the development and characterization of PROTACs like this compound. This guide has provided a comparative overview of key methodologies, including proteomics, CETSA, and NanoBRET assays. The presented data and protocols offer a framework for researchers to design and execute experiments to robustly validate the cellular activity of this compound and other targeted protein degraders. The choice of method will depend on the specific experimental goals, but a multi-faceted approach, combining direct measures of binding with quantification of downstream degradation, will provide the most comprehensive understanding of a PROTAC's mechanism of action in a cellular context.

References

A Comparative Guide to ACBI1 and Other SMARCA2/4 Degraders for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation, understanding the nuanced differences between various degrader molecules is paramount for advancing research and therapeutic development. This guide provides a detailed comparison of ACBI1, a well-characterized PROTAC (Proteolysis Targeting Chimera) degrader of the SWI/SNF complex subunits SMARCA2 and SMARCA4, with other notable degraders targeting the same proteins. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the information needed to select the most appropriate tool for their specific research applications.

Quantitative Performance Comparison

The following tables summarize the degradation and anti-proliferative potencies of this compound and other relevant SMARCA2/4 degraders across various cancer cell lines.

Table 1: Degradation Potency (DC50, nM) of SMARCA2/4 Degraders

DegraderTargetCell LineDC50 (nM)E3 Ligase RecruitedReference
This compound SMARCA2MV-4-116VHL[1][2]
SMARCA4MV-4-1111VHL[1][2]
PBRM1MV-4-1132VHL[1][2]
SMARCA2NCI-H15683.3VHL[1]
AU-15330 SMARCA2VCaP~10-100VHL[3]
SMARCA4VCaP~10-100VHL[3]
PBRM1VCaP~10-100VHL[3]
A947 SMARCA2SW15730.039VHL[4]

Table 2: Anti-proliferative Activity (IC50, nM) of SMARCA2/4 Degraders

DegraderCell LineIC50 (nM)Reference
This compound MV-4-1129[2]
NCI-H156868[2]
SK-MEL-577[1]
AU-15330 VCaP~10-100[3]
22Rv1~10-100[3]
cis-ACBI1 (Negative Control) MV-4-111,400[1]
SK-MEL-5>10,000[1]

Phenotypic Differences and Mechanistic Insights

This compound and other SMARCA2/4 degraders induce a range of phenotypic effects primarily through the degradation of the catalytic subunits of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering nucleosome positioning.[5][6]

This compound:

  • Mechanism: this compound is a bifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the bromodomains of SMARCA2 and SMARCA4, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] It also degrades the PBRM1 subunit of the PBAF complex.[1][2]

  • Phenotypic Effects: Treatment with this compound leads to potent anti-proliferative effects and the induction of apoptosis in various cancer cell lines, particularly those dependent on SWI/SNF activity.[1][2] For instance, in SMARCA4-mutant cancers, the degradation of the paralog SMARCA2 is synthetically lethal.

AU-15330:

  • Mechanism: Similar to this compound, AU-15330 is a VHL-recruiting PROTAC that targets the bromodomains of SMARCA2 and SMARCA4 for degradation.[3]

  • Phenotypic Effects: In prostate cancer models, AU-15330 has been shown to inhibit tumor growth and synergize with androgen receptor (AR) antagonists.[3] Its degradation of SMARCA2/4 leads to chromatin compaction and suppression of oncogenic transcriptional programs.

A947:

  • Mechanism: A947 is another VHL-based PROTAC targeting SMARCA2 and SMARCA4.[4]

  • Phenotypic Effects: A notable characteristic of A947 is its high potency for SMARCA2 degradation, demonstrating the potential for achieving profound and selective target knockdown.[4]

A key phenotypic difference often lies in the selectivity and potency of the degraders. While both this compound and AU-15330 are effective dual degraders of SMARCA2 and SMARCA4, molecules like A947 showcase the possibility of achieving a degree of selectivity for one paralog over the other, which can be crucial for minimizing off-target effects and enhancing the therapeutic window. The choice of degrader can therefore depend on whether a dual or a more selective degradation profile is desired for a particular biological question or therapeutic strategy.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. Below are protocols for key experiments used to characterize this compound and other SMARCA2/4 degraders.

Western Blotting for Protein Degradation

This protocol is used to quantify the levels of target proteins (SMARCA2, SMARCA4, PBRM1) following treatment with a degrader.

  • Cell Culture and Treatment: Plate cells (e.g., MV-4-11, VCaP) at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of the degrader (e.g., this compound, AU-15330) or DMSO as a vehicle control for the indicated times (e.g., 18-24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. The specific dilutions for the primary antibodies should be optimized, but typical starting points are:

      • anti-SMARCA2 (e.g., 1:1000)

      • anti-SMARCA4 (e.g., 1:1000)

      • anti-PBRM1 (e.g., 1:1000)

      • anti-Vinculin or anti-Actin (loading control, e.g., 1:5000)

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify the band intensities using appropriate software and normalize to the loading control.

Cell Viability Assay

This assay measures the effect of the degraders on cell proliferation.

  • Cell Seeding: Seed cells in 96-well plates at a suitable density.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the degrader or DMSO control.

  • Incubation: Incubate the plates for a specified period (e.g., 3-7 days).

  • Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

PROTAC_Mechanism cluster_0 PROTAC-mediated Degradation PROTAC This compound / Other Degrader Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target SMARCA2 / SMARCA4 Target->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Targeted for Degradation Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action for PROTAC degraders like this compound.

Western_Blot_Workflow cluster_1 Western Blotting Workflow A Cell Treatment with Degrader B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-SMARCA2) F->G H Secondary Antibody Incubation G->H I Detection & Imaging H->I J Data Analysis I->J

Caption: A typical workflow for a Western blot experiment.

SWI_SNF_Pathway cluster_2 SWI/SNF Complex and Gene Regulation SWI_SNF SWI/SNF Complex (containing SMARCA2/4) Open_Chromatin Accessible Chromatin SWI_SNF->Open_Chromatin ATP-dependent Remodeling Degradation SMARCA2/4 Degradation Chromatin Condensed Chromatin Chromatin->SWI_SNF Transcription_Factors Transcription Factors Open_Chromatin->Transcription_Factors Allows Binding Gene_Expression Target Gene Expression (e.g., proliferation genes) Transcription_Factors->Gene_Expression Activates This compound This compound / Degrader This compound->SWI_SNF Induces Degradation

Caption: Role of the SWI/SNF complex in gene regulation.

References

Safety Operating Guide

Navigating the Safe Disposal of ACBI1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like ACBI1, a PROTAC (Proteolysis Targeting Chimera), are paramount to ensuring laboratory safety and environmental protection.[1] While a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, this guide provides essential, immediate safety and logistical information based on general best practices for potent, research-grade chemical compounds.

Core Principle: Treat this compound and any materials contaminated with it as hazardous chemical waste.[1] Disposal should always be conducted in accordance with institutional and local Environmental Health and Safety (EHS) guidelines.[2][3] Never dispose of this compound down the sink or in regular trash.[1]

Key Disposal Considerations

The following table summarizes critical parameters for the safe disposal of chemical waste like this compound. These are general guidelines; always refer to your institution's specific protocols.

ParameterGuideline & Rationale
Waste Classification Assume this compound is a hazardous chemical waste due to its biological activity and novel chemical structure.[1] This necessitates disposal through a certified hazardous waste program.
Personal Protective Equipment (PPE) At a minimum, wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles when handling this compound waste.[4]
Waste Segregation Collect this compound waste separately from other chemical waste streams to prevent unintended reactions. At a minimum, segregate waste into solid and liquid forms. Further segregation may be required based on solvent compatibility (e.g., halogenated vs. non-halogenated solvents).[5]
Container Selection Use designated, leak-proof, and chemically compatible containers for waste collection.[1][2] Ensure containers have secure, tight-fitting lids.[3]
Labeling Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date of waste generation and the principal investigator's name.[6]
Storage Store waste containers in a designated and secure satellite accumulation area within the laboratory.[7] Ensure secondary containment is used to mitigate spills.[2]

Experimental Protocol: Step-by-Step Disposal of this compound

The following procedure outlines the standard operational steps for the safe disposal of this compound from a laboratory setting.

Materials:

  • Appropriate Personal Protective Equipment (PPE)

  • Designated hazardous waste containers (for solid and liquid waste)

  • Hazardous waste labels

  • Spill kit for chemical spills

Procedure:

  • Preparation:

    • Before beginning any work with this compound, ensure you are familiar with your institution's chemical hygiene plan and hazardous waste disposal procedures.

    • Designate a satellite accumulation area for this compound waste.

    • Prepare and label separate, compatible waste containers for solid and liquid this compound waste.

  • Disposal of Solid this compound Waste:

    • Collect any unused or excess solid this compound powder in its original container, if possible, or in a clearly labeled, sealed container.

    • Place all materials contaminated with solid this compound, such as weighing paper, contaminated pipette tips, and gloves, into the designated solid hazardous waste container.

  • Disposal of Liquid this compound Waste:

    • Collect all aqueous and solvent solutions containing this compound in the designated liquid hazardous waste container.

    • The first rinse of any glassware or equipment that has come into contact with this compound should be collected as hazardous waste.[2] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinses is the most cautious approach.[2]

  • Container Management:

    • Keep waste containers securely capped when not in use.[3] Do not overfill containers; leave adequate headspace for expansion.[7]

    • Once a waste container is full, securely seal it and arrange for pickup by your institution's EHS department.[8]

  • Documentation:

    • Maintain a log of the chemical waste generated, including the identity of the chemical, quantity, and date of disposal.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

ACBI1_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation & Collection cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe containers Prepare Labeled Hazardous Waste Containers (Solid & Liquid) ppe->containers solid_waste Solid Waste (e.g., contaminated tips, paper) containers->solid_waste Segregate liquid_waste Liquid Waste (e.g., solutions, rinsate) containers->liquid_waste Segregate seal_solid Seal Solid Waste Container solid_waste->seal_solid seal_liquid Seal Liquid Waste Container liquid_waste->seal_liquid store Store in Designated Satellite Accumulation Area seal_solid->store seal_liquid->store ehs_pickup Arrange for EHS Waste Pickup store->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: A workflow for the safe disposal of this compound laboratory chemical waste.

Disclaimer: This information is intended as a general guide. Researchers must always consult the official Safety Data Sheet (SDS) for this compound if available, and adhere to the specific hazardous waste management protocols established by their institution's Environmental Health and Safety (EHS) department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.